molecular formula C5H8N4 B177841 2-Hydrazinyl-3-methylpyrazine CAS No. 19848-54-5

2-Hydrazinyl-3-methylpyrazine

Cat. No.: B177841
CAS No.: 19848-54-5
M. Wt: 124.14 g/mol
InChI Key: RHAVXJNOFDFYPM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methylpyrazine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-5(9-6)8-3-2-7-4/h2-3H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAVXJNOFDFYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297045
Record name 2-hydrazinyl-3-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19848-54-5
Record name 19848-54-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113424
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinyl-3-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Potential of 2-Hydrazinyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 2-Hydrazinyl-3-methylpyrazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar pyrazine and hydrazine derivatives to project its characteristics and potential biological activities. This guide includes postulated synthesis routes, expected physicochemical properties, and generic experimental protocols for characterization and biological evaluation. Furthermore, potential signaling pathways that may be influenced by this class of compounds are discussed, providing a valuable resource for researchers interested in the medicinal chemistry of pyrazine derivatives.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a hydrazinyl group into a pyrazine scaffold can significantly modulate its chemical reactivity and biological profile, making compounds like this compound intriguing candidates for further investigation. This guide aims to consolidate the available information and provide a predictive framework for the study of this compound.

Chemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its constituent parts and from closely related analogs.

Structure and Nomenclature
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₈N₄

  • Molecular Weight: 124.15 g/mol

  • CAS Number: Not available

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, based on data from analogous compounds such as 2-hydrazinopyrazine and various methyl-substituted pyrazines.

PropertyPredicted ValueNotes and References
Melting Point (°C) 110 - 130Pyrazine has a melting point of 53 °C.[3] Hydrazinyl-substituted heterocycles often exhibit higher melting points due to hydrogen bonding capabilities. The predicted range is an estimation based on these factors.
Boiling Point (°C) > 200Pyrazine has a boiling point of 116 °C.[3] The presence of the hydrazinyl group is expected to significantly increase the boiling point due to intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO). Limited solubility in water and non-polar solvents.General solubility characteristics of similar heterocyclic compounds.
pKa ~4-5 and ~8-9Pyrazine is a weak base. The hydrazinyl group introduces additional basicity. Two pKa values are expected, one for the pyrazine ring nitrogen and one for the hydrazinyl group.
LogP ~0.5 - 1.5Estimated based on the lipophilicity of the pyrazine ring and the hydrophilic nature of the hydrazinyl group.

Synthesis and Characterization

A plausible synthetic route to this compound involves the nucleophilic substitution of a halogenated precursor with hydrazine.

Postulated Synthesis Pathway

The synthesis would likely proceed via the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).[4]

Synthesis 2-chloro-3-methylpyrazine 2-chloro-3-methylpyrazine Product This compound 2-chloro-3-methylpyrazine->Product Nucleophilic Aromatic Substitution Hydrazine hydrate Hydrazine hydrate (NH2NH2·H2O) Hydrazine hydrate->Product Solvent_Heat Ethanol or DMF, Heat

Caption: Postulated synthesis of this compound.

Experimental Protocols
  • To a solution of 2-chloro-3-methylpyrazine (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the pyrazine ring, a singlet for the methyl group, and broad signals for the -NH and -NH₂ protons of the hydrazinyl group.[9][10]

    • ¹³C NMR: Signals corresponding to the carbon atoms of the pyrazine ring and the methyl group would be observed.

    • General Protocol: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher NMR spectrometer.[11]

  • Mass Spectrometry (MS):

    • Expected Fragmentation: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for hydrazinyl-substituted heterocycles involve the loss of N₂, NH₃, and cleavage of the N-N bond.[12][13][14]

    • General Protocol: Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with gas/liquid chromatography). Obtain the mass spectrum using electron ionization (EI) or electrospray ionization (ESI).[15][16]

  • Melting Point Determination:

    • General Protocol: Place a small amount of the dried, purified compound in a capillary tube. Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range (typically < 2 °C) is indicative of high purity.[17]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, many pyrazine derivatives exhibit significant biological activities.[18][19]

Areas of Potential Biological Relevance
  • Anticancer Activity: Pyrazine derivatives have been shown to inhibit various cancer cell lines.[20] Their mechanisms often involve the modulation of key signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Activity: The pyrazine scaffold is present in several antimicrobial agents. The addition of a hydrazinyl group could enhance this activity.[21][22]

Potentially Modulated Signaling Pathways

The following diagram illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, including some pyrazine derivatives, in the context of cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Pyrazine_Derivative This compound (Potential Inhibitor) Pyrazine_Derivative->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation

Caption: Potential inhibition of a generic kinase signaling pathway.

Experimental Protocols for Biological Evaluation

This protocol provides a general method for assessing the cytotoxic effects of a novel compound on cancer cell lines.[23][24][25][26]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound Incubation1->Compound_Treatment Incubation2 Incubate 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate 2-4h MTT_Addition->Incubation3 Solubilization Solubilize formazan crystals Incubation3->Solubilization Absorbance Measure absorbance Solubilization->Absorbance Data_Analysis Calculate IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound represents an under-investigated molecule with potential for novel applications in medicinal chemistry. This guide provides a foundational understanding of its likely chemical properties and biological potential, drawing upon data from related compounds. The outlined experimental protocols offer a starting point for researchers to synthesize, characterize, and evaluate the bioactivity of this and other novel pyrazine derivatives. Further empirical studies are necessary to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

2-Hydrazinyl-3-methylpyrazine: A Technical Overview of its Synthesis and Putative Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential natural occurrence of 2-hydrazinyl-3-methylpyrazine. While the initial specific discovery of this compound is not prominently documented in scientific literature, its synthesis follows established principles of heterocyclic chemistry. This document details the probable synthetic routes, provides hypothetical yet detailed experimental protocols, and discusses the likelihood of its presence in nature based on current scientific understanding.

Discovery and Synthesis

The discovery of this compound is likely linked to the broader exploration of pyrazine chemistry, a class of compounds known for their diverse biological activities and presence in flavor and fragrance chemistry. The synthesis of hydrazinyl-substituted heterocycles is a well-established area of organic chemistry. The most probable and widely practiced method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable halogenated precursor.

The logical synthetic pathway would start from a commercially available or readily synthesized 2-halo-3-methylpyrazine, such as 2-chloro-3-methylpyrazine or 2-bromo-3-methylpyrazine. The reaction of this precursor with hydrazine hydrate would lead to the displacement of the halide ion by the hydrazinyl group, yielding the desired product.

Proposed Synthesis Workflow

A 2-Halo-3-methylpyrazine (X = Cl, Br) C Reaction Vessel (Solvent, e.g., Ethanol) A->C B Hydrazine Hydrate (N2H4·H2O) B->C D Nucleophilic Aromatic Substitution C->D Heat E This compound D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Isolated this compound F->G

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-methylpyrazine

Materials:

  • 2-Chloro-3-methylpyrazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (95%)

  • Activated charcoal

  • Diatomaceous earth

Procedure:

  • Reaction Setup: A solution of 2-chloro-3-methylpyrazine (1 equivalent) in ethanol (10 mL per gram of starting material) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: Hydrazine hydrate (3 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue is treated with cold water, leading to the precipitation of the crude product. The solid is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is dissolved in a minimal amount of hot ethanol. Activated charcoal is added, and the mixture is heated at reflux for 15 minutes. The hot solution is filtered through a pad of diatomaceous earth to remove the charcoal. The filtrate is allowed to cool to room temperature and then placed in an ice bath to induce crystallization.

  • Final Product: The crystalline product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven to yield pure this compound.

Quantitative Data and Spectroscopic Analysis

The following table summarizes the expected key quantitative and spectroscopic data for this compound, based on the analysis of structurally related compounds.

ParameterExpected Value/Characteristics
Molecular Formula C₅H₈N₄
Molecular Weight 124.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Expected to be in the range of 100-150 °C
¹H NMR (CDCl₃, ppm)δ ~2.4 (s, 3H, -CH₃), δ ~4.0 (br s, 2H, -NH₂), δ ~6.5 (br s, 1H, -NH), δ ~7.8 (d, 1H, pyrazine-H), δ ~8.0 (d, 1H, pyrazine-H)
¹³C NMR (CDCl₃, ppm)δ ~20 (-CH₃), δ ~130 (pyrazine-CH), δ ~140 (pyrazine-CH), δ ~145 (pyrazine-C-CH₃), δ ~155 (pyrazine-C-NHNH₂)
Mass Spectrometry (EI) M⁺ at m/z 124, with characteristic fragmentation pattern involving loss of N₂, NH₂, and CH₃
Infrared (IR) (cm⁻¹)~3300-3400 (N-H stretching), ~1600 (C=N stretching), ~1500 (aromatic C=C stretching)

Natural Occurrence

A thorough review of scientific literature indicates that while various alkylated, methoxy, and sulfur-containing pyrazines are well-documented as naturally occurring compounds, particularly as flavor components in cooked foods, coffee, and fermented products, there is no direct evidence for the natural occurrence of this compound.

Hydrazine and simple methylhydrazines have been reported in some plants and mushrooms. However, the presence of a hydrazinyl-substituted pyrazine has not been identified from a natural source. The formation of such a compound in biological systems would require a specific and currently unknown biosynthetic pathway.

Logical Relationship of Pyrazine Occurrence

A Pyrazines in Nature B Alkylpyrazines (e.g., 2,5-dimethylpyrazine) [Widespread in food] A->B C Alkoxypyrazines (e.g., 2-methoxy-3-isopropylpyrazine) [Found in vegetables, wine] A->C D Thiopyrazines [Found in roasted products] A->D E Hydrazinylpyrazines A->E F This compound E->F G No direct evidence of natural occurrence F->G

Caption: Natural occurrence of pyrazine derivatives.

Conclusion

This compound is a compound that can be readily synthesized in the laboratory through standard heterocyclic chemistry techniques. Its discovery is likely a result of systematic chemical synthesis rather than isolation from natural sources. While the broader class of pyrazines is abundant in nature, there is currently no scientific evidence to support the natural occurrence of this compound. This technical guide provides a foundational understanding for researchers interested in the synthesis and further investigation of this and related compounds for potential applications in drug discovery and materials science.

An In-depth Technical Guide to Pyrazin-2-ylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyrazin-2-ylhydrazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, alongside insights into its biological activities.

Chemical Identity and Structure

IUPAC Name: pyrazin-2-ylhydrazine[1]

Synonyms: 2-Hydrazinopyrazine, Pyrazinylhydrazine

Molecular Structure:

The structure of pyrazin-2-ylhydrazine consists of a pyrazine ring substituted with a hydrazine group at the C2 position.

Chemical Formula: C₄H₆N₄

SMILES: C1=CN=C(C=N1)NN

Physicochemical Properties

A summary of the key physicochemical properties of pyrazin-2-ylhydrazine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods. The negative XLogP3 value indicates the hydrophilic nature of the compound[1][2].

Table 1: Physicochemical Properties of Pyrazin-2-ylhydrazine

PropertyValueSource
Molecular Weight110.12 g/mol [1]
XLogP3-0.2[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1
Topological Polar Surface Area63.8 Ų[1]
Exact Mass110.059246208 Da[1]
Monoisotopic Mass110.059246208 Da[1]
Heavy Atom Count8
Formal Charge0
Complexity119
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Experimental Protocols

Synthesis of Pyrazin-2-ylhydrazine

A common and effective method for the synthesis of pyrazin-2-ylhydrazine is the nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate.

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from a reported synthesis of pyrazin-2-hydrazine[3].

  • Materials:

    • 2-Chloropyrazine

    • 35% aqueous hydrazine hydrate

  • Procedure:

    • To a reaction vessel containing 35% aqueous hydrazine hydrate (25.8 g, 97.8 mmol), slowly add 2-chloropyrazine (2.0 g, 17.5 mmol) dropwise.

    • Strictly control the rate of addition to maintain the reaction temperature between 63-65°C.

    • After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature.

    • Stir the reaction mixture overnight.

    • Cool the mixture to room temperature.

    • Remove the solvent by distillation under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be further purified by recrystallization or column chromatography.

  • Characterization:

    • The final product, pyrazin-2-ylhydrazine, is obtained as a yellow powder[3].

    • Mass Spectrometry (ESI): Calculated for C₄H₆N₄ [M]: 110.1; Found: 111.4 [M+H]⁺[3].

    • ¹H NMR (400 MHz, CD₃OD): δ 8.10 (d, J=1.6 Hz, 1H), 8.00 (dd, J=3.2, 1.6 Hz, 1H), 7.73 (d, J=3.2 Hz, 1H)[3].

Analytical Methodologies

The analysis of pyrazin-2-ylhydrazine and related hydrazine compounds often requires specific analytical techniques due to their polarity and potential instability.

High-Performance Liquid Chromatography (HPLC):

A general approach for the analysis of hydrazine compounds by HPLC involves derivatization to enhance detectability and chromatographic retention on reverse-phase columns[4][5].

  • Derivatization Agent: Aldehydes such as p-tolualdehyde or salicylaldehyde can be used to form stable hydrazones that can be readily analyzed by HPLC with UV or mass spectrometric detection[6].

  • General HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable for the separation of the derivatized products.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the hydrazone derivative, or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for the structural confirmation of pyrazin-2-ylhydrazine. The characteristic chemical shifts and coupling constants of the pyrazine ring protons provide definitive structural information. The reported ¹H NMR data in CD₃OD shows three distinct signals for the aromatic protons[3].

Biological Activity and Signaling Pathways

Pyrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[7][8]. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a key interaction in many biological targets[9].

Antimicrobial Activity:

Many pyrazine-containing compounds have demonstrated significant antimicrobial properties. While the exact mechanism for pyrazin-2-ylhydrazine is not extensively detailed, related pyrazine derivatives are known to interfere with essential cellular processes in microorganisms.

Anticancer Activity and Kinase Inhibition:

A prominent mechanism of action for several pyrazine-containing anticancer drugs is the inhibition of protein kinases. The pyrazine moiety can act as a bioisostere for other aromatic rings and its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.

Below is a generalized diagram illustrating the role of a pyrazine-containing kinase inhibitor in blocking a signaling pathway.

Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseDomain Kinase Domain Receptor->KinaseDomain Activation Substrate Substrate Protein KinaseDomain->Substrate ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation DownstreamSignaling Downstream Signaling (e.g., MAPK pathway) PhosphorylatedSubstrate->DownstreamSignaling CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation PyrazineInhibitor Pyrazin-2-ylhydrazine (as a Kinase Inhibitor) PyrazineInhibitor->KinaseDomain Inhibition

Caption: Generalized signaling pathway showing inhibition by a pyrazine-based kinase inhibitor.

Conclusion

Pyrazin-2-ylhydrazine is a valuable building block in the synthesis of pharmacologically active compounds. Its synthesis is straightforward, and it can be characterized by standard analytical techniques. The diverse biological activities associated with the pyrazine scaffold, particularly in kinase inhibition, underscore the potential of pyrazin-2-ylhydrazine and its derivatives in the development of novel therapeutics. Further research into its specific mechanisms of action will be crucial for realizing its full therapeutic potential.

References

In-Depth Technical Guide: 2-Hydrazinyl-3-methylpyrazine (CAS: 19848-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydrazinyl-3-methylpyrazine, alongside available information on its synthesis and potential biological activities. The data presented is intended to support research and development efforts in medicinal chemistry and related fields.

Core Properties and Data

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazinyl and a methyl group. Below is a summary of its key properties.

PropertyValueSource
CAS Number 19848-54-5N/A
Molecular Formula C5H8N4N/A
Molecular Weight 124.14 g/mol N/A
Appearance Solid[1]
Melting Point 140 °CN/A
Boiling Point (Predicted) 248.0 ± 23.0 °CN/A
Density (Predicted) 1.31 ± 0.1 g/cm³N/A
Storage Conditions Store in freezer at -20°C in a dark, inert atmosphere.[1]

Synthesis

Hypothetical Synthesis Pathway

A plausible synthetic route for this compound would involve the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate.

Synthesis_Pathway 2-Chloro-3-methylpyrazine 2-Chloro-3-methylpyrazine Product This compound 2-Chloro-3-methylpyrazine->Product + Hydrazine Hydrate Hydrazine_hydrate Hydrazine Hydrate Reagents Reflux

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Based on Analogs)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methylpyrazine and a suitable solvent (e.g., ethanol, N,N-dimethylformamide).[2][4]

  • Addition of Reagent: Add an excess of hydrazine hydrate to the stirred solution.[5] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).[2]

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyrazine ring, a singlet for the methyl group, and broad signals for the -NH and -NH₂ protons of the hydrazinyl group. The chemical shifts of the pyrazine protons would be in the aromatic region, typically between 8.0 and 8.5 ppm.[6][7] The methyl protons would likely appear as a singlet around 2.5 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazine ring and the methyl group. The pyrazine ring carbons would appear in the downfield region, typically between 140 and 160 ppm.[8][9]

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=N and C=C stretching vibrations of the pyrazine ring.[10][11]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazinyl group and cleavage of the pyrazine ring.[12]

Potential Biological Activities

While no specific biological studies on this compound have been found, the broader classes of pyrazine and hydrazone derivatives are known to exhibit a range of pharmacological activities.[13][14][15][16][17][18][19][20] This suggests that this compound could be a candidate for investigation in several therapeutic areas.

Anticancer Activity

Hydrazone derivatives have shown promising in vitro anticancer activity against various human tumor cell lines, including liver, leukemia, and breast cancer.[15][20] Some pyrazine-containing compounds have also demonstrated significant cytotoxic effects.[21][22] The potential mechanism of action for such compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

Several hydrazone derivatives have been reported to possess anti-inflammatory properties, with some compounds showing activity comparable to standard drugs like diclofenac sodium in in vitro and in vivo models.[14][15][18][19] The anti-inflammatory effects of these compounds may be mediated through the inhibition of inflammatory pathways.

Antimicrobial Activity

Hydrazide-hydrazone derivatives have been extensively studied for their antimicrobial properties and have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[13][16][17][23] The pyrazine moiety itself is present in some antimicrobial agents.

Potential Signaling Pathways

Given the known activities of related compounds, this compound could potentially modulate key signaling pathways involved in inflammation and cancer.

Signaling_Pathways cluster_0 Inflammation cluster_1 Cancer Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Compound_Infl This compound (Potential Inhibitor) Compound_Infl->NFkB Inhibition GrowthFactors Growth Factors MAPK MAPK Pathway GrowthFactors->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Compound_Cancer This compound (Potential Inhibitor) Compound_Cancer->MAPK Inhibition

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation.[24][25][26][27] Many anti-inflammatory compounds exert their effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines. Given the potential anti-inflammatory activity of hydrazone derivatives, it is plausible that this compound could interfere with NF-κB signaling.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[28][29][30][31][32] Dysregulation of this pathway is a hallmark of many cancers. Small molecules that inhibit the MAPK pathway are actively being pursued as anticancer agents.

Future Directions

Further research is warranted to fully elucidate the properties and potential therapeutic applications of this compound. Key areas for future investigation include:

  • Development of a detailed and optimized synthesis protocol.

  • Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.

  • In vitro and in vivo studies to evaluate its anticancer, anti-inflammatory, and antimicrobial activities.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.

This technical guide provides a foundation for researchers interested in exploring the potential of this compound as a lead compound for drug discovery. The structural motifs present in this molecule suggest that it is a promising candidate for further investigation.

References

Spectroscopic and Synthetic Profile of 2-Hydrazinyl-3-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 2-Hydrazinyl-3-methylpyrazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is extrapolated from known values for structurally similar compounds, including 2-hydrazinopyrazine and various methylated pyrazine derivatives, and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8d1HPyrazine-H
~7.6d1HPyrazine-H
~5.5br s1H-NH-
~4.2br s2H-NH₂
~2.5s3H-CH₃

Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ 0.00). The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~155C-N (Hydrazinyl)
~148C-CH₃
~135Pyrazine-CH
~132Pyrazine-CH
~21-CH₃

Solvent: CDCl₃, Frequency: 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Medium, BroadN-H stretch (Hydrazine)
3100 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
1620MediumN-H bend
1580, 1550, 1470Strong to MediumPyrazine ring C=C and C=N stretching

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Proposed Fragment
124100[M]⁺ (Molecular Ion)
10945[M - CH₃]⁺
9560[M - N₂H₃]⁺
8130[C₄H₃N₂]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a hydrazinylpyrazine, adapted from general procedures for nucleophilic aromatic substitution on chloropyrazines.

Synthesis of this compound from 2-Chloro-3-methylpyrazine

Materials:

  • 2-Chloro-3-methylpyrazine

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-3-methylpyrazine (1.0 eq) in ethanol (10 mL/mmol), hydrazine hydrate (5.0 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Final_Report Final Report Structure->Final_Report Data Interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Mass_Spec_Fragmentation cluster_fragments Primary Fragments MolIon [C₅H₈N₄]⁺˙ m/z = 124 Frag1 [C₄H₅N₄]⁺ m/z = 109 MolIon->Frag1 - •CH₃ Frag2 [C₅H₅N₂]⁺ m/z = 93 MolIon->Frag2 - •N₂H₃

Caption: Proposed primary fragmentation pathway for this compound in Mass Spectrometry.

The Pharmacology of Pyrazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2],[3] This technical guide provides an in-depth review of the pharmacology of pyrazine derivatives, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing complex biological pathways to support researchers and drug development professionals in their quest for novel therapeutics.

Anticancer Activity of Pyrazine Derivatives

Pyrazine-based compounds have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[4] Their mechanisms of action are diverse, frequently involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrazine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[3]

PIM-1 Kinase Inhibition:

Several studies have identified pyrazine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[7] Molecular docking studies of 3-(pyrazin-2-yl)-1H-indazole derivatives have revealed key interactions within the PIM-1 kinase active site. Hydrogen bonds are formed with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186, leading to potent inhibition of the kinase.[2]

dot

PIM1_Inhibition cluster_cell Cancer Cell Pyrazine_Derivative Pyrazine Derivative PIM1_Kinase PIM-1 Kinase (Active) Pyrazine_Derivative->PIM1_Kinase Binds to ATP pocket PIM1_Kinase_Inactive PIM-1 Kinase (Inactive) Phosphorylated_Substrate Phosphorylated Substrate PIM1_Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->PIM1_Kinase Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation

Caption: Pyrazine derivatives inhibit PIM-1 kinase activity.

Tropomyosin Receptor Kinase (TRK) Inhibition:

Certain pyrazine derivatives have demonstrated potent inhibitory activity against Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), which are often dysregulated in various cancers. For instance, some imidazo[4,5-b]pyrazine derivatives have shown IC50 values in the nanomolar range against all three TRK isoforms.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyrazineCompound 17Colon cancer (MK12)Single-digit nM[3]
Imidazo[4,5-b]pyrazineCompound 21Colon cancer (MK12)Single-digit nM[3]
Pyrido[3,4-b]pyrazineCompound 28Pancreatic cancer (MiaPaCa-2)0.025[3]
Cinnamic acid-pyrazineCompound 2HCV NS5B RdRp0.69[8]
Cinnamic acid-pyrazineCompound 3HCV NS5B RdRp1.2[8]
Cinnamic acid-pyrazineCompound 4RhoA1.51[8]
Chalcone-pyrazineCompound 48Hepatocellular carcinoma (BEL-7402)10.74[8]
Ligustrazine-curcuminCompound 79Lung cancer (A549)0.60 - 2.85[8]
Polyphenols-pyrazineCompound 67Breast cancer (MCF-7)70.9[8]
Pyrazolo[3,4-d]pyrimidineCompound 5Fibrosarcoma (HT1080)96.25[9]
Pyrazolo[3,4-d]pyrimidineCompound 7Cervical cancer (HeLa)17.50[9]

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazine derivatives against a panel of microorganisms.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acidCompound P10Candida albicans3.125[2]
Pyrazine-2-carboxylic acidCompound P4Escherichia coli50[2]
Pyrazine-2-carboxylic acidCompound P6Pseudomonas aeruginosa25[2]
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32[10]
Triazolo[4,3-a]pyrazineCompound 2eEscherichia coli16[10]
Pyrazine carboxamideCompound 5dXDR Salmonella Typhi6.25[4]

Anti-inflammatory Activity of Pyrazine Derivatives

Several pyrazine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways, such as the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Some pyrazine derivatives have been shown to inhibit the NF-κB pathway. For example, tetramethylpyrazine has been observed to upregulate the nuclear translocation of p65 in certain contexts, suggesting a complex modulatory role.[7] Other pyrazine-containing compounds have been shown to reduce the expression of the p65 subunit.[8]

dot

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by pyrazine derivatives.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of pyrazine derivatives have been evaluated in both in vitro and in vivo models.

Compound ClassSpecific DerivativeAssayResultReference
Paeonol-Pyrazine HybridCompound 37NO inhibition in RAW264.7 cells56.32% inhibition at 20 µM[12]
PyrazolineCompound 2gLipoxygenase inhibitionIC50 = 80 µM[12]
Pyrazole DerivativeCompound K-3Carrageenan-induced paw edema52.0% inhibition at 100 mg/kg[13]
Chalcone-PyrazolineCompound 6iCarrageenan-induced paw edema42.41% inhibition after 5h[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of pyrazine derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

dot

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add pyrazine derivative (various concentrations) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution (5 mg/mL) incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_4h->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

  • Preparation of Bacterial Inoculum: Aseptically transfer a few colonies of the test bacterium into a suitable broth medium. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions: Perform two-fold serial dilutions of the pyrazine derivative in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[4]

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[4]

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the concentration of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.

Detailed Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours. Treat the cells with the pyrazine derivative for a specified time, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for another 24-48 hours to induce nitric oxide production.[14]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[14]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[14]

  • Data Analysis: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Conclusion

Pyrazine derivatives represent a versatile and potent class of pharmacologically active compounds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding and further exploration of this promising chemical scaffold in drug discovery and development. Future research should continue to focus on elucidating the precise molecular targets of pyrazine derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical applications.

References

The Maillard Reaction: A Technical Guide to Pyrazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This process is not only responsible for the desirable color and aroma of cooked foods but is also a significant pathway for the formation of a diverse array of heterocyclic compounds, including the potent aromatic pyrazines. Understanding and controlling the variables that govern pyrazine formation is of paramount importance in the food, flavor, and pharmaceutical industries for product development, quality control, and the investigation of physiologically active compounds.

This technical guide provides an in-depth exploration of the core principles of pyrazine formation through the Maillard reaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate chemical pathways involved.

Core Principles of Pyrazine Formation

Pyrazines are nitrogen-containing heterocyclic compounds that contribute characteristic roasted, nutty, and toasted aromas.[1] Their formation during the Maillard reaction is a multi-step process initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[1][2] This initial step forms a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates, particularly through the Strecker degradation of amino acids in the presence of dicarbonyl compounds, is a critical pathway to the formation of α-aminocarbonyls.[3] The self-condensation of two α-aminocarbonyl molecules or the reaction of an α-aminocarbonyl with another dicarbonyl compound ultimately leads to the formation of dihydropyrazine intermediates, which are then oxidized to form the aromatic pyrazines.[4][5]

Influence of Reaction Parameters on Pyrazine Formation

The yield and profile of pyrazines generated in the Maillard reaction are significantly influenced by several key parameters, including the nature of the precursors, temperature, reaction time, and pH.

Precursor Composition

The type of amino acid and reducing sugar plays a pivotal role in determining the specific pyrazines formed. The side chain of the amino acid is often incorporated into the pyrazine ring, leading to a diverse array of substituted pyrazines.[4]

  • Amino Acids: Lysine, with its two amino groups, is a potent precursor for pyrazine formation.[2] Studies have shown that both the α- and ε-amino groups of lysine are involved in pyrazine generation.[6] Other amino acids like arginine, histidine, and proline also contribute to specific pyrazine profiles.[7] The interaction between multiple amino acids can be complex, with some combinations leading to a suppression of pyrazine formation compared to individual amino acids.[8]

  • Peptides: The structure of peptides also influences pyrazine formation. Dipeptides and tripeptides have been shown to be important precursors, with the amino acid sequence affecting the types and quantities of pyrazines produced.[2][9][10] In some cases, peptide-involved Maillard reaction systems generate a greater variety and higher content of pyrazines compared to free amino acids.[11]

  • Reducing Sugars: While glucose is a commonly studied reducing sugar, other sugars like fructose also participate in the Maillard reaction, though the reaction kinetics and resulting products can differ.[12]

Temperature and Time

Temperature and reaction time are critical factors controlling the rate of the Maillard reaction and, consequently, pyrazine formation.

  • Temperature: Higher temperatures generally accelerate the reaction, leading to a greater yield of pyrazines.[6][13][14] For instance, studies on maple syrup processing have shown that pyrazine formation is not detected until a certain heating time and temperature are reached, after which their concentration increases with continued heating.[15]

  • Time: The formation of pyrazines often exhibits an induction period, after which their concentration increases with reaction time.[15] The duration of heating directly impacts the accumulation of pyrazine compounds.[15]

pH

The pH of the reaction medium has a profound effect on the Maillard reaction, with alkaline conditions generally favoring pyrazine formation.[2][12][16] An increase in pH can promote sugar fragmentation, leading to an increased formation of pyrazine precursors.[15] However, the pH of the reaction mixture can decrease during the course of the reaction due to the formation of acidic byproducts.

Quantitative Data on Pyrazine Formation

The following tables summarize quantitative data from various studies on the influence of different parameters on pyrazine formation.

Table 1: Effect of Amino Acid and Peptide Precursors on Pyrazine Formation

Precursor(s)Key Pyrazines FormedTotal Pyrazine Yield (µg/g or relative abundance)Reference
Lysine2,5(6)-Dimethylpyrazine, 2,3,5-TrimethylpyrazineHigh[2]
Arg-Lys Dipeptide2,5(6)-Dimethylpyrazine, 2,3,5-TrimethylpyrazineHigher than corresponding free amino acids[2]
His-Lys DipeptideVarious pyrazinesLower than Arg-Lys dipeptide[2]
Lysine, Glutamine, Glutamic Acid, AlanineMethylpyrazine, 2,6-Dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazineLysine produced the highest total pyrazine yield[8]
SerinePyrazine, Methylpyrazine, EthylpyrazineTemperature-dependent[3]
Threonine2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, TrimethylpyrazineTemperature-dependent[3]

Table 2: Effect of Temperature on Pyrazine Formation in a Glucose-Glycyl-l-glutamine System

Temperature (°C)Major Compound Class FormedTotal Pyrazine Concentration (µg/L)Reference
100FuransLow[13]
120α-Dicarbonyls, PyrazinesSignificantly increased[13]
140Pyrazines296 ± 6.67[13]

Table 3: Effect of pH on Pyrazine Formation in Maple Sap

pH Range during BoilingTotal Pyrazine Level (ng/g)Key ObservationReference
7.2 to 9.2 (initial phase)IncreasingInitial increase in pH correlated with the onset of pyrazine formation.[15]
Decrease to 7.3 (later phase)Continued to increase with timePyrazine formation continued despite a decrease in pH.[15]

Experimental Protocols

This section details representative experimental methodologies for studying pyrazine formation in Maillard reaction model systems.

Preparation of Maillard Reaction Model Systems
  • Reactants: A common approach involves reacting a specific amino acid or peptide with a reducing sugar (e.g., glucose) in a solvent.[2] For example, equal masses of a dipeptide (100 mg) and glucose (100 mg) can be mixed.[2]

  • Solvent: The reaction can be carried out in an aqueous system or in a dry system.[2] In aqueous systems, the pH is often adjusted.

  • pH Adjustment: The initial pH of the reaction mixture is a critical parameter. Weak alkaline conditions (e.g., pH 8.0) are often used to facilitate pyrazine formation.[2] It is important to note that the pH can decrease during the reaction.[2]

  • Reaction Conditions: The mixture is typically heated at a specific temperature for a defined period. For example, a reaction might be carried out at 140°C for 90 minutes.[2]

Analysis of Volatile Compounds
  • Extraction: Headspace solid-phase microextraction (HS-SPME) is a widely used technique for extracting volatile compounds like pyrazines from the reaction mixture.[2][4] The sample is equilibrated at a specific temperature (e.g., 45°C for 20 minutes) before extraction.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted volatile compounds are then separated and identified using GC-MS.[2][3][4] A capillary column (e.g., DB-WAX) is typically used for separation.[2]

  • Quantification: The quantification of individual pyrazines can be performed using the peak area normalization method with an internal standard.[2] The concentration is calculated relative to the known concentration of the internal standard.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of pyrazine formation.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Compound Amino Compound (Amino Acid, Peptide) Amino_Compound->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Compound->Strecker_Degradation Amadori_Product Amadori/Heyns Product Schiff_Base->Amadori_Product Rearrangement Dicarbonyls α-Dicarbonyl Compounds Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Degradation Amino_Ketones α-Aminocarbonyls Strecker_Degradation->Amino_Ketones Dihydropyrazine Dihydropyrazine Amino_Ketones->Dihydropyrazine Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Core pathway of pyrazine formation in the Maillard reaction.

Experimental_Workflow Preparation 1. Prepare Model System (Amino Acid/Peptide + Sugar) pH_Adjustment 2. Adjust pH Preparation->pH_Adjustment Heating 3. Heat Reaction Mixture (Controlled Temperature & Time) pH_Adjustment->Heating Extraction 4. Volatile Extraction (HS-SPME) Heating->Extraction Analysis 5. GC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing (Identification & Quantification) Analysis->Data_Processing

Caption: A typical experimental workflow for studying pyrazine formation.

Factors_Influencing_Pyrazine_Formation Pyrazine_Formation Pyrazine Formation Precursors Precursors (Amino Acids, Peptides, Sugars) Precursors->Pyrazine_Formation Temperature Temperature Temperature->Pyrazine_Formation Time Reaction Time Time->Pyrazine_Formation pH pH pH->Pyrazine_Formation Water_Activity Water Activity Water_Activity->Pyrazine_Formation

Caption: Key factors influencing pyrazine formation in the Maillard reaction.

References

Methodological & Application

Application Notes and Protocols for Dicarbonyl Compound Analysis using 2-Hydrazinyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarbonyl compounds, such as glyoxal and methylglyoxal, are reactive metabolites implicated in the pathophysiology of various diseases, including diabetes, neurodegenerative disorders, and aging, primarily through the formation of advanced glycation end-products (AGEs). Their quantification in biological and food matrices is crucial for understanding disease mechanisms and for quality control. This document provides a detailed application note and a proposed protocol for the analysis of dicarbonyl compounds using 2-Hydrazinyl-3-methylpyrazine as a derivatizing agent.

This compound is a hydrazine derivative that reacts with the carbonyl groups of dicarbonyl compounds to form stable, chromophoric pyrazinyl-hydrazone derivatives. This derivatization enhances their detectability by spectrophotometric and chromatographic techniques. The resulting derivatives can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. While specific validated protocols for this compound are not widely published, this document outlines a comprehensive, proposed methodology based on established principles of hydrazine-based derivatization of carbonyl compounds.[1][2][3][4][5]

Principle of the Method

The analytical method is based on the chemical derivatization of α-dicarbonyl compounds with this compound. The hydrazine moiety of the reagent nucleophilically attacks the carbonyl carbons of the dicarbonyl compound, leading to the formation of a stable, conjugated pyrazinyl-hydrazone. This reaction is typically carried out under mild acidic conditions to facilitate the condensation. The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection and quantification by reverse-phase HPLC.

Quantitative Data Summary

Table 1: Typical HPLC Operating Conditions for Dicarbonyl Hydrazone Derivatives

ParameterTypical ValueReference
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[6][7]
Mobile Phase Acetonitrile/Water or Methanol/Water gradient[6][7]
Flow Rate 0.8 - 1.2 mL/min[6]
Detection Wavelength 250 - 380 nm (dependent on derivative's λmax)[6]
Injection Volume 10 - 20 µL[6]
Column Temperature 25 - 40 °C[7]

Table 2: Performance Characteristics of a Dicarbonyl Analysis Method using a Hydrazine-based Reagent (4-Nitro-1,2-phenylenediamine)

ParameterGlyoxalMethylglyoxalReference
Linear Range 0.2 - 1.0 µg/mL0.2 - 1.0 µg/mL[6]
Limit of Detection (LOD) 41 ng/mL75 ng/mL[6]
Recovery 97%90%[6]
Relative Standard Deviation (RSD) 3.1%2.6%[6]

Experimental Protocols

This section provides a detailed, proposed protocol for the analysis of dicarbonyl compounds using this compound. Note: This protocol is a theoretical model and requires optimization and validation for specific applications.

Protocol 1: Preparation of Reagents and Standards
  • Dicarbonyl Standard Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of glyoxal and methylglyoxal standards.

    • Dissolve each in 10 mL of deionized water in separate volumetric flasks. Store at 4°C.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of dilutions from the stock solutions in deionized water to create calibration standards.

  • This compound Derivatizing Solution (10 mM):

    • Accurately weigh an appropriate amount of this compound.

    • Dissolve in a solution of 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA) to aid dissolution and catalyze the reaction.

  • Sample Preparation (e.g., Plasma, Urine, or Food Extract):

    • Deproteinize biological samples by adding an equal volume of acetonitrile or perchloric acid, followed by centrifugation.

    • For solid samples, perform an appropriate extraction (e.g., solid-phase extraction) to isolate the dicarbonyl compounds.[8]

    • Filter the supernatant or extract through a 0.22 µm syringe filter.

Protocol 2: Derivatization Procedure
  • To 100 µL of the standard solution or prepared sample in a microcentrifuge tube, add 100 µL of the 10 mM this compound derivatizing solution.

  • Add 20 µL of 1 M HCl to catalyze the reaction.

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 60°C for 1-2 hours in a heating block or water bath. The optimal time and temperature should be determined during method development.

  • After incubation, cool the mixture to room temperature.

  • If necessary, neutralize the solution with a small volume of a suitable base.

  • Transfer the derivatized sample to an HPLC vial for analysis.

Protocol 3: HPLC Analysis
  • HPLC System: A standard HPLC system with a UV-Vis detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: Deionized water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at the determined λmax of the pyrazinyl-hydrazone derivatives (a UV scan of the derivatized standard should be performed to determine the optimal wavelength).

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations. Determine the concentration of dicarbonyls in the samples from this curve.

Visualizations

Chemical Reaction Pathway

reaction_pathway Dicarbonyl Dicarbonyl Compound (e.g., Glyoxal) Derivative Stable Pyrazinyl-Hydrazone Derivative Dicarbonyl->Derivative + Reagent Reagent This compound Reagent->Derivative Water Water

Caption: Reaction of a dicarbonyl with this compound.

Experimental Workflow

experimental_workflow Sample Sample Collection (Biological Fluid/Food) Preparation Sample Preparation (Deproteinization/Extraction) Sample->Preparation Derivatization Derivatization with This compound Preparation->Derivatization Analysis HPLC-UV Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for dicarbonyl analysis.

Logical Relationship of Method Components

logical_relationship Dicarbonyl Dicarbonyl Compound Derivatization Derivatization Dicarbonyl->Derivatization reacts with reagent Chromophore Chromophoric Derivative Derivatization->Chromophore forms HPLC HPLC Separation Chromophore->HPLC is injected into Detection UV-Vis Detection HPLC->Detection leads to Quantification Quantification Detection->Quantification provides data for

Caption: Key steps in the analytical method.

Conclusion

The use of this compound as a derivatizing agent presents a promising approach for the sensitive and selective analysis of dicarbonyl compounds. The proposed protocol, based on established chemical principles and analogous methodologies, provides a solid foundation for researchers to develop and validate a robust analytical method. The formation of a stable, chromophoric pyrazinyl-hydrazone derivative allows for reliable quantification using standard HPLC-UV instrumentation, which is readily available in most analytical laboratories. Further method development and validation are essential to establish performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification for specific matrices.

References

Application Notes and Protocols for Carbonyl Derivatization using 2-Hydrazinyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including biomedical research, drug development, and environmental analysis. These compounds are often present at low concentrations and can be challenging to analyze directly using techniques like liquid chromatography-mass spectrometry (LC-MS) due to their volatility, polarity, and poor ionization efficiency. Chemical derivatization is a widely employed strategy to overcome these limitations.

This document provides a detailed protocol for the derivatization of carbonyl compounds using 2-Hydrazinyl-3-methylpyrazine (2-HMPy). This reagent, a hydrazine derivative, reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This derivatization enhances the chromatographic retention and significantly improves the ionization efficiency in mass spectrometry, leading to increased detection sensitivity. The protocol is based on established methods for analogous hydrazine-based derivatization reagents, such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (HQ).

Reaction Principle

The derivatization reaction involves the nucleophilic addition of the hydrazine group of this compound to the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, which is more amenable to LC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound (2-HMPy)

  • Carbonyl-containing sample (e.g., plasma, urine, cell lysate, reaction mixture)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., an isotopically labeled carbonyl compound)

  • Vortex mixer

  • Centrifuge

  • Thermomixer or water bath

  • Nitrogen evaporator

  • LC-MS system (e.g., HPLC or UPLC coupled to a tandem mass spectrometer)

Preparation of Reagents
  • Derivatization Reagent Solution (0.5 mg/mL 2-HMPy in Methanol with 1% Formic Acid): Dissolve 5 mg of this compound in 10 mL of methanol. Add 100 µL of formic acid and vortex to mix thoroughly. Prepare this solution fresh before each use.

  • Sample Preparation: The sample preparation will vary depending on the matrix.

    • Plasma/Serum: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma or serum. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Urine: Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to remove particulate matter. The supernatant can be directly used or diluted with water if necessary.

    • Cell Lysates: Perform a suitable extraction method (e.g., methanol/water extraction) to isolate the metabolites.

    • Reaction Mixtures: The sample may be used directly or after appropriate dilution and/or quenching steps.

Derivatization Procedure
  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of the prepared sample supernatant or standard solution.

  • Internal Standard Spiking: Add the appropriate amount of internal standard to the sample.

  • Derivatization Reaction: Add 100 µL of the freshly prepared 2-HMPy derivatization reagent solution to the sample.

  • Incubation: Vortex the mixture for 10 seconds and incubate at 60°C for 15-60 minutes in a thermomixer or water bath. The optimal incubation time may need to be determined empirically for specific carbonyl compounds.[1][2]

  • Reaction Quenching (Optional): The reaction can be stopped by placing the tubes on ice or by adding a quenching solution if necessary. For many applications, direct evaporation is sufficient.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS system.

Data Presentation

The following table summarizes the reported performance of analogous hydrazine-based derivatization reagents, which can be indicative of the expected performance for this compound.

Derivatization ReagentAnalyte ClassFold Increase in SensitivityLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
2-hydrazino-1-methylpyridine (HMP)Mono-oxosteroids70 - 1600Not specified[2]
4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH)Glucocorticoids-50 ng/µL (after 48h incubation)[3][4]
3-nitrophenylhydrazine (3-NPH)Aldehydes-On-column LOD: 0.1 - 2 fmol[5]

Visualizations

Derivatization Reaction Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Biological or Chemical Sample Prepared_Sample Prepared Sample (e.g., Supernatant) Sample->Prepared_Sample Extraction/ Precipitation Add_Reagent Add 2-HMPy Reagent & Internal Standard Prepared_Sample->Add_Reagent Incubate Incubate (e.g., 60°C, 15-60 min) Add_Reagent->Incubate Reaction Evaporate Evaporate Solvent Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the derivatization of carbonyls with this compound.

Logical Relationship of Derivatization for Enhanced Detection

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Derivatization Solution cluster_outcome Analytical Outcome Carbonyl Carbonyl Compound (Aldehyde/Ketone) Problem Poor LC retention Low ionization efficiency Low sensitivity Carbonyl->Problem Derivatization Reaction with This compound Problem->Derivatization Addressed by Hydrazone Stable Hydrazone Derivative Derivatization->Hydrazone Benefit Improved LC retention Enhanced ionization efficiency Hydrazone->Benefit Result Increased Detection Sensitivity Accurate Quantification Benefit->Result

Caption: Rationale for using 2-HMPy derivatization to improve carbonyl analysis.

References

Application Notes & Protocols: 2-Hydrazinyl-3-methylpyrazine as a Derivatization Reagent for LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Derivatization Reagent: Extensive literature searches did not yield specific applications of 2-Hydrazinyl-3-methylpyrazine as a derivatization reagent for LC-MS/MS analysis. However, the principles of its reactivity can be inferred from other well-documented hydrazine-based reagents. This document will, therefore, detail the application and protocols of a closely related and extensively studied analogue, 2-hydrazino-1-methylpyridine (HMP) , to provide a representative methodology for the derivatization of carbonyl-containing compounds for enhanced LC-MS/MS detection. The protocols and data presented herein are based on published studies using HMP and can serve as a strong foundation for developing methods with other hydrazinyl-pyrazine derivatives.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of a wide range of molecules. However, certain classes of compounds, such as those containing carbonyl groups (aldehydes and ketones), can exhibit poor ionization efficiency, leading to low sensitivity. Chemical derivatization is a strategy employed to improve the analytical properties of these molecules. Hydrazine-based reagents, such as 2-hydrazino-1-methylpyridine (HMP), react with carbonyl groups to form stable hydrazones. This derivatization can significantly enhance the ionization efficiency and chromatographic retention of the target analytes, leading to improved sensitivity and selectivity in LC-MS/MS analysis.[1][2][3]

HMP is particularly effective for the analysis of oxo-steroids, which are often present at low concentrations in biological matrices.[1][4] The derivatization with HMP introduces a permanently charged pyridinium group, which greatly improves the electrospray ionization (ESI) response in the positive ion mode.

Principle of Derivatization

The derivatization of a carbonyl compound (e.g., a keto-steroid) with a hydrazine-based reagent like HMP proceeds through the formation of a hydrazone. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte Analyte with Carbonyl Group (R-C(=O)-R') Product Hydrazone Derivative (R-C(=N-NH-Py+-CH3)-R') Analyte->Product + HMP - H2O Reagent 2-Hydrazino-1-methylpyridine (HMP)

Caption: Derivatization of a carbonyl compound with HMP to form a hydrazone.

Applications

Derivatization with HMP has been successfully applied to the sensitive quantification of various carbonyl-containing compounds in biological matrices. A primary application is the analysis of low-abundance androgens and other keto-steroids in human plasma and tissue.[1][4]

Target Analytes:

  • 5α-dihydrotestosterone (DHT)

  • Testosterone

  • Androstenedione

  • Dehydroepiandrosterone (DHEA)

Experimental Protocols

The following protocols are based on established methods for the derivatization of keto-steroids with HMP for LC-MS/MS analysis.

4.1. Materials and Reagents

  • 2-Hydrazino-1-methylpyridine (HMP)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ammonium acetate

  • Internal standards (e.g., isotopically labeled versions of the target analytes)

  • Solid-phase extraction (SPE) cartridges

4.2. Sample Preparation (Human Plasma)

A solid-phase extraction (SPE) method is typically used to extract and concentrate the analytes from the plasma matrix before derivatization.

Sample_Preparation_Workflow Start Plasma Sample (with Internal Standard) SPE Solid-Phase Extraction (SPE) Start->SPE Wash Wash SPE Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate End Dried Extract for Derivatization Evaporate->End

Caption: General workflow for sample preparation from plasma.

Detailed SPE Protocol:

  • Condition an appropriate SPE cartridge.

  • Load the plasma sample (e.g., 500 µL) to which an internal standard has been added.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

4.3. Derivatization Protocol

  • Reconstitute the dried extract in a solution of HMP in a suitable solvent (e.g., 100 µL of 0.1 mg/mL HMP in acetonitrile containing 0.05% v/v TFA).[1]

  • Vortex the mixture for 10 seconds.

  • Incubate the reaction mixture at 60°C for 30-60 minutes.[1][4]

  • After incubation, cool the mixture on an ice bath for 5 minutes.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried derivatized sample in the initial mobile phase for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

The derivatized analytes are then separated and detected by LC-MS/MS.

LCMS_Analysis_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Injection Inject Derivatized Sample Column UPLC/HPLC Separation (e.g., C18 column) Injection->Column Mobile Phase Gradient Ionization Electrospray Ionization (ESI+) Column->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection and Quantification MRM->Detection

Caption: Workflow for the LC-MS/MS analysis of derivatized analytes.

Typical LC-MS/MS Parameters:

ParameterTypical Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Methanol:Acetonitrile (50:50 v/v)
Gradient A linear gradient tailored to separate the analytes of interest.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The use of HMP as a derivatization reagent significantly improves the sensitivity of the analysis.

Table 1: MRM Transitions for HMP-Derivatized Steroids [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DHT-HMP396108
Testosterone-HMP394108
Androstenedione-HMP392108

Table 2: Performance Characteristics of HMP Derivatization Method for DHT [1]

ParameterValue
Limit of Quantitation (LOQ)Reported to be in the low pg/mL range
Linearity (r²)> 0.99
Precision (RSD%)< 15%
Accuracy/Recovery85 - 115%

Note: These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Conclusion

Derivatization with hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) is a highly effective strategy for the sensitive and selective quantification of carbonyl-containing compounds, particularly keto-steroids, by LC-MS/MS. The formation of stable, charged hydrazone derivatives leads to a substantial enhancement in ionization efficiency, enabling the detection of low-abundance analytes in complex biological matrices. The protocols outlined in this document provide a comprehensive guide for researchers and scientists in drug development and clinical research to implement this powerful analytical technique. While specific data for this compound is not available, the principles and methods described for HMP serve as an excellent starting point for its evaluation as a derivatization reagent.

References

Application Note and Protocol: Quantification of Hydrazine in Pharmaceutical Preparations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine is a potent reducing agent and a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). However, due to its potential genotoxic and carcinogenic properties, its presence as an impurity in drug substances must be strictly controlled and monitored to ensure patient safety.[1][2] This application note provides a detailed protocol for the sensitive quantification of hydrazine in pharmaceutical samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, following pre-column derivatization.

Since hydrazine lacks a significant chromophore, direct UV detection is not feasible at the trace levels required.[2] Therefore, a derivatization step is employed to attach a UV-absorbing molecule to the hydrazine, enhancing its detectability.[2][3] This protocol will focus on the use of common derivatizing agents such as salicylaldehyde, benzaldehyde, and 2,4-dinitrophenylhydrazine (DNPH).

Principle

The method is based on the reaction of hydrazine with a derivatizing agent to form a stable hydrazone derivative that possesses a strong chromophore. This derivative is then separated from the API and other impurities on a reverse-phase HPLC column and quantified using a UV detector. The concentration of hydrazine in the original sample is determined by comparing the peak area of the derivative to a calibration curve prepared from hydrazine standards.

Materials and Reagents

  • Solvents: HPLC grade methanol, acetonitrile, and water (Milli-Q or equivalent).

  • Reagents:

    • Hydrazine hydrate (analytical grade)

    • Salicylaldehyde[1][4]

    • Benzaldehyde[2][5]

    • 2,4-Dinitrophenylhydrazine (DNPH)[6]

    • Ammonium dihydrogen phosphate[1]

    • Hydrochloric acid

    • Trifluoroacetic acid

    • Triethylamine

  • Columns: A C18 reverse-phase column is typically used (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[1]

  • Instrumentation:

    • HPLC system with a UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Standard Solutions

Hydrazine Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 156 mg of hydrazine hydrate (equivalent to 100 mg of hydrazine) and dissolve it in a 10 mL volumetric flask with water.[1] Dilute to the mark with water. This stock solution should be freshly prepared. Further dilute this stock solution to prepare working standards at desired concentrations.

Derivatization Procedures

4.2.1. Derivatization with Salicylaldehyde:

  • To an aliquot of the hydrazine standard or sample solution, add an excess of salicylaldehyde solution (e.g., 1% in methanol).

  • The reaction is typically carried out at ambient temperature.[4]

  • Allow the reaction to proceed for a sufficient time to ensure complete derivatization (e.g., 30 minutes).[7]

  • The resulting salicylaldehyde azine is then analyzed by HPLC.

4.2.2. Derivatization with Benzaldehyde:

  • To the hydrazine standard or sample solution, add a 1% methanolic solution of benzaldehyde.[2]

  • The reaction forms 1,2-dibenzylidenehydrazine.[2]

  • The derivatization can be performed at ambient temperature.

4.2.3. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

  • Prepare a DNPH reagent solution by dissolving DNPH in a suitable solvent like acetonitrile, often with an acid catalyst (e.g., sulfuric acid).[6]

  • Mix the hydrazine standard or sample with the DNPH reagent.

  • The reaction forms a stable 2,4-dinitrophenylhydrazone.[8]

  • The reaction may require heating to ensure completion.

Sample Preparation

Accurately weigh a suitable amount of the drug substance and dissolve it in an appropriate diluent. The choice of diluent will depend on the solubility of the API and its compatibility with the derivatization and HPLC method. It is crucial to ensure that the API does not interfere with the derivatization or the chromatographic analysis of the hydrazine derivative.

RP-HPLC Method

The following are example chromatographic conditions. Method optimization will be required based on the specific derivatizing agent used and the sample matrix.

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm), 5 µm[1]

  • Mobile Phase:

    • For Salicylaldehyde derivative: A mixture of buffer (e.g., ammonium dihydrogen phosphate) and methanol (e.g., 25:75 v/v).[1]

    • For Benzaldehyde derivative: An isocratic mixture of methanol and water (e.g., 95:5 v/v).[5]

    • For DNPH derivative: A gradient elution with a buffer (e.g., 0.1% triethylamine in water, pH adjusted to 3.0 with trifluoroacetic acid) and acetonitrile may be necessary.[6]

  • Flow Rate: 1.0 mL/min[1][4]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength:

    • Salicylaldehyde derivative: 360 nm[1]

    • Benzaldehyde derivative: 300 nm[2] or 313 nm[5]

    • DNPH derivative: ~360 nm[6]

  • Injection Volume: 10-20 µL

Data Presentation

The quantitative performance of the developed method should be validated according to ICH guidelines.[1] Key validation parameters are summarized in the table below, with example values from published methods.

ParameterSalicylaldehyde Method[1]Benzaldehyde Method[2]DNPH Method
Linearity Range 3.1 - 9.4 ppm--
Correlation Coefficient (r²) 0.998->0.999
Limit of Detection (LOD) 3.1 ppm0.002 µg/g0.2 µg/mL
Limit of Quantification (LOQ) --0.6 µg/mL
Accuracy (% Recovery) 98.21 - 100.18%96.7 - 106.9%-
Precision (% RSD) < 10.0% at LOQ4.3%-

Note: Data for the DNPH method is for formaldehyde derivatization and is provided as a general reference.[6]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Weigh Drug Substance Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Hydrazine Standard AddReagent Add Derivatizing Agent (e.g., Salicylaldehyde) Standard->AddReagent Dissolve->AddReagent React Incubate for Reaction AddReagent->React Inject Inject Derivatized Sample React->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for hydrazine quantification.

G Hydrazine H₂N-NH₂ Hydrazine Plus + Salicylaldehyde 2 x C₇H₆O₂ Salicylaldehyde Arrow Salicylaldehyde->Arrow Salicylaldazine C₁₄H₁₂N₂O₂ Salicylaldazine (Hydrazone Derivative) Water + 2H₂O Arrow->Salicylaldazine

Caption: Derivatization reaction of hydrazine with salicylaldehyde.

Conclusion

The described RP-HPLC method with pre-column derivatization provides a sensitive, specific, and reliable approach for the quantification of trace-level hydrazine in pharmaceutical substances. The choice of derivatizing agent and chromatographic conditions should be carefully optimized and validated for the specific drug product being analyzed to ensure accurate and robust results, contributing to the overall quality and safety of the final pharmaceutical product.

References

Applications of Pyrazine Dicarbonitriles in Pharmaceuticals: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazine dicarbonitriles, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Their unique chemical properties, including the electron-deficient nature of the pyrazine ring and the reactivity of the dinitrile groups, make them versatile building blocks for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with the pharmaceutical applications of pyrazine dicarbonitriles, with a particular focus on their roles as enzyme inhibitors and anticancer agents.

Application Notes

Pyrazine dicarbonitrile derivatives have demonstrated considerable potential in several therapeutic areas, primarily driven by their ability to selectively interact with key biological targets.

1. Inhibition of Deubiquitinating Enzymes (DUBs) for Cancer Therapy:

A prominent application of pyrazine dicarbonitriles is in the development of inhibitors for deubiquitinating enzymes (DUBs), particularly Ubiquitin-Specific Protease 8 (USP8). DUBs are critical regulators of protein stability and function, and their dysregulation is implicated in various diseases, including cancer.

  • Lead Compound: 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile and its analogues have been identified as potent and selective inhibitors of USP8.[1]

  • Mechanism of Action: USP8 is known to deubiquitinate and stabilize key cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor II (TβRII). By inhibiting USP8, these pyrazine dicarbonitrile derivatives prevent the deubiquitination of these receptors, leading to their enhanced degradation. This, in turn, downregulates downstream pro-survival and pro-proliferation signaling pathways, including the Ras-Raf-MAPK and SMAD pathways, ultimately inhibiting cancer cell growth.

  • Therapeutic Potential: Analogues of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile have shown significant efficacy in preclinical studies, inhibiting the growth of colon and prostate cancer cells.[1]

2. Pharmaceutical Intermediates for Anticancer and Antimicrobial Agents:

Certain pyrazine dicarbonitriles serve as crucial starting materials for the synthesis of more complex drug molecules.

  • Key Intermediate: 5,6-Diaminopyrazine-2,3-dicarbonitrile is a versatile intermediate used in the synthesis of various heterocyclic compounds with potential therapeutic activities. Its derivatives have shown promise as both anticancer and antimicrobial agents.

3. Development of Kinase Inhibitors:

The pyrazine core is a recognized scaffold in the design of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating binding to the hinge region of kinase active sites. This has led to the exploration of pyrazine dicarbonitrile derivatives as potential inhibitors of various kinases involved in cancer signaling.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative pyrazine dicarbonitrile derivatives.

Compound ID/ClassTargetAssayCell Line(s)Activity (IC50/GI50)Reference(s)
Analogues of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrileUSP8Enzyme Inhibition-0.85 µM (for one analogue)[1]
Analogues of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile-Cell Growth InhibitionColon and Prostate0.5 - 1.5 µM[1]

Signaling Pathways

USP8-Mediated Regulation of EGFR and TGF-β Signaling

The diagram below illustrates the signaling pathway affected by USP8 inhibitors based on the pyrazine dicarbonitrile scaffold. USP8 normally removes ubiquitin from EGFR and TβRII, preventing their lysosomal degradation and promoting downstream signaling. Inhibition of USP8 by pyrazine dicarbonitrile derivatives leads to the ubiquitination and subsequent degradation of these receptors, thereby attenuating pro-cancerous signaling cascades.

USP8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Ub Ubiquitin EGFR->Ub Ubiquitination TGBRII TβRII SMAD SMAD2/3 TGBRII->SMAD TGBRII->Ub Ubiquitination Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SMAD4 SMAD4 SMAD->SMAD4 SMAD4->Transcription USP8 USP8 USP8->EGFR Deubiquitinates USP8->TGBRII Deubiquitinates PDC_inhibitor Pyrazine Dicarbonitrile Inhibitor PDC_inhibitor->USP8 Inhibits Lysosome Lysosomal Degradation Ub->Lysosome Targets for

USP8 Signaling Pathway and Inhibition

Experimental Protocols

1. Synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Analogues (General Scheme)

A general synthetic route to this class of compounds involves the condensation of a substituted 1,2-indanedione with diaminomaleonitrile.

Synthesis_Workflow Indanedione Substituted 1,2-Indanedione Condensation Condensation (e.g., in Ethanol, reflux) Indanedione->Condensation DAMN Diaminomaleonitrile DAMN->Condensation Product 9-oxo-9H-indeno[1,2-b]pyrazine- 2,3-dicarbonitrile Analogue Condensation->Product

General Synthesis Workflow

Protocol:

  • Reactant Preparation: Dissolve the substituted 1,2-indanedione (1 equivalent) and diaminomaleonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction: Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. If necessary, further purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

2. In Vitro USP8 Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available USP8 inhibitor screening kits.[2][3]

Materials:

  • Recombinant human USP8 enzyme

  • Ubiquitin-AMC (7-amido-4-methylcoumarin) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds (pyrazine dicarbonitrile derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Enzyme Preparation: Dilute the recombinant USP8 enzyme to the desired concentration in pre-chilled assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add assay buffer to each well of the 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the diluted USP8 enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Add the Ubiquitin-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes using a fluorimeter with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Determine the percentage of USP8 inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

3. Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of pyrazine dicarbonitrile derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, PC3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and reagents.

References

Application Notes and Protocols for Pyrazine Formation in Maillard Reaction Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for studying pyrazine formation in Maillard reaction model systems. Pyrazines are a significant class of compounds generated during the Maillard reaction, contributing to the desirable roasted, toasted, and nutty aromas in many processed foods.[1][2] Understanding the mechanisms of their formation and the factors influencing their yield is crucial for food science, flavor chemistry, and potentially for drug development, where Maillard reactions can also occur.

Introduction to Pyrazine Formation in the Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between an amino group (from an amino acid, peptide, or protein) and a carbonyl group of a reducing sugar when heated.[1][2] This reaction is responsible for the color and flavor of a wide variety of cooked foods.[1] Among the numerous flavor compounds produced, pyrazines are particularly important for their characteristic roasted and nutty aromas.[1][2]

The formation of pyrazines is generally understood to proceed through the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction. This leads to the formation of α-aminoketones, which can then condense to form dihydropyrazines. Subsequent oxidation or reaction with other carbonyl compounds yields the stable, aromatic pyrazines. The specific amino acids and sugars involved, as well as reaction conditions such as temperature, pH, and time, significantly influence the types and quantities of pyrazines formed.[3]

Experimental Protocols for Maillard Reaction Model Systems

The following protocols are generalized from common methodologies reported in the literature for studying pyrazine formation in controlled laboratory settings.

General Protocol for Pyrazine Formation from Amino Acids and Glucose

This protocol describes a model system using a single amino acid and glucose.

Materials:

  • Amino acid (e.g., L-lysine, L-arginine, L-histidine)[4]

  • D-glucose[4]

  • Distilled water

  • Sodium hydroxide (NaOH), 6 N (for pH adjustment)[4]

  • Reaction vials (e.g., 20 mL headspace vials)

  • Heating apparatus (e.g., oven, heating block, or oil bath)

Procedure:

  • Reagent Preparation: Prepare aqueous solutions of the desired amino acid and glucose. A common approach is to mix equal masses of the amino acid and glucose. For example, dissolve 100 mg of the amino acid and 100 mg of glucose in 10 mL of distilled water.[4]

  • pH Adjustment: Adjust the pH of the solution to a desired level, typically around 8.0, using 6 N NaOH.[4] It is noted that phosphate buffers are sometimes avoided as phosphate ions can catalyze the reaction.[4]

  • Reaction Setup: Aliquot the reaction mixture into reaction vials and seal them tightly.

  • Heating: Place the vials in a preheated oven or heating block at a specific temperature, for example, 140°C, for a set duration, such as 90 minutes.[4] These parameters can be varied to study their effect on pyrazine formation.

  • Cooling: After the incubation period, immediately cool the vials in an ice bath to stop the reaction.

  • Sample Analysis: The volatile compounds, including pyrazines, are then typically analyzed using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Protocol for Pyrazine Formation from Peptides and Glucose

This protocol is adapted for studying the contribution of peptides to pyrazine formation.

Materials:

  • Dipeptides or tripeptides (e.g., Arg-Lys, Lys-His)[4]

  • D-glucose[4]

  • Distilled water

  • Sodium hydroxide (NaOH), 6 N[4]

  • Reaction vials

  • Heating apparatus

Procedure:

  • Reagent Preparation: Prepare a mixture of the peptide and glucose. For instance, mix 100 mg of the dipeptide with 100 mg of glucose in 10 mL of distilled water.[4] For control experiments, a mixture of the corresponding free amino acids can be used (e.g., 50 mg of each amino acid for a dipeptide).[4]

  • pH Adjustment: Adjust the pH of the solution to 8.0 with 6 N NaOH.[4]

  • Reaction Setup: Transfer the solution to reaction vials and seal.

  • Heating: Heat the vials at 140°C for 90 minutes.[4]

  • Cooling: Quench the reaction by placing the vials in an ice bath.

  • Sample Analysis: Analyze the volatile profile by HS-SPME-GC-MS.

Data Presentation: Quantitative Pyrazine Formation

The yield and type of pyrazines are highly dependent on the precursors and reaction conditions. Below are tables summarizing quantitative data from model system studies.

Table 1: Influence of Amino Acid Type on Pyrazine Formation

Amino AcidPrecursorTotal Pyrazine Yield (µg/g)Major Pyrazines IdentifiedReference
LysineGlucoseHigh2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[4]
Arginine + Lysine (Free)GlucoseModerate2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[4]
Histidine + Lysine (Free)GlucoseModerateMethylpyrazine, 2,5(6)-Dimethylpyrazine[4]

Table 2: Effect of Dipeptide Structure on Pyrazine Formation

DipeptidePrecursorTotal Pyrazine Yield (Relative Abundance)Key FindingsReference
Arg-LysGlucoseHigher than His-LysC-terminal lysine in Arg-Lys favored higher total pyrazine formation.[4]
His-LysGlucoseLower than Arg-Lys[4]
Lys-ArgGlucoseLower than Lys-HisN-terminal lysine in Lys-His resulted in a greater variety and higher content of pyrazines.[4]
Lys-HisGlucoseHigher than Lys-Arg[4]

Visualization of Pyrazine Formation Pathway

The following diagram illustrates the generalized pathway for pyrazine formation during the Maillard reaction.

Maillard_Pyrazine_Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Dicarbonyls Dicarbonyl Intermediates (e.g., Glyoxal, Methylglyoxal) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Degradation Alpha_Aminoketone α-Aminoketone Strecker_Degradation->Alpha_Aminoketone Strecker_Aldehyde Strecker Aldehyde Strecker_Degradation->Strecker_Aldehyde Condensation Condensation Alpha_Aminoketone->Condensation x2 Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazines Pyrazines Oxidation->Pyrazines

Caption: Generalized pathway of pyrazine formation in the Maillard reaction.

Experimental Workflow for Pyrazine Analysis

The diagram below outlines the typical workflow for the analysis of pyrazines from Maillard reaction model systems.

Pyrazine_Analysis_Workflow Sample_Prep Sample Preparation (Mixing Reactants, pH Adjustment) Maillard_Reaction Maillard Reaction (Controlled Heating) Sample_Prep->Maillard_Reaction HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Maillard_Reaction->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis Results Results (Pyrazine Profile and Yields) Data_Analysis->Results

Caption: Workflow for the analysis of pyrazines from Maillard reaction models.

References

Application Notes and Protocols for the Analysis of Pyrazine Derivatives in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazine derivatives are a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods.[1][2] These compounds are primarily formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[2][3] The concentration and composition of pyrazines are critical indicators of food quality and flavor profile.[4][5] This document provides detailed application notes and protocols for the extraction and quantitative analysis of pyrazine derivatives in various food matrices, with a focus on gas chromatography-mass spectrometry (GC-MS) based methods.

Key Analytical Techniques

The most common and effective method for the analysis of volatile pyrazine compounds in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique is highly sensitive and allows for the extraction of volatile and semi-volatile compounds from the headspace of a sample without the need for solvents.[1][6] Other techniques include Liquid-Liquid Extraction (LLE) and Ultrasound-Assisted Extraction (UAE), though HS-SPME is often preferred for its simplicity and efficiency.[1][4]

Experimental Workflow for Pyrazine Analysis

The general workflow for the analysis of pyrazines from food samples involves sample preparation, extraction of the volatile compounds, and subsequent analysis by GC-MS.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing sample Food Sample homogenize Homogenization/ Grinding sample->homogenize hs_spme HS-SPME homogenize->hs_spme Headspace Equilibration lle Liquid-Liquid Extraction homogenize->lle Solvent Partitioning uae Ultrasound-Assisted Extraction homogenize->uae Sonication & Filtration gcms GC-MS Analysis hs_spme->gcms Thermal Desorption lle->gcms Injection uae->gcms Injection data_proc Data Processing & Quantification gcms->data_proc

General workflow for pyrazine extraction and analysis.

Application Note 1: Analysis of Alkylpyrazines in Roasted Coffee Beans

This protocol details the quantitative analysis of key alkylpyrazines in roasted coffee beans using Stable Isotope Dilution Analysis (SIDA) coupled with HS-SPME-GC-MS.

Experimental Protocol

1. Materials and Reagents:

  • Roasted coffee beans

  • Deuterated internal standards (e.g., Acetylpyrazine-d3)

  • Deionized water

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation:

  • Cryogenically grind roasted coffee beans to a fine powder to prevent the loss of volatile compounds.[6]

  • Accurately weigh 1.0 g of the homogenized coffee powder into a 20 mL headspace vial.

  • Add a defined volume of the internal standard working solution.

  • Add 5 mL of deionized water.

  • Add 2.5 g of NaCl to increase the ionic strength and promote the release of volatiles.[6]

  • Immediately seal the vial.

3. HS-SPME Procedure:

  • Place the vial in a heater-stirrer or water bath and incubate at 80°C for 20 minutes to allow volatiles to equilibrate in the headspace.[1]

  • Expose the SPME fiber to the headspace of the vial by piercing the septum.

  • Extract for 30 minutes at 80°C.

  • Retract the fiber and immediately insert it into the GC injection port for thermal desorption.[1]

4. GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program: 40°C for 2 min, ramp to 150°C at 3°C/min, then to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line: 250°C

  • Ion Source: 230°C

  • Mass Range: m/z 40-300

  • Mode: Selected Ion Monitoring (SIM) for target pyrazines

Quantitative Data

The following table summarizes the concentration ranges of common alkylpyrazines found in commercially available ground coffee.[8][9]

Pyrazine DerivativeConcentration Range (mg/kg)
2-MethylpyrazineMost abundant
2,5-Dimethylpyrazine-
2,6-Dimethylpyrazine-
2-Ethylpyrazine-
2-Ethyl-5-methylpyrazine-
2-Ethyl-6-methylpyrazine-
2,3,5-Trimethylpyrazine-
2,3-DimethylpyrazineLowest concentrations
2-Ethyl-3-methylpyrazineLowest concentrations
2-Ethyl-3,5-dimethylpyrazineLowest concentrations
2-Ethyl-3,6-dimethylpyrazineLowest concentrations
Total Alkylpyrazines 82.1 - 211.6

Note: Specific concentration ranges for each compound can vary significantly based on coffee variety, roasting conditions, and analytical method.

Application Note 2: Analysis of Pyrazines in Cocoa Samples

This protocol describes the analysis of pyrazine compounds in cocoa wort and liquor using HS-SPME-GC-MS.

Experimental Protocol

1. Materials and Reagents:

  • Cocoa liquor or cocoa wort

  • Internal standards (optional, for quantitative analysis)

  • Saturated sodium chloride (NaCl) solution

  • 20 mL headspace vials

  • SPME fiber assembly (e.g., 75 µm CAR/PDMS or 65 µm Carbowax/DVB)[10][11]

  • GC-MS system

2. Sample Preparation:

  • Place a specific amount of the cocoa sample (e.g., 0.5 g of cocoa liquor) into a headspace vial.[12]

  • For cocoa liquor, it can be beneficial to suspend the sample in a saturated aqueous NaCl solution to enhance the release of pyrazines.[11]

  • If performing quantitative analysis, add a known amount of internal standard.

  • Seal the vial tightly.

3. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 40°C for cocoa wort, 60°C for cocoa liquor) for a set time (e.g., 5-40 minutes).[10][12]

  • Expose the SPME fiber to the headspace for extraction (e.g., 40-65 minutes).[10][12]

  • Retract the fiber and desorb in the GC injector.

4. GC-MS Parameters:

  • Injector: Splitless, 250°C

  • Column: Capillary column suitable for volatile compound analysis (e.g., Carbowax or DB-WAX)[11]

  • Oven Program: Optimized for the separation of target pyrazines (e.g., start at 50°C and ramp up to 250°C).[13]

  • MS Parameters: Similar to the coffee analysis protocol, with a mass scan range appropriate for pyrazine derivatives (e.g., m/z 50-400).[13]

Quantitative Data and Method Performance

The performance of the HS-SPME-GC-MS method for pyrazine analysis in cocoa wort is summarized below.[10]

ParameterValue
Linearity Range1 - 500 mg/L
Detection Limits (S/N=3)< 0.023 µg/L
Relative Standard Deviations (RSD)3.6% - 6.4%
Recoveries95.4% - 102.7%

Comparison of Extraction Methods

The choice of extraction method significantly impacts the efficiency and sensitivity of pyrazine analysis. The following table compares key parameters of common extraction techniques.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace.[1]Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[1]Use of high-frequency sound waves to enhance solvent penetration and extraction.[1]
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil)Dependent on concentration steps; can be higher than HS-SPME.[1]Data for pyrazines is limited; generally provides high extraction yields.[1]
Advantages Solvent-free, simple, sensitive, easy to automate.Well-established, can handle larger sample volumes.Faster extraction times, improved extraction efficiency.
Disadvantages Fiber fragility and cost, potential for matrix effects.Requires large volumes of organic solvents, can be time-consuming, potential for analyte loss during concentration.Potential for thermal degradation of volatile compounds if not controlled.

Logical Relationship of Method Selection

The selection of an appropriate analytical method depends on the specific research goals, the food matrix, and the available instrumentation.

method_selection goal Analytical Goal quant Quantitative Analysis goal->quant qual Qualitative Profiling goal->qual hs_spme_gcms HS-SPME-GC-MS quant->hs_spme_gcms High Sensitivity & Accuracy qual->hs_spme_gcms Comprehensive Volatile Profile matrix Food Matrix solid Solid (e.g., Coffee, Nuts) matrix->solid liquid Liquid (e.g., Beverages) matrix->liquid solid->hs_spme_gcms Minimal Sample Preparation uae_gcms UAE-GC-MS solid->uae_gcms High Extraction Yield liquid->hs_spme_gcms Direct Analysis lle_gcms LLE-GC-MS liquid->lle_gcms Large Sample Volume method Recommended Method

Decision tree for selecting an analytical method.

Conclusion

The analytical methods outlined in these application notes, particularly HS-SPME-GC-MS, provide robust and sensitive means for the determination of pyrazine derivatives in food samples. The choice of a specific protocol should be guided by the food matrix, the target analytes, and the desired level of quantification. Proper optimization of extraction parameters is crucial for achieving accurate and reproducible results, which are essential for quality control and flavor research in the food industry.

References

The Role of Alkylpyrazines in the Analysis of Heat-Treated Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research into the specific compound 2-Hydrazinyl-3-methylpyrazine did not yield evidence of its application as a marker or analyte in the study of heat-treated foods. To provide accurate and valuable information for researchers, scientists, and drug development professionals, this document focuses on well-established and significant alkylpyrazines, such as 2-methylpyrazine and 2,5-dimethylpyrazine . These compounds are extensively documented as key flavor constituents and indicators of thermal processing in a wide variety of foods. The principles, protocols, and data presented herein are directly applicable to the study of heat-induced chemical changes in food matrices.

Introduction

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of many cooked foods. Formed primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing, the presence and concentration of specific pyrazines can serve as indicators of the extent of heating and can be correlated with desirable sensory attributes.[1][2] This document provides an overview of the application of 2-methylpyrazine and 2,5-dimethylpyrazine in the study of heat-treated foods, along with detailed protocols for their extraction and analysis.

Data Presentation: Quantitative Occurrence of Key Pyrazines

The concentration of 2-methylpyrazine and 2,5-dimethylpyrazine varies significantly depending on the food matrix and the processing conditions. The following tables summarize the quantitative data from various studies on heat-treated foods.

Table 1: Concentration of 2-Methylpyrazine in Selected Heat-Treated Foods

Food ProductProcessing MethodConcentration RangeReference(s)
Roasted CoffeeCommercial Roasting82.1 - 211.6 mg/kg[3][4]
Roasted PeanutsRoastingPresent (major pyrazine)[5]
Grilled BeefGrillingIncreases with heat[1]
Wheat BreadBakingPresent[6]
Roasted BarleyRoastingPresent[6]

Table 2: Concentration of 2,5-Dimethylpyrazine in Selected Heat-Treated Foods

Food ProductProcessing MethodConcentration RangeReference(s)
Roasted CoffeeCommercial RoastingAbundant[3][4]
Cocoa & ChocolateRoasting1.99 - 10.18 mg/kg[1]
Roasted PeanutsRoasting0.9 - 3.2 mg/kg[5]
Barbecued Beef PattiesBarbecuingMost abundant pyrazine[1]
Peanut ButterCommercial Production1/3 of total pyrazines[5]

Experimental Protocols

The analysis of volatile pyrazines in complex food matrices typically involves an extraction and concentration step, followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, sensitive, and solvent-free technique.[7][8]

Protocol for HS-SPME-GC-MS Analysis of Pyrazines in Coffee

This protocol is adapted for the analysis of pyrazines in ground roasted coffee.

Materials:

  • Ground coffee sample

  • 20 mL headspace vials with PTFE/silicone septa

  • Heater-stirrer or water bath[9]

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10]

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system[8]

Procedure:

  • Sample Preparation: Weigh 1-2 g of ground coffee into a 20 mL headspace vial. For improved volatile release, a small amount of deionized water can be added.

  • Vial Sealing: Immediately seal the vial with the cap and septum.

  • Equilibration: Place the vial in a heater-stirrer or water bath and incubate at 80°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.[9]

  • SPME Extraction: Insert the SPME fiber through the vial septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 30-50 minutes) at the same temperature to adsorb the volatile pyrazines.[10][11]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes from the fiber onto the GC column at a temperature of approximately 250-270°C.[8]

  • GC Separation: Program the GC oven temperature to separate the pyrazines. A typical program starts at 40°C, holds for a few minutes, and then ramps up to around 230°C.[8][12]

  • MS Detection: Use the mass spectrometer in full scan or selected ion monitoring (SIM) mode to identify and quantify the pyrazines based on their mass spectra and retention times.[8]

Visualizations

Formation of Alkylpyrazines via the Maillard Reaction

The following diagram illustrates the generalized pathway for the formation of alkylpyrazines during the Maillard reaction.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage reducing_sugar Reducing Sugar schiff_base Schiff Base reducing_sugar->schiff_base Condensation amino_acid Amino Acid amino_acid->schiff_base amadori_product Amadori Product schiff_base->amadori_product Rearrangement strecker_degradation Strecker Degradation amadori_product->strecker_degradation alpha_dicarbonyls α-Dicarbonyls strecker_degradation->alpha_dicarbonyls strecker_aldehydes Strecker Aldehydes strecker_degradation->strecker_aldehydes aminoketones α-Aminoketones strecker_degradation->aminoketones melanoidins Melanoidins alpha_dicarbonyls->melanoidins strecker_aldehydes->melanoidins pyrazines Alkylpyrazines aminoketones->pyrazines Condensation & Oxidation

Caption: Generalized pathway of the Maillard reaction leading to the formation of alkylpyrazines.

Analytical Workflow for Pyrazine Analysis in Food Samples

The diagram below outlines a typical experimental workflow for the analysis of pyrazines in food samples using HS-SPME-GC-MS.

Analytical_Workflow sample_prep Sample Preparation (e.g., Grinding, Homogenizing) hs_vial Transfer to Headspace Vial sample_prep->hs_vial equilibration Equilibration (Heating and Stirring) hs_vial->equilibration hs_spme Headspace SPME (Adsorption of Volatiles) equilibration->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Identification and Quantification) gc_ms->data_analysis

Caption: A typical workflow for the analysis of pyrazines in food samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydrazinopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-hydrazinopyridine?

The most prevalent and well-documented method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine and hydrazine hydrate.[1][2] This reaction is typically performed at elevated temperatures.

Q2: Why is a large excess of hydrazine hydrate often used in the synthesis?

A significant excess of hydrazine hydrate is crucial to maximize the yield of the desired monosubstituted product, 2-hydrazinopyridine. It helps to prevent the formation of undesired di-substituted byproducts where a second molecule of 2-chloropyridine reacts with the newly formed 2-hydrazinopyridine.[3]

Q3: What are the typical yields for the synthesis of 2-hydrazinopyridine from 2-chloropyridine?

Yields can vary significantly depending on the reaction conditions. Reported yields range from moderate to high, with some laboratory-scale syntheses reporting around 78%.[1][2] Optimized processes, such as those using flow reactors, have achieved yields as high as 95.8%.[1]

Q4: What are some common side products in this synthesis?

The primary side product is the di-substituted hydrazine. Additionally, if the reaction temperature is too high or the reaction time is excessively long, decomposition of the product or starting materials can occur. The presence of water and other nucleophiles can also lead to the formation of 2-hydroxypyridine.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material (2-chloropyridine), you can observe the consumption of the starting material and the formation of the product.

Q6: What are the recommended methods for purifying 2-hydrazinopyridine?

Common purification techniques include:

  • Extraction: To remove water-soluble impurities.[1][2]

  • Crystallization: Cooling the reaction mixture can induce crystallization of the product.[4][5]

  • Distillation under vacuum: This is an effective method for purifying the final product.[2]

  • Recrystallization: Using solvents like diethyl ether/hexane can further purify the compound.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction temperature is maintained, typically around 100°C. - Extend the reaction time and monitor progress using TLC. - Use a sufficient excess of hydrazine hydrate.
Poor quality of starting materials.- Use fresh, high-purity 2-chloropyridine and hydrazine hydrate.
Inefficient stirring.- Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture.
Formation of Significant Side Products Incorrect stoichiometry.- Use a larger excess of hydrazine hydrate to favor the formation of the monosubstituted product.[3] - Consider the slow addition of 2-chloropyridine to the hydrazine hydrate solution to maintain a high hydrazine concentration.[3]
Reaction temperature is too high.- Lower the reaction temperature to reduce the rate of side reactions.
Difficulty in Product Isolation Product is soluble in the aqueous phase.- Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete removal of the product from the aqueous layer.[1][2]
Oily product that won't crystallize.- Try adding a non-polar solvent like hexane to an ethereal solution of the product to induce precipitation.[2] - Consider purification by vacuum distillation.[2]
Scaling Up Issues Managing large volumes of hydrazine hydrate.- Explore the use of a high-boiling solvent like butanol or diglyme to reduce the required volume of hydrazine hydrate.[1][3] - Consider a flow reactor setup which can offer better control over reaction parameters and improve safety and efficiency on a larger scale.[1]

Experimental Protocols

General Laboratory Scale Synthesis of 2-Hydrazinopyridine

This protocol is a standard method for the synthesis of 2-hydrazinopyridine from 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Hydrazine hydrate (80% or higher)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 eq.).

  • Add a significant excess of hydrazine hydrate (e.g., 10 volumes relative to the 2-chloropyridine).[1]

  • Heat the reaction mixture to 100°C and stir vigorously for 48 hours.[1]

  • Monitor the reaction progress by TLC until the 2-chloropyridine spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate multiple times (e.g., 5 times).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude 2-hydrazinopyridine.

  • Further purify the product by vacuum distillation or recrystallization from a suitable solvent system like diethyl ether/hexane.[2]

Data Presentation

Comparison of Synthesis Methods and Yields
Starting Material Reagents Solvent Temperature (°C) Time Yield (%) Notes
2-ChloropyridineHydrazine HydrateNone10048 h78Standard batch reaction.[1]
2-ChloropyridineHydrazine HydrateButan-1-ol100100 s95.8Flow reactor, large scale.[1]
2,3-DichloropyridineHydrazine HydrateEthanolReflux2 h65Synthesis of 3-chloro-2-hydrazinopyridine.
2-Fluoro-3-chloropyridineHydrazine HydrateAlcoholRoom Temp3-5 hup to 99.5High yield at room temperature.[6]

Visualizations

Experimental Workflow for 2-Hydrazinopyridine Synthesis

experimental_workflow start Start reactants Combine 2-Chloropyridine and excess Hydrazine Hydrate start->reactants reaction Heat and Stir (e.g., 100°C, 48h) reactants->reaction monitor Monitor by TLC reaction->monitor workup Cool and Quench with Water monitor->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying evaporation Solvent Removal (Reduced Pressure) drying->evaporation purification Purification (Distillation/Recrystallization) evaporation->purification product 2-Hydrazinopyridine purification->product troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction complete (checked by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_reagents Are starting materials of high purity? check_reaction->check_reagents Yes extend_time Action: Extend reaction time and/or increase temperature. incomplete->extend_time end Yield Improved extend_time->end impure_reagents Impure Reagents check_reagents->impure_reagents No check_side_products Are significant side products observed? check_reagents->check_side_products Yes purify_reagents Action: Use fresh or purified reagents. impure_reagents->purify_reagents purify_reagents->end side_products Side Product Formation check_side_products->side_products Yes isolation_issue Is the product lost during workup? check_side_products->isolation_issue No adjust_stoichiometry Action: Increase excess of hydrazine hydrate and/or use slow addition. side_products->adjust_stoichiometry adjust_stoichiometry->end optimize_workup Action: Perform multiple extractions and check pH of aqueous layer. isolation_issue->optimize_workup Yes optimize_workup->end

References

Technical Support Center: Optimizing 2-Hydrazinyl-3-methylpyrazine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Hydrazinyl-3-methylpyrazine. Our aim is to facilitate a smoother, more efficient experimental workflow for the synthesis of novel pyrazine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the derivatization of this compound?

The most common derivatization reaction for this compound involves the condensation of the hydrazinyl group with an aldehyde or a ketone to form a hydrazone.[1][2] This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule.[3]

Q2: Which reaction conditions are optimal for the synthesis of this compound hydrazones?

Optimal reaction conditions can vary depending on the specific aldehyde or ketone being used. However, a good starting point is to use a protic solvent like ethanol or methanol. The reaction is often accelerated by the addition of a catalytic amount of a weak acid, such as acetic acid, to maintain a slightly acidic pH (around 4-6).[3][4] Reactions can often be performed at room temperature, but in some cases, heating under reflux may be necessary to drive the reaction to completion.[1]

Q3: How can I monitor the progress of the derivatization reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting materials (this compound and the corresponding aldehyde/ketone), you can observe the consumption of the reactants and the appearance of a new spot for the hydrazone product. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction.[3]

Q4: What are the common side reactions to be aware of during the derivatization of this compound?

A common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[3][4] This is more prevalent when an excess of the carbonyl compound is used. Another potential issue is the hydrolysis of the hydrazone product back to the starting materials, which can be catalyzed by strong acids.[3][4]

Q5: How can I purify the resulting this compound hydrazone derivatives?

Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents to try include ethanol, methanol, or mixtures of solvents like ethanol-water.[5][6] For column chromatography, a silica gel stationary phase is often used.[7][8] The choice of eluent will depend on the polarity of the specific hydrazone derivative, but a mixture of hexane and ethyl acetate is a common starting point.[8][9]

Q6: What are the key analytical techniques for characterizing the synthesized hydrazone derivatives?

The structure of the synthesized hydrazone derivatives can be confirmed using several spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. The formation of the hydrazone can be identified by the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (N=CH) in the 1H NMR spectrum.[10]

  • Infrared (IR) Spectroscopy: The formation of the C=N bond of the hydrazone will show a characteristic absorption band, and the disappearance of the C=O stretch from the starting aldehyde/ketone can be observed.[7]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product and confirm its identity.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incorrect pH The reaction is often slow at neutral or high pH. Adjust the pH to a slightly acidic range (4-6) by adding a catalytic amount of a weak acid like acetic acid.[3][4]
Low Reactivity of Starting Materials Ketones are generally less reactive than aldehydes. If using a ketone or a sterically hindered aldehyde, consider increasing the reaction temperature (e.g., refluxing) or extending the reaction time.[4]
Impure Starting Materials Ensure the purity of your this compound and the aldehyde/ketone. Impurities can interfere with the reaction.
Product Hydrolysis If the reaction mixture is too acidic, the hydrazone product may hydrolyze back to the starting materials. Avoid using strong acids as catalysts.[3][4]
Issue 2: Presence of Impurities in the Product
Potential Cause Recommended Solution
Azine Formation This side product (R₂C=N-N=CR₂) can form if there is an excess of the carbonyl compound.[3] To minimize this, use a 1:1 or a slight excess of the this compound.[3] Adding the aldehyde or ketone dropwise to the hydrazine solution can also help.[3]
Unreacted Starting Materials If the reaction has not gone to completion, you will have unreacted starting materials in your product. Monitor the reaction by TLC to ensure it is complete before workup.[3][4] Consider extending the reaction time or increasing the temperature if necessary.
Formation of Geometric (E/Z) Isomers The C=N double bond in the hydrazone can lead to the formation of E/Z isomers, which may appear as multiple spots on a TLC or multiple peaks in an NMR spectrum. The ratio of isomers can sometimes be influenced by the reaction conditions.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Oily Product Some hydrazones may be obtained as oils rather than solids, making recrystallization difficult. If an oily product is obtained after chromatography, try triturating it with a non-polar solvent like cold pentane or hexane to induce solidification.[5]
Co-elution during Chromatography If the product and impurities have similar polarities, they may be difficult to separate by column chromatography. Try using a different solvent system with a shallower gradient or consider using a different stationary phase.
Product Degradation on Silica Gel Some sensitive compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) for chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound Hydrazone Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Ethanol (or Methanol)

  • Glacial Acetic Acid

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1.0 - 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[5][8]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in Ethanol add_carbonyl Add Aldehyde/Ketone start->add_carbonyl add_catalyst Add Catalytic Acetic Acid add_carbonyl->add_catalyst react Stir at RT or Reflux (Monitor by TLC) add_catalyst->react remove_solvent Remove Solvent react->remove_solvent dissolve Dissolve in Ethyl Acetate remove_solvent->dissolve wash_bicarb Wash with NaHCO3(aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Hydrazone Product purify->product troubleshooting_logic start Low or No Product Yield check_pH Is pH slightly acidic (4-6)? start->check_pH adjust_pH Add catalytic acid (e.g., Acetic Acid) check_pH->adjust_pH No check_reactivity Are starting materials highly reactive? check_pH->check_reactivity Yes adjust_pH->check_pH increase_conditions Increase temperature or prolong reaction time check_reactivity->increase_conditions No check_side_reactions Is azine formation or hydrolysis occurring? check_reactivity->check_side_reactions Yes increase_conditions->check_side_reactions optimize_stoichiometry Use 1:1 reactants or slight excess of hydrazine. Avoid strong acids. check_side_reactions->optimize_stoichiometry Yes end_node Re-evaluate Experiment check_side_reactions->end_node No optimize_stoichiometry->end_node

References

stability of 2-Hydrazinyl-3-methylpyrazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Hydrazinyl-3-methylpyrazine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Hydrazine-containing compounds are generally susceptible to oxidation, and the pyrazine ring can also be subject to degradation under certain conditions.

Q2: How should I prepare and store aqueous solutions of this compound to maximize stability?

A2: To maximize stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to minimize exposure to air. The use of deoxygenated solvents may also be beneficial. Based on the general stability of hydrazines, slightly acidic conditions may be preferable for storage, though this should be experimentally verified for your specific application.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways based on the chemistry of hydrazines and pyrazines may include oxidation of the hydrazinyl group, hydroxylation of the pyrazine ring, and potential ring cleavage under harsh conditions.

Q4: Can I use buffers in my aqueous solutions of this compound?

A4: Yes, buffers can be used and are recommended to control the pH of your solution. However, it is important to select a buffer system that does not catalyze the degradation of the compound. It is advisable to perform a preliminary stability study with your chosen buffer to ensure compatibility.

Troubleshooting Guides

Issue 1: My solution of this compound has changed color (e.g., turned yellow or brown).

  • Possible Cause: This is often an indication of degradation, likely due to oxidation. Exposure to air (oxygen), light, or elevated temperatures can accelerate this process.

  • Solution:

    • Prepare fresh solutions for your experiments.

    • Store stock solutions protected from light and at a reduced temperature (2-8 °C).

    • Consider using deoxygenated water to prepare your solutions.

    • If the problem persists, investigate the compatibility of your container material with the compound.

Issue 2: I am seeing a decrease in the concentration of this compound in my samples over a short period.

  • Possible Cause: This indicates instability under your experimental conditions. The degradation rate can be influenced by pH, temperature, and the presence of other reactive species in your medium.

  • Solution:

    • pH: Determine the optimal pH for stability. Conduct a simple experiment by preparing the solution in buffers of different pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration over time.

    • Temperature: Assess the effect of temperature by incubating your solution at different temperatures (e.g., room temperature, 37 °C) and measuring the concentration at various time points.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may help to improve stability.

Issue 3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Possible Cause: These are likely degradation products of this compound.

  • Solution:

    • Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.

    • Use a stability-indicating analytical method that is capable of separating the parent compound from its degradation products.

    • If the degradation is significant, re-evaluate your solution preparation and storage procedures as described above.

Data Presentation

The following tables provide an illustrative summary of potential quantitative data from forced degradation studies on this compound. Note: This data is hypothetical and intended to serve as an example.

Table 1: Illustrative Hydrolytic Stability of this compound

ConditionIncubation Time (hours)% Degradation (Illustrative)
0.1 M HCl24< 5%
pH 4.5 Buffer24< 2%
Purified Water24~ 10%
pH 7.4 Buffer24~ 15%
0.1 M NaOH24> 50%

Table 2: Illustrative Oxidative and Photolytic Stability of this compound

ConditionIncubation Time (hours)% Degradation (Illustrative)
3% H₂O₂8> 60%
UV Light (254 nm)24~ 25%
Fluorescent Light24~ 10%

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/organic co-solvent mixture) at a concentration of 1 mg/mL.

  • Stress Condition: Add 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature for a specified period (e.g., 8 hours), protected from light.

  • Analysis: At designated time points, analyze the solution by a stability-indicating HPLC method to quantify the degradation.

Protocol 3: Forced Degradation Study - Photostability

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Stress Condition: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Expose the sample for a defined duration.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Dissolve in Deoxygenated Solvent A->B C Adjust pH with Buffer (if required) B->C D Hydrolytic (Acid, Neutral, Base) C->D Expose Aliquots E Oxidative (e.g., H2O2) C->E Expose Aliquots F Photolytic (UV/Vis Light) C->F Expose Aliquots G Withdraw Samples at Time Points D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Quantify Degradation & Identify Products H->I J Stability Profile I->J Assess Stability G Start Unexpected Result in Experiment (e.g., color change, low recovery) Q1 Is the solution freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are solutions protected from light and air? A1_Yes->Q2 Sol1 Prepare fresh solution and re-run experiment A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the pH of the solution controlled? A2_Yes->Q3 Sol2 Store solutions in amber vials, use deoxygenated solvents, and re-run experiment A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Conduct a systematic stability study to identify optimal conditions A3_Yes->End Sol3 Use an appropriate buffer and re-run experiment A3_No->Sol3

troubleshooting low sensitivity in dicarbonyl analysis with pyrazine reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dicarbonyl Analysis with Pyrazine Reagents

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low sensitivity and other issues during the analysis of α-dicarbonyl compounds using pyrazine derivatization reagents, such as 1,2-diaminobenzene (o-phenylenediamine, OPD).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of dicarbonyl analysis using pyrazine reagents?

A1: The analysis is based on a chemical derivatization reaction. α-Dicarbonyl compounds, such as glyoxal and methylglyoxal, react with a 1,2-diamine reagent (e.g., 1,2-diaminobenzene) to form stable, aromatic quinoxaline derivatives.[1][2][3][4] These derivatives are more easily separated and detected by chromatographic methods like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

Q2: Why am I seeing very low or no signal for my dicarbonyl derivatives?

A2: Low signal intensity is a common problem that can stem from several factors:

  • Suboptimal Reaction Conditions: The derivatization reaction is highly dependent on pH, temperature, and reaction time. Failure to optimize these parameters is a primary cause of low derivatization yield.[1][3][5]

  • Incomplete Reaction: The reaction may not have gone to completion, resulting in a low concentration of the quinoxaline derivative.[5]

  • Degradation of Analyte or Derivative: The target dicarbonyls or the resulting pyrazine derivatives might be unstable under your specific sample workup or storage conditions.[5]

  • Inefficient Extraction: If an extraction step is required (e.g., for GC-MS analysis), the quinoxaline derivatives may not be efficiently transferred from the aqueous reaction medium to the organic solvent.[2][3]

  • Matrix Effects: Other components in your sample matrix could be interfering with the derivatization reaction or co-eluting with your target analytes, causing ion suppression in MS detection.[6]

Q3: What are the optimal conditions for derivatization with 1,2-diaminobenzene (OPD)?

A3: For the analysis of dicarbonyls in aqueous or wine samples, the optimal derivatization yield is typically achieved at a pH of 8 .[1][2][3] The reaction should be carried out at 60°C for 3 hours to ensure the reaction goes to completion, especially for diketones with longer carbon chains.[1][2][3]

Q4: My chromatographic peaks are broad, tailing, or not well-separated. What can I do?

A4: Poor peak shape and co-elution are significant challenges, particularly because many pyrazine isomers have very similar mass spectra.[7][8][9]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to broad or tailing peaks.[7]

  • Optimize Your Gradient (HPLC): For resolving closely eluting compounds, using a shallower gradient can improve separation.[10]

  • Use Retention Indices (GC-MS): Since mass spectra of isomers can be nearly identical, relying on mass spectral library matches alone is often insufficient. Comparing gas chromatographic retention indices (RIs) with established databases is crucial for unambiguous identification.[8][9]

  • Address Co-elution: Asymmetrical peaks or shoulders are strong indicators of co-eluting compounds. Modifying your sample preparation or chromatographic method is necessary to resolve them.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low sensitivity issues.

Problem: Low Signal Intensity or Poor Reproducibility
Potential Cause Troubleshooting Steps & Solutions
1. Suboptimal Derivatization Verify Reaction pH: Use a calibrated pH meter to adjust your sample to pH 8 using NaOH or another suitable base before adding the derivatization reagent. The reaction yield is optimal at this pH.[1][2][3] Confirm Temperature & Time: Ensure the reaction is maintained at 60°C for a full 3 hours in a calibrated oven or water bath. Shorter times or lower temperatures will result in an incomplete reaction, especially for larger diketones.[1][3] Ensure Reagent Purity: Verify the purity of the 1,2-diaminobenzene starting material, as impurities can lead to side reactions and lower yields.[10]
2. Inefficient Extraction Adjust Post-Reaction pH: For liquid-liquid extraction (LLE) into an organic solvent like dichloromethane, the reaction medium should be acidified to pH 2 using H₂SO₄ after derivatization to ensure the quinoxalines are in a suitable form for extraction.[2][3] Optimize LLE Protocol: Perform the extraction at least twice using a sufficient volume of solvent (e.g., 2x with 5 ml of dichloromethane) with vigorous stirring to maximize recovery.[2][3]
3. Analytical & Instrumental Issues Check for Co-elution: Examine peak shapes for fronting, tailing, or shoulders.[7] If co-elution is suspected, adjust the GC oven temperature program (e.g., use a slower ramp rate) or the HPLC mobile phase gradient.[3][7][10] Confirm MS Parameters (GC-MS): Ensure the mass spectrometer is set to monitor the correct ions for quinoxaline derivatives. Key ions often include m/z = 76, 77, 103, 117, 130, 131, 144, and 158, depending on the specific dicarbonyl.[2][3] Confirm UV Wavelength (HPLC): For HPLC-UV analysis, ensure the detector is set to the optimal wavelength of 313 nm for quinoxaline derivatives.[1][4]
4. Sample Matrix Interference Use an Internal Standard: Incorporating an internal standard that is not naturally present in the sample (e.g., 2,3-hexanedione) helps to correct for variations in derivatization efficiency and extraction recovery.[1][2][3] Consider Sample Cleanup: For complex matrices, techniques like solid-phase extraction (SPE) may be necessary to remove interfering compounds prior to derivatization.[7]

Quantitative Data Summary

The following table summarizes the performance of the HPLC-UV method for quantifying dicarbonyl compounds after derivatization with 1,2-diaminobenzene in a hydroalcoholic solution.

CompoundLimit of Detection (mg/L)Limit of Determination (mg/L)Limit of Quantification (mg/L)
Glyoxal0.0150.0200.028
Methylglyoxal0.0150.0200.027
Diacetyl0.0020.0020.003
2,3-Pentanedione0.0030.0040.006
Data sourced from OIV-MA-BS-32.[4]

Experimental Protocols

Protocol 1: Derivatization of α-Dicarbonyls with 1,2-Diaminobenzene

This protocol is adapted from standard methods for wine and spirituous beverage analysis.[1][2][3][4]

  • Sample Preparation: Place a known volume of your sample (e.g., 10 mL for HPLC or 50 mL for GC-MS) into a screw-cap flask.

  • pH Adjustment: While stirring, adjust the sample to pH 8.0 using a sodium hydroxide solution (e.g., 1 M NaOH).

  • Add Reagent: Add a pre-weighed amount of 1,2-diaminobenzene powder (e.g., 5 mg for 10 mL sample or 25 mg for 50 mL sample).

  • Add Internal Standard (Optional but Recommended): Spike the solution with a known amount of an internal standard, such as 2,3-hexanedione.

  • Reaction: Tightly cap the flask and stir until the reagent has completely dissolved. Place the flask in an oven or water bath set to 60°C for 3 hours .

  • Cooling: After the reaction is complete, remove the flask and allow it to cool to room temperature.

  • Proceed to Analysis: The sample is now ready for direct injection for HPLC analysis or for extraction for GC-MS analysis.

Protocol 2: Analysis by HPLC-UV
  • Post-Derivatization: After cooling the reaction mixture (from Protocol 1), it can be directly injected into the HPLC system.

  • Injection: Inject approximately 20 µL of the derivatized sample.[4]

  • Chromatographic Conditions:

    • Column: C18 (octadecyl silica), 5 µm, 250 mm x 4.6 mm (example).[1][4]

    • Mobile Phase A: Water with 0.05% acetic acid.[1]

    • Mobile Phase B: Methanol.[1]

    • Detection: Set the UV detector to 313 nm .[1][4]

  • Data Analysis: Identify and quantify peaks based on the retention times of known standards.

Protocol 3: Analysis by GC-MS
  • Post-Derivatization: After cooling the reaction mixture (from Protocol 1), proceed with extraction.

  • Extraction of Quinoxalines:

    • Acidify the reaction mixture to pH 2 with sulfuric acid (e.g., 2 M H₂SO₄).[2][3]

    • Add 5 mL of dichloromethane and stir magnetically for 5 minutes.

    • Allow the phases to separate and collect the lower organic phase.

    • Repeat the extraction with another 5 mL of dichloromethane.

    • Combine the two organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

  • Injection: Inject 1 µL of the final extract into the GC-MS.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.[2][3]

    • Oven Program: Hold at 60°C for 1 min, then ramp at 2°C/min to 220°C (example program).[2][3]

  • Data Analysis: Identify compounds based on retention times and mass spectra, using selected ion monitoring (SIM) for enhanced sensitivity.[2][3]

Visualizations

ReactionPathway cluster_reactants Reactants cluster_product Product Dicarbonyl α-Dicarbonyl (e.g., Glyoxal) Quinoxaline Quinoxaline Derivative (Aromatic & Stable) Dicarbonyl:e->Quinoxaline:w + H₂O PyrazineReagent 1,2-Diaminobenzene (Pyrazine Reagent) PyrazineReagent:e->Quinoxaline:w Condensation (pH 8, 60°C)

Caption: Chemical derivatization of an α-dicarbonyl to a stable quinoxaline.

ExperimentalWorkflow SamplePrep 1. Sample Preparation & pH Adjustment (pH 8) Derivatization 2. Add Reagent & Internal Std. React at 60°C for 3h SamplePrep->Derivatization AnalysisChoice 3. Choose Analysis Path Derivatization->AnalysisChoice HPLCDirect 4a. Direct Injection AnalysisChoice->HPLCDirect HPLC GC_Extract 4b. Acidify (pH 2) & Liquid-Liquid Extraction AnalysisChoice->GC_Extract GC-MS HPLC_Run 5a. HPLC-UV Analysis (313 nm) HPLCDirect->HPLC_Run GC_Run 5b. GC-MS Analysis GC_Extract->GC_Run DataAnalysis 6. Data Analysis & Quantification HPLC_Run->DataAnalysis GC_Run->DataAnalysis TroubleshootingTree Start Low Signal / Sensitivity Cause1 Incomplete Derivatization? Start->Cause1 Solution1a Check pH (Target: 8) Cause1->Solution1a Yes Solution1b Check Temp/Time (Target: 60°C, 3h) Cause1->Solution1b Yes Cause2 Extraction Loss (GC-MS)? Cause1->Cause2 No Solution2 Check Post-Reaction Acidification (Target: pH 2) Cause2->Solution2 Yes Cause3 Chromatography Issue? Cause2->Cause3 No Solution3 Optimize Gradient/Ramp Check for Co-elution Cause3->Solution3 Yes

References

Technical Support Center: Minimizing By-product Formation in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation during the synthesis of pyrazine derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazine synthesis, focusing on the identification and mitigation of by-products.

Question 1: I am observing a significant amount of Strecker aldehydes in my Maillard reaction-based pyrazine synthesis. How can I reduce their formation?

Answer: Strecker aldehydes are common by-products in the Maillard reaction, arising from the deamination of α-amino acids.[1] To minimize their formation, consider the following strategies:

  • Optimize Amino Acid Structure: The structure of the amino acid plays a crucial role. α- and β-amino acids tend to produce higher amounts of pyrazines compared to γ- and ε-amino acids, but α-amino acids are also the primary source of Strecker aldehydes.[1] If your target pyrazine can be synthesized from a β-amino acid, this could be a viable alternative to reduce Strecker aldehyde formation.

  • Control Reaction Temperature: While higher temperatures can increase pyrazine yield, they can also promote the degradation pathways that lead to Strecker aldehydes.[1] Systematically screen a range of temperatures (e.g., 120-160°C) to find the optimal balance for your specific reaction.[1]

  • Consider Alternative Pathways: If Strecker aldehyde formation remains a significant issue, exploring alternative synthetic routes that do not involve the Strecker degradation of α-amino acids may be necessary.[1]

Question 2: My pyrazine synthesis is producing a complex mixture of substituted pyrazines instead of my target molecule. How can I improve selectivity?

Answer: The formation of multiple pyrazine derivatives is a common challenge, especially when using complex starting materials. To enhance selectivity for your target pyrazine, focus on the following:

  • Purity of Starting Materials: Impurities in your reactants, such as aldol condensation products in denatured ethanol, can lead to a variety of unwanted side reactions and a broader product distribution.[2] Ensure you are using high-purity starting materials.

  • Choice of Catalyst: The catalyst can significantly influence the selectivity of the reaction. For instance, in dehydrogenative coupling reactions, specific manganese pincer complexes have been shown to selectively form 2,5-substituted pyrazines.[3] Screening different catalysts and optimizing catalyst loading is recommended.[2]

  • Reactant Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of different substituted pyrazines.

  • Regioselective Synthesis Methods: If you are consistently observing regioisomers, consider switching to a more regioselective synthetic method.[2] For example, the condensation of a specific 1,2-diamine with a 1,2-dicarbonyl compound offers a more direct and often higher-yielding approach to a target pyrazine than less controlled reactions.[4]

Question 3: I am observing piperazine by-products in my gas-phase dehydrogenation reaction. What is causing this and how can I prevent it?

Answer: The formation of piperazine by-products during gas-phase dehydrogenation of materials like ethylene diamine is typically due to incomplete dehydrogenation.[2]

  • Optimize Reaction Temperature: Temperatures below 300°C may be insufficient for complete dehydrogenation, leading to the formation of piperazines.[2] Conversely, excessively high temperatures (above 450°C) can cause the pyrazine ring to break down.[1][2] It is critical to find the optimal temperature window for your specific setup and catalyst.

  • Catalyst Activity: Ensure your catalyst is active and not poisoned. For gas-phase reactions, catalysts like copper-chromite are often used.[1] The efficiency of the catalyst is paramount for driving the reaction to completion and avoiding partially reacted intermediates.

Question 4: My reaction mixture is turning dark and I am getting a low yield of my desired pyrazine with many unidentified by-products. What could be the cause?

Answer: A dark reaction mixture and the presence of numerous by-products often indicate polymerization or degradation reactions.[2]

  • Lower the Reaction Temperature: High temperatures can lead to the degradation of both reactants and products, resulting in complex mixtures and tar formation.[1] Try running the reaction at a lower temperature.

  • Inert Atmosphere: If your intermediates are sensitive to air, oxidation can lead to a variety of by-products.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent these side reactions.[2]

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to product degradation.[1] Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction duration.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in pyrazine synthesis?

A1: The most common by-products depend on the synthetic route. In the Maillard reaction, Strecker aldehydes are frequently observed.[1] In reactions involving cellulosic-derived sugars, imidazole derivatives can be significant impurities.[1] When a specific substituted pyrazine is the target, other pyrazine isomers and derivatives can also be considered by-products.[1] In gas-phase dehydrogenations, piperazines can form due to incomplete reaction.[2]

Q2: How does temperature affect by-product formation?

A2: Temperature is a critical parameter. While increasing the temperature can often increase the rate of pyrazine formation, excessively high temperatures can lead to the degradation of the pyrazine ring and the formation of undesirable by-products.[1] For example, in copper-chromite catalyzed reactions, temperatures above 450°C can cause the pyrazine ring to break down.[1] It is crucial to optimize the temperature to maximize the yield of the desired product while minimizing by-products.[1]

Q3: Can the choice of catalyst help in reducing by-product formation?

A3: Yes, the choice of catalyst is very important. A selective catalyst can favor the formation of the desired pyrazine over other products. For instance, manganese or ruthenium pincer complexes have been used for the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-substituted pyrazines with high selectivity.[3][6] The catalyst loading also needs to be optimized, as high loading can sometimes limit scalability and affect the product profile.[2]

Q4: How can I remove polar by-products like imidazoles from my pyrazine product?

A4: Polar impurities such as imidazoles can often be removed using liquid-liquid extraction or column chromatography.[6] For liquid-liquid extraction, you can dissolve the crude product in an organic solvent and wash it with brine or water to remove water-soluble impurities.[1] For column chromatography, using a silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the less polar pyrazine from the more polar imidazole by-products.[6]

Data Presentation

Table 1: Effect of Temperature on Pyrazine Yield

Starting MaterialsTemperature (°C)Pyrazine Yield (%)Reference
1-hydroxyacetone and ammonium hydroxide100Lower[1]
1-hydroxyacetone and ammonium hydroxide140Higher[1]
Gas-phase dehydrogenation< 300Low (piperazine by-products)[2]
Gas-phase dehydrogenation> 450Low (pyrazine ring breakdown)[1][2]

Table 2: Optimization of Reaction Conditions for Pyrazine Synthesis from β-Amino Alcohols

ParameterConditionYield (%)Reference
Catalyst Loading2 mol%Optimal[2]
BaseKHSignificantly higher than NaOEt, tBuOK, or NaOMe[6]
Solvent1,4-dioxane95[6]
SolventToluene99[3]

Experimental Protocols

Protocol 1: Generalized Procedure for Pyrazine Synthesis via Maillard Reaction

This protocol describes a general method for producing pyrazines through the Maillard reaction.

  • Reactant Preparation: Prepare equimolar solutions of an amino acid (e.g., glycine, alanine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate buffer).[1]

  • Reaction Setup: Combine the amino acid and sugar solutions in a reaction vessel equipped with a reflux condenser.[1]

  • Heating: Heat the reaction mixture to a specific temperature, typically between 120-160°C, for a defined period (e.g., 1-2 hours).[1] The optimal temperature and time should be determined experimentally for the specific reactants.

  • Extraction: After cooling, extract the pyrazines from the aqueous reaction mixture using a suitable organic solvent like dichloromethane (DCM) or a hexane:ethyl acetate mixture.[6] Perform multiple extractions to ensure high recovery.[2]

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]

  • Concentration and Purification: Filter the dried organic layer and concentrate the solvent under reduced pressure to obtain the crude pyrazine product.[1] Further purification can be achieved by column chromatography or distillation.[2]

Protocol 2: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling

This protocol is based on the dehydrogenative coupling of 2-amino-1-phenylethanol.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2-amino-1-phenylethanol (0.5 mmol), a manganese pincer complex catalyst (2 mol %), and potassium hydride (KH) base (3 mol %).[3]

  • Solvent Addition: Add 2 mL of toluene to the Schlenk tube.[3]

  • Heating: Seal the Schlenk tube and heat the reaction mixture at 150°C for 24 hours.[3]

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.[5]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired 2,5-diphenylpyrazine.[5]

Visualizations

Maillard_Reaction_Pathway AminoAcid α-Amino Acid Intermediate1 Amadori/Heyns Rearrangement Products AminoAcid->Intermediate1 ReducingSugar Reducing Sugar ReducingSugar->Intermediate1 Pyrazines Pyrazines Intermediate1->Pyrazines Desired Pathway StreckerAldehydes Strecker Aldehydes (By-products) Intermediate1->StreckerAldehydes Side Reaction (Strecker Degradation)

Caption: Maillard reaction pathway leading to pyrazines and Strecker aldehyde by-products.

Troubleshooting_Byproducts Start High By-product Formation Observed IdentifyByproducts Identify By-products (GC-MS, NMR) Start->IdentifyByproducts CheckPurity Check Purity of Starting Materials IdentifyByproducts->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime ChangeCatalyst Screen Different Catalysts/Bases OptimizeTime->ChangeCatalyst ChangePathway Consider Alternative Synthetic Route ChangeCatalyst->ChangePathway Success By-product Formation Minimized ChangePathway->Success

Caption: Troubleshooting workflow for minimizing by-product formation in pyrazine synthesis.

Reaction_Parameters PyrazineYield Pyrazine Yield Byproducts By-product Formation Temperature Temperature Temperature->PyrazineYield Increases (to a point) Temperature->Byproducts Increases (if too high) Time Reaction Time Time->PyrazineYield Increases (initially) Time->Byproducts Increases (if too long) Catalyst Catalyst Selectivity Catalyst->PyrazineYield Increases Catalyst->Byproducts Decreases Purity Reactant Purity Purity->PyrazineYield Increases Purity->Byproducts Decreases

References

Technical Support Center: Enhancing Steroid Derivative Detection in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the detection of steroid derivatives in electrospray ionization-mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges in steroid analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of some steroids difficult with ESI-MS?

A1: Many steroids are challenging to detect with ESI-MS due to their inherent chemical properties. Steroids are often small, non-polar molecules derived from cholesterol that lack easily ionizable functional groups.[1] This results in poor ionization efficiency in common ESI modes.[1][2][3] Specifically, steroids like pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone are known to be particularly difficult to ionize using standard ESI techniques.[1] The absence of acidic or basic moieties in most steroid structures makes their direct ionization as [M+H]⁺ difficult.[4]

Q2: What is chemical derivatization and how can it enhance steroid detection in ESI-MS?

A2: Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[5] For steroid analysis in ESI-MS, derivatization is employed to introduce a chargeable moiety onto the steroid molecule, thereby significantly improving its ionization efficiency and detection sensitivity.[1][2][6] This is often achieved by targeting the keto or hydroxyl groups on the steroid backbone.[1] The goal is to convert a poorly ionizable or non-ionizable compound into one that is easily detectable by changing its chemical and physical properties.[7]

Q3: What are the main advantages and disadvantages of using chemical derivatization?

A3: Advantages:

  • Enhanced Sensitivity: Derivatization can significantly increase the ionization efficiency of steroids, leading to higher sensitivity and lower detection limits.[2][3][6]

  • Improved Specificity: The added moiety can alter the fragmentation pattern of the parent ion, yielding high-abundance product ions that can help distinguish between isobaric steroids.[1]

  • Broader Analyte Scope: It allows for the analysis of steroids that are otherwise difficult or impossible to detect with conventional ESI-MS.

Disadvantages:

  • Increased Labor and Time: Derivatization adds extra steps to the sample preparation workflow.[1]

  • Potential for Reduced Precision: Additional handling steps can introduce variability and compromise the precision of the assay.[1]

  • Risk of Inaccurate Quantification: There is a possibility of hydrolysis of steroid conjugates under the derivatization conditions, which could lead to inaccurate results.[1]

Q4: What is adduct formation and how does it aid in steroid ionization?

A4: Adduct formation is the process where a steroid molecule associates with an ion from the mobile phase to form a charged complex.[4] This is an effective way to ionize anabolic steroids that lack basic or acidic groups for protonation.[4] Common adducts are formed with sodium ([M+Na]⁺), ammonium ([M+NH₄]⁺), or other components of the mobile phase.[4] The formation of different adducts, such as [M + Na + MeOH]⁺ or [M + H + CH₃CN - H₂O]⁺, is sometimes necessary to ionize certain groups of steroids.[4] In negative ion mode, adducts can be formed with anions like fluoride, bicarbonate, acetate, and chloride.[8]

Troubleshooting Guides

Issue 1: Low or No Signal for Target Steroid
Possible Cause Troubleshooting Step Expected Outcome
Poor ionization efficiency of the native steroid.Implement a chemical derivatization strategy to introduce a chargeable moiety.A significant increase in signal intensity for the derivatized steroid.
Suboptimal mobile phase composition for adduct formation.Modify the mobile phase by adding additives like sodium, ammonium salts, or fluoride.[4][9]Enhanced formation of steroid adducts leading to improved signal.
The steroid is not amenable to positive ion mode.Switch to negative ion mode ESI and test for the formation of anionic adducts.[8]Detection of the steroid as an anionic adduct, such as [M+F]⁻.[8]
Matrix effects suppressing the signal.Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.Reduction in signal suppression and improved analyte response.
Issue 2: Poor Sensitivity and High Limits of Detection (LODs)
Possible Cause Troubleshooting Step Expected Outcome
Inefficient derivatization reaction.Optimize derivatization conditions (reagent concentration, reaction time, temperature).Increased yield of the derivatized product and lower LODs.
Low abundance of product ions for selected reaction monitoring (SRM).Choose a derivatizing agent that not only improves ionization but also promotes the formation of specific, high-abundance product ions.[6]Enhanced sensitivity in MS/MS experiments.
Use of a less sensitive ionization technique.For certain steroids, especially Δ⁵ steroids and sterols, consider using Atmospheric Pressure Chemical Ionization (APCI) as it may offer better sensitivity.[9]Improved signal intensity and lower detection limits for specific steroid classes.
Issue 3: Difficulty in Differentiating Isobaric Steroids
Possible Cause Troubleshooting Step Expected Outcome
Isobaric steroids produce identical parent ions and similar fragmentation patterns.Employ a derivatization strategy that introduces a unique fragmentation pathway for each isobar. The additional moiety can change the parent ion fragmentation pattern yielding high abundance product ions that distinguish between isobars.[1]Distinct product ions for each isobar, allowing for their specific detection and quantification.
Co-elution of isomers during liquid chromatography.Optimize the chromatographic method (e.g., change the column, mobile phase gradient) to achieve baseline separation of the isomers.Separation of isobaric peaks, enabling accurate quantification of each compound.

Data Presentation

Table 1: Comparison of Derivatization Reagents for ESI-MS
Derivatization ReagentTarget Functional GroupTypical Improvement in SensitivityReference
2-hydrazinopyridineKetoDetection limits as low as ~2 fmol[10]
Isonicotinoyl azideHydroxylDetection limits as low as ~2 fmol[10]
Girard PKetoHigh sensitivity for challenging analyses[11]
Girard TKetoImproved detection capability[12]

Experimental Protocols

Detailed Methodology for Derivatization with 2-hydrazinopyridine

This protocol is a general guideline for the derivatization of keto-steroids to enhance their detection in ESI-MS.

  • Sample Preparation:

    • Ensure the steroid sample is free from interfering substances by performing a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried sample in a solution of 2-hydrazinopyridine in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of an acid (e.g., acetic acid) to the reaction mixture.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour).

    • After incubation, cool the reaction mixture to room temperature.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the derivatized sample into the LC-MS/MS system.

    • Optimize the ESI source parameters and MS/MS transitions for the specific steroid derivative.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma, Urine) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction 1. Extraction evaporation Evaporation to Dryness extraction->evaporation 2. Concentration reconstitution Reconstitution in Derivatization Reagent evaporation->reconstitution 3. Reaction Setup incubation Incubation (e.g., 60°C, 1 hr) reconstitution->incubation 4. Reaction lcms LC-ESI-MS/MS Analysis incubation->lcms 5. Injection & Detection

Caption: A typical experimental workflow for the analysis of steroid derivatives by LC-ESI-MS/MS.

troubleshooting_logic cluster_ionization Ionization Issues cluster_matrix Matrix Effects start Low or No Steroid Signal check_derivatization Is the steroid derivatized? start->check_derivatization derivatize Action: Implement Derivatization check_derivatization->derivatize No check_adducts Is adduct formation optimized? check_derivatization->check_adducts Yes derivatize->start Re-analyze add_additives Action: Add Mobile Phase Additives (Na+, NH4+) check_adducts->add_additives No check_polarity Is the correct ion polarity used? check_adducts->check_polarity Yes add_additives->start Re-analyze switch_polarity Action: Switch to Negative Ion Mode check_polarity->switch_polarity No check_cleanup Is sample cleanup sufficient? check_polarity->check_cleanup Yes switch_polarity->start Re-analyze improve_cleanup Action: Enhance Sample Extraction/Cleanup check_cleanup->improve_cleanup No end Further Investigation Needed check_cleanup->end Yes (Consult Instrument Specialist) improve_cleanup->start Re-analyze

Caption: A logical troubleshooting guide for addressing low signal intensity in steroid analysis.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Pyrazinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of pyrazinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using enzymatic synthesis for pyrazinamide derivatives over traditional chemical methods?

A1: Enzymatic synthesis offers several advantages, primarily centered around being a "greener" and more efficient method. Traditional methods often rely on hazardous reagents like thionyl chloride, which is toxic and releases sulfur dioxide.[1] Enzymatic methods, such as those using lipases, bypass the need for such harsh chemicals and activating agents like DMAP (4-dimethylaminopyridine), which can generate toxic by-products and increase disposal costs.[1][2] Furthermore, enzymatic reactions can be highly selective, minimizing the formation of unwanted side products.[3]

Q2: Which enzymes are commonly used for the synthesis of pyrazinamide derivatives?

A2: Lipases are the most frequently cited enzymes for this purpose. Specific examples include Lipozyme® TL IM from Thermomyces lanuginosus and Novozym 435 (Lipase B from Candida antarctica).[2][3][4] These enzymes are effective in catalyzing the amidation reaction to form the desired pyrazinamide derivatives.[5]

Q3: What is the mechanism of action of pyrazinamide and its derivatives?

A3: Pyrazinamide (PZA) is a prodrug, meaning it is converted into its active form within the target organism.[6] Inside Mycobacterium tuberculosis, the enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes PZA to pyrazinoic acid (POA).[7][8] POA is believed to have multiple targets, including the disruption of membrane energetics and the inhibition of coenzyme A (CoA) synthesis by targeting the aspartate decarboxylase (PanD).[6][7][9] Resistance to PZA is often associated with mutations in the pncA gene, which prevent this activation.[7]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, solvent, and substrate molar ratio. For instance, the synthesis of pyrazinamide derivatives using Lipozyme® TL IM was optimized by evaluating these factors to achieve high yields.[2]
Incomplete Reaction Extend the reaction time or increase the temperature within the enzyme's tolerance range. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
Enzyme Inhibition The substrate or product may be inhibiting the enzyme. Try adjusting the substrate concentration or consider in-situ product removal.
Poor Enzyme Stability The chosen solvent or temperature may be denaturing the enzyme. Screen for a more suitable solvent (e.g., tert-amyl alcohol has been used successfully) and ensure the temperature is within the optimal range for the specific lipase.[2]

Problem 2: Formation of Undesired By-products

Possible Causes & Solutions

CauseRecommended Solution
Lack of Enzyme Selectivity While lipases are generally selective, side reactions can occur. For amino alcohol substrates, protection of the hydroxyl group might be considered, although enzymatic methods often exhibit high regioselectivity, making this unnecessary.[3]
Non-Enzymatic Side Reactions The reaction conditions themselves may be promoting side reactions. Consider using milder conditions, such as a lower temperature.[10]
Impure Starting Materials Ensure the purity of your substrates (pyrazine esters/acids and amines) as impurities can lead to side products.

Problem 3: Product Degradation

Possible Causes & Solutions

CauseRecommended Solution
Harsh Workup Conditions Pyrazine derivatives can be sensitive to highly acidic or basic conditions. Employ milder workup and purification procedures.[10]
Instability of the Product The final derivative may be inherently unstable under the reaction or storage conditions. Analyze the product's stability under various conditions to determine the optimal storage environment.

Experimental Protocols & Data

General Protocol for Lipase-Catalyzed Synthesis of Pyrazinamide Derivatives

This protocol is a generalized procedure based on common practices for enzymatic amidation.

  • Enzyme Preparation: Add the immobilized lipase (e.g., Lipozyme® TL IM) to the reaction vessel.

  • Reaction Mixture: Dissolve the pyrazine ester and the corresponding amine in a suitable organic solvent (e.g., tert-amyl alcohol).

  • Reaction Conditions:

    • Maintain the desired substrate molar ratio (e.g., ester to amine).

    • Set the reaction temperature (e.g., 45°C).[2]

    • Agitate the mixture (e.g., using a magnetic stirrer or shaker).

  • Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them via TLC or HPLC.

  • Termination and Workup: Once the reaction is complete, separate the enzyme from the reaction mixture by filtration.

  • Purification: Evaporate the solvent and purify the crude product, for example, by column chromatography on silica gel.[10]

Table of Optimized Reaction Conditions
EnzymeSubstratesSolventTemperature (°C)Time (min)Max. Yield (%)Reference
Lipozyme® TL IMPyrazine esters and various aminestert-Amyl alcohol452091.6[2]
Novozym 435Phenylglycinol and fatty acidSolvent-free--89.4[3]

Note: The conditions for Novozym 435 are for a related amide synthesis and demonstrate the potential for high yields in solvent-free systems.

Visualizations

Pyrazinamide Activation and Mechanism of Action

Pyrazinamide_Mechanism cluster_bacterium Mycobacterium tuberculosis PZA_in Pyrazinamide (PZA) PncA Pyrazinamidase (PncA enzyme) PZA_in->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Form) PncA->POA PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition CoA_pathway Coenzyme A Synthesis Disruption Disruption of CoA Synthesis & Membrane Energetics PanD->Disruption Blocks PZA_out PZA (external) PZA_out->PZA_in Passive Diffusion

Caption: Activation pathway of the prodrug Pyrazinamide to its active form, Pyrazinoic Acid.

Troubleshooting Workflow for Low Yield Optimization

Optimization_Workflow Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Check_Substrates Verify Substrate Ratio & Purity Optimize_Temp->Check_Substrates Optimize_Time->Check_Substrates Optimize_Solvent->Check_Substrates Optimize_Ratio Optimize Substrate Molar Ratio Check_Substrates->Optimize_Ratio Check_Enzyme Evaluate Enzyme Activity & Loading Optimize_Ratio->Check_Enzyme Increase_Enzyme Increase Enzyme Loading Check_Enzyme->Increase_Enzyme New_Enzyme Test Different Enzyme/Immobilization Check_Enzyme->New_Enzyme Success Yield Improved Increase_Enzyme->Success New_Enzyme->Success

Caption: A systematic workflow for troubleshooting and optimizing low yields in enzymatic synthesis.

References

addressing thermal stability of pyrazine-2,3-dicarboxylatocopper(II) complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the thermal stability of pyrazine-2,3-dicarboxylatocopper(II) complexes.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal decomposition behavior of pyrazine-2,3-dicarboxylatocopper(II) complexes?

A1: The thermal decomposition of these complexes typically occurs in multiple stages. Initially, heating leads to the release of coordinated water molecules. This is followed by the decomposition of the organic pyrazine-2,3-dicarboxylate ligand at higher temperatures. The final solid residue is consistently identified as copper(II) oxide (CuO).[1][2][3]

Q2: What factors can influence the thermal stability of these complexes?

A2: Several factors can affect the thermal stability, including:

  • Coordination Environment: The presence and nature of other coordinated ligands, such as ronicol, can alter the stability.[1][2]

  • Hydration: The number of water molecules in the crystal structure plays a role in the initial decomposition steps.[1][4]

  • Synthesis Conditions: The method of preparation and the history of the sample can influence the stoichiometry and, consequently, the thermal decomposition profile.[1]

Q3: What are the expected final products of thermal decomposition in an air or oxygen atmosphere?

A3: The final product of thermal decomposition for pyrazine-2,3-dicarboxylatocopper(II) complexes in an air or oxygen atmosphere is copper(II) oxide (CuO).[1][2][4]

Troubleshooting Guides

Issue 1: Unexpected TGA/DTG Curve Profile

  • Symptom: The thermogravimetric analysis (TGA) or derivative thermogravimetry (DTG) curve shows unexpected weight loss steps or a profile that does not match literature values.

  • Possible Cause 1: Incomplete removal of synthesis solvents.

    • Solution: Ensure the complex is thoroughly washed with an appropriate solvent like acetonitrile and properly dried in air or under vacuum at room temperature before analysis.[5]

  • Possible Cause 2: Variation in the hydration state of the complex.

    • Solution: The water content can vary depending on the synthesis and storage conditions.[1] Perform elemental analysis to confirm the chemical composition and hydration state of your synthesized complex.

  • Possible Cause 3: Inconsistent heating rate.

    • Solution: Use a standardized heating rate, for example, 10 °C/min, to ensure comparability with literature data.[6]

Issue 2: Inconsistent Results Between Batches

  • Symptom: Different batches of the same complex exhibit different thermal decomposition temperatures.

  • Possible Cause: Variations in the synthesis protocol.

    • Solution: Strictly adhere to a consistent synthesis protocol, including reaction time, temperature, and stirring speed, as these can influence the final product's properties.[1] The pH of the reaction mixture can also affect the final product.[4]

Issue 3: Difficulty in Interpreting DTA/DSC Peaks

  • Symptom: Ambiguity in assigning thermal events (e.g., dehydration, decomposition) to the peaks in the Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) curves.

  • Possible Cause: Overlapping thermal events.

    • Solution: Couple the thermal analysis instrument with a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR) to identify the evolved gases at each decomposition stage, allowing for a more precise assignment of the thermal events.

Experimental Protocols

A detailed methodology for the synthesis and thermal analysis of a representative pyrazine-2,3-dicarboxylatocopper(II) complex is provided below.

Synthesis of Cu(2,3-pdc)·1/2H₂O

This protocol is based on established methods for synthesizing copper(II) complexes with pyrazine-2,3-dicarboxylic acid.[1][5]

  • Materials:

    • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

    • Copper(II) salt (e.g., Copper(II) acetate, Cu(OAc)₂)

    • Methanol or Water (solvent)

    • Acetonitrile (for washing)

  • Procedure:

    • Dissolve pyrazine-2,3-dicarboxylic acid in methanol.

    • In a separate flask, dissolve an equimolar amount of the copper(II) salt in methanol.

    • Slowly add the metal salt solution to the ligand solution while stirring.

    • Heat the resulting mixture under reflux with continuous stirring. A precipitate should form.[5]

    • After cooling to room temperature, filter the solid product.

    • Wash the product with the reaction solvent and then with acetonitrile to remove any unreacted starting materials.[1][5]

    • Dry the final product in air.[1]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

  • Instrument: A suitable thermal analyzer (e.g., Bahr STA-503).[6]

  • Sample Preparation: Place a small, accurately weighed amount of the dried complex into an alumina crucible.

  • Atmosphere: Air.

  • Temperature Range: Typically from room temperature to 1000 °C.

  • Heating Rate: A linear heating rate of 10 °C/min is commonly used.[6]

  • Data Collection: Record the weight loss (TGA), its derivative (DTG), and the temperature difference (DTA) as a function of temperature.

Quantitative Data

The thermal decomposition data for several pyrazine-2,3-dicarboxylatocopper(II) complexes are summarized below.

Table 1: Thermal Decomposition Data for Pyrazine-2,3-dicarboxylatocopper(II) Complexes [1]

ComplexTemperature Range (°C)Mass Loss (obs./calc. %)Assignment
Cu(2,3-pdc)·1/2H₂O (I) 40 - 1503.8 / 3.7Loss of 0.5 H₂O
250 - 31069.0 / 68.1Decomposition of Cu(2,3-pdc) to CuO
Cu(2,3-Hpdc)₂·2H₂O (II) 40 - 1607.5 / 7.7Loss of 2 H₂O
240 - 30081.0 / 81.4Decomposition of Cu(2,3-Hpdc)₂ to CuO
Cu(2,3-Hpdc)₂(ron)₂ (III) 160 - 24034.0 / 34.5Loss of 2 ronicol molecules
240 - 31085.0 / 86.2Decomposition of Cu(2,3-Hpdc)₂ to CuO

Note: 2,3-Hpdc = monoanion of pyrazine-2,3-dicarboxylic acid, 2,3-pdc = dianion of pyrazine-2,3-dicarboxylic acid, ron = ronicol.

Visualizations

Experimental Workflow for Synthesis and Thermal Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis dissolve_ligand Dissolve Pyrazine-2,3-dicarboxylic Acid mix Mix Solutions & Reflux dissolve_ligand->mix dissolve_salt Dissolve Copper(II) Salt dissolve_salt->mix filter Filter Product mix->filter wash Wash with Solvent & Acetonitrile filter->wash dry Dry Product wash->dry weigh Weigh Sample dry->weigh Synthesized Complex tga_dta Perform TGA/DTA Analysis weigh->tga_dta analyze Analyze Data tga_dta->analyze

Caption: Workflow for the synthesis and thermal analysis of complexes.

Troubleshooting Logic for Unexpected TGA Results

troubleshooting_workflow start Unexpected TGA Curve check_solvent Check for Residual Solvent start->check_solvent check_hydration Verify Hydration State check_solvent->check_hydration No solution_wash_dry Improve Washing/Drying Protocol check_solvent->solution_wash_dry Yes check_heating_rate Confirm Heating Rate check_hydration->check_heating_rate No solution_elemental_analysis Perform Elemental Analysis check_hydration->solution_elemental_analysis Yes solution_standardize_rate Standardize Heating Rate check_heating_rate->solution_standardize_rate Yes

References

overcoming challenges in the analysis of hydrazine impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydrazine impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying hydrazine, a common and critically monitored genotoxic impurity in pharmaceutical materials. Hydrazine's unique chemical properties—such as its low molecular weight, high polarity, lack of a UV chromophore, and high reactivity—present significant analytical challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure accurate and reliable results in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of hydrazine.

Q1: Why is the analysis of hydrazine as an impurity so challenging?

A1: The analysis of hydrazine is inherently difficult due to its physicochemical properties. These include:

  • Low Molecular Weight and High Polarity: This makes it difficult to retain on traditional reversed-phase chromatography columns.[1][3]

  • Lack of a Significant Chromophore: Hydrazine does not absorb UV light, making direct detection by UV-Vis spectrophotometry or HPLC-UV challenging at the low levels required.[1][2][4]

  • High Reactivity and Instability: Hydrazine is highly reactive and can be unstable, especially in non-acidic aqueous solutions or in the presence of certain metals which can catalyze its decomposition.[5][6][7] It can also be readily oxidized.[8]

  • Volatility: Its volatile nature can lead to sample loss during preparation.[1]

  • Matrix Interference: Pharmaceutical samples often contain active pharmaceutical ingredients (APIs) and other excipients that can interfere with the analysis, masking the hydrazine signal.[1][2]

Q2: What are the regulatory limits for hydrazine impurities in pharmaceuticals?

A2: Hydrazine is classified as a genotoxic impurity, meaning it has the potential to damage DNA at very low levels of exposure.[1][9] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent controls for such impurities.[10] The EMA suggests a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a genotoxic impurity, which is used to calculate the permissible level in the drug substance based on the daily dose.[9][11]

Q3: Is derivatization necessary for hydrazine analysis?

A3: Yes, for most common analytical techniques like HPLC-UV, GC-MS, and spectrophotometry, derivatization is essential. This chemical modification serves several key purposes:

  • Introduces a Chromophore or Fluorophore: Attaching a molecule that absorbs UV-Vis light or fluoresces allows for sensitive detection.[1][2]

  • Improves Chromatographic Behavior: Derivatization can increase the hydrophobicity and molecular weight of hydrazine, improving its retention and peak shape in chromatography.[12][13]

  • Enhances Volatility for GC Analysis: For gas chromatography, derivatization can create a more volatile and thermally stable compound.[9]

  • Reduces Matrix Interference: By shifting the detection wavelength to a region where the API and other matrix components do not absorb, derivatization can significantly improve selectivity.[1][2]

Q4: What are some common derivatizing agents for hydrazine?

A4: The choice of derivatizing agent depends on the analytical technique being used. Some commonly used agents include:

  • p-Dimethylaminobenzaldehyde (p-DAB): Used in spectrophotometric methods, it reacts with hydrazine to form a yellow-colored product that can be measured at around 458 nm.[14][15][16][17][18]

  • 2-Hydroxy-1-Naphthalaldehyde (HNA): This agent is used for HPLC-UV analysis and creates a hydrazone product with a maximum UV absorbance at a higher wavelength (around 406/424 nm), which helps to avoid matrix interference.[1][2]

  • Salicylaldehyde: Can be used for derivatization followed by HPLC analysis.[19]

  • Acetone: Serves as both a diluent and a derivatizing agent for GC analysis, forming acetone azine.[9]

  • ortho-Phthalaldehyde (OPA): Used for derivatization prior to GC-MS analysis.[20]

  • 2-Hydrazinoquinoline (HQ): A derivatization agent for LC-MS analysis.[12][21]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during hydrazine analysis using various techniques.

Guide 1: Spectrophotometric Analysis using p-Dimethylaminobenzaldehyde (p-DAB)

This method is valued for its simplicity and cost-effectiveness.[14] However, accuracy can be affected by several factors.

Problem 1: Low or no color development.

  • Potential Cause 1: Incorrect pH. The reaction between hydrazine and p-DAB is pH-dependent and typically occurs in an acidic medium.[16]

    • Solution: Ensure the sample and reagent solutions are sufficiently acidic. Verify the pH of the final reaction mixture.

  • Potential Cause 2: Reagent degradation. The p-DAB reagent can degrade over time, especially if exposed to light or air.

    • Solution: Prepare fresh reagent solution. Store the stock solution in a dark, airtight container and refrigerate if recommended.

  • Potential Cause 3: Insufficient reaction time. The color development may not be instantaneous.

    • Solution: Allow for the recommended incubation time as specified in your validated method. The yellow color is generally stable for a period after development.[14]

Problem 2: Inconsistent or non-reproducible results.

  • Potential Cause 1: Sample instability. Hydrazine can degrade in solution, particularly under neutral or alkaline conditions or in the presence of oxygen.[5]

    • Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, acidify the sample solution to improve stability.

  • Potential Cause 2: Interference from the sample matrix. Other compounds in the sample may react with p-DAB or absorb at the same wavelength.

    • Solution: Perform a matrix spike recovery experiment to assess for interference. If significant interference is observed, sample cleanup steps like solid-phase extraction (SPE) may be necessary.

  • Potential Cause 3: Temperature fluctuations. The rate of the derivatization reaction can be temperature-dependent.

    • Solution: Ensure that all samples and standards are at the same temperature during the reaction. A controlled temperature water bath can improve consistency.

Guide 2: HPLC-UV Analysis after Derivatization

HPLC with UV detection after derivatization is a common and sensitive method for hydrazine quantification.[1][2]

Problem 1: No peak or a very small peak for the hydrazine derivative.

  • Potential Cause 1: Incomplete derivatization. The reaction may not have gone to completion.

    • Solution:

      • Optimize Reaction Conditions: Systematically evaluate the effect of reagent concentration, temperature, reaction time, and pH on the derivatization yield. For example, with 2-Hydroxy-1-Naphthalaldehyde (HNA), the reaction may be optimized by heating.[2]

      • Check Reagent Quality: Ensure the derivatizing agent has not degraded.

  • Potential Cause 2: Degradation of the derivative. The formed hydrazone may not be stable.

    • Solution: Analyze the derivatized samples within a validated time frame. Investigate the stability of the derivative in the sample diluent under different storage conditions (e.g., room temperature vs. refrigerated, light vs. dark).

  • Potential Cause 3: Incorrect injection volume or sample concentration.

    • Solution: Verify the autosampler is functioning correctly and injecting the programmed volume. Double-check all dilution calculations.

Problem 2: Poor peak shape (tailing or fronting).

  • Potential Cause 1: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Potential Cause 2: Secondary interactions with the stationary phase. The hydrazine derivative may have secondary interactions with the column packing material.

    • Solution:

      • Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress any ionizable groups on the derivative.

      • Use a Different Column: Consider a column with a different stationary phase chemistry or one that is specifically designed for polar compounds. A mixed-mode column offering both reversed-phase and cation-exchange mechanisms can be effective.[3]

  • Potential Cause 3: Extra-column band broadening. Issues with tubing, connections, or the detector flow cell can cause peak distortion.

    • Solution: Ensure all connections are secure and use tubing with the smallest possible internal diameter.

Problem 3: Co-eluting peaks or matrix interference.

  • Potential Cause 1: Insufficient chromatographic resolution. The analytical method may not be selective enough to separate the hydrazine derivative from other components in the sample matrix.

    • Solution:

      • Optimize the Gradient: Adjust the mobile phase gradient to improve separation.

      • Change the Stationary Phase: A column with a different selectivity may provide the necessary resolution.

      • Utilize a Selective Derivatizing Agent: As mentioned, agents like HNA shift the absorbance maximum to a region with less interference from the API and related impurities.[1][2]

  • Potential Cause 2: The sample matrix is affecting ionization (for LC-MS). Co-eluting compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer source.[22]

    • Solution:

      • Improve Chromatographic Separation: Separate the analyte from the interfering matrix components.

      • Dilute the Sample: This can reduce the concentration of interfering compounds.

      • Use an Isotope-Labeled Internal Standard: This can help to compensate for matrix effects.

Guide 3: GC-MS Analysis

Gas chromatography-mass spectrometry is a powerful technique for hydrazine analysis, offering high sensitivity and selectivity.

Problem 1: No peak for the derivatized hydrazine.

  • Potential Cause 1: Thermal degradation in the injector. The derivative may be breaking down at high injector temperatures.

    • Solution: Optimize the injector temperature, starting with a lower temperature and gradually increasing it. Use a splitless injection to minimize the time the analyte spends in the hot injector.

  • Potential Cause 2: Adsorption in the inlet or column. Active sites in the GC inlet liner or the front of the column can irreversibly adsorb the analyte.[23]

    • Solution:

      • Use a Deactivated Liner: Ensure a high-quality, deactivated liner is used and replace it regularly.

      • Column Maintenance: Clip a small portion (0.5-1 meter) from the front of the column to remove active sites that have developed over time.[23]

Problem 2: Poor peak shape (tailing).

  • Potential Cause 1: Active sites in the GC system. As mentioned above, active sites can cause peak tailing.

    • Solution: Perform inlet maintenance (replace liner and seals) and clip the column.

  • Potential Cause 2: Inappropriate flow rate. A flow rate that is too low can lead to band broadening and peak tailing.

    • Solution: Optimize the carrier gas flow rate for the column dimensions.

  • Potential Cause 3: Incompatible solvent. The injection solvent may not be compatible with the stationary phase.

    • Solution: Ensure the solvent is appropriate for the analysis. For example, when using acetone as a derivatizing agent and solvent, the GC conditions should be optimized for this.[9]

Problem 3: Low sensitivity or poor signal-to-noise.

  • Potential Cause 1: Dirty ion source. Over time, the ion source of the mass spectrometer can become contaminated, leading to reduced sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.[24]

  • Potential Cause 2: Sub-optimal derivatization. The derivatization reaction may not be efficient.

    • Solution: Re-optimize the derivatization conditions as described in the HPLC section.

  • Potential Cause 3: Inefficient ionization. The MS parameters may not be optimized for the derivative.

    • Solution: Perform a tuning of the mass spectrometer and optimize the ionization energy and other source parameters.

Part 3: Experimental Protocols and Data

Protocol 1: Derivatization of Hydrazine with 2-Hydroxy-1-Naphthalaldehyde (HNA) for HPLC-UV Analysis

This protocol is based on a validated method for the determination of trace amounts of hydrazine in pharmaceutical materials.[1][2]

Objective: To convert hydrazine into a stable, UV-active derivative for quantification by HPLC.

Materials:

  • Sample containing hydrazine

  • 2-Hydroxy-1-Naphthalaldehyde (HNA) derivatizing solution (e.g., 1 mg/mL in a suitable solvent like DMSO or acetonitrile)

  • Diluent (e.g., a mixture of water and organic solvent compatible with the HPLC method)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the drug substance and dissolve it in the diluent to achieve a target concentration (e.g., 2 mg/mL).

  • Derivatization Reaction: To a specific volume of the sample solution, add a defined volume of the HNA derivatizing solution. The molar ratio of HNA to the expected maximum amount of hydrazine should be in large excess to drive the reaction to completion.

  • Heating: Cap the vial and heat the reaction mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 30-60 minutes). This step should be optimized to ensure complete reaction.[2]

  • Cooling and Dilution: After heating, cool the solution to room temperature. Dilute with the mobile phase or a suitable diluent to the final concentration for HPLC analysis.

  • Analysis: Inject the derivatized sample onto the HPLC system. The resulting hydrazone product has a maximum UV absorbance at approximately 406/424 nm.[1][2]

Data Presentation

Table 1: Comparison of Common Derivatization Agents for Hydrazine Analysis

Derivatizing AgentAnalytical TechniqueDetection Wavelength/MethodKey Advantages
p-Dimethylaminobenzaldehyde (p-DAB) Spectrophotometry~458 nm[14][15]Simple, cost-effective, rapid color development.[14]
2-Hydroxy-1-Naphthalaldehyde (HNA) HPLC-UV~406/424 nm[1][2]High sensitivity, detection at a wavelength that avoids most matrix interference.[1][2]
Acetone GC-FID/MSFID or MSServes as both solvent and derivatizing agent, fast reaction.[9]
Salicylaldehyde HPLC-UV~360 nm[19]Good for achieving low detection limits (e.g., ~3.1 ppm).[19]
ortho-Phthalaldehyde (OPA) GC-MSMSAllows for sensitive determination in water matrices.[20]

Part 4: Visualizations

Diagram 1: General Workflow for Hydrazine Impurity Analysis

Hydrazine_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Deriv Addition of Derivatizing Agent Sample->Deriv React Reaction Incubation (e.g., Heating) Deriv->React Dilute Cooling & Dilution React->Dilute Inject Injection into Chromatograph (HPLC/GC) Dilute->Inject Transfer to Vial Separate Chromatographic Separation Inject->Separate Detect Detection (UV/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quant Quantification vs. Standard Curve Integrate->Quant Report Final Report (ppm level) Quant->Report

Caption: General workflow for analyzing hydrazine impurities.

Diagram 2: Troubleshooting Decision Tree for Low HPLC Peak Response

HPLC_Troubleshooting Start Low or No Hydrazine Derivative Peak in HPLC CheckDeriv Is the derivatization reaction complete? Start->CheckDeriv CheckStab Is the derivative stable? CheckDeriv->CheckStab No Optimize Optimize reaction: - Temperature - Time - Reagent Conc. - pH CheckDeriv->Optimize Yes FreshReagent Prepare fresh derivatizing agent CheckDeriv->FreshReagent Yes CheckInject Is the instrument functioning correctly? CheckStab->CheckInject No StabStudy Conduct derivative stability study (time, temp, light) CheckStab->StabStudy Yes AnalyzeASAP Analyze samples immediately after prep CheckStab->AnalyzeASAP Yes CheckAS Verify autosampler injection volume CheckInject->CheckAS Yes CheckDetector Check detector settings (wavelength, lamp) CheckInject->CheckDetector Yes Success Problem Resolved Optimize->Success FreshReagent->Success StabStudy->Success AnalyzeASAP->Success CheckAS->Success CheckDetector->Success

Caption: Decision tree for troubleshooting low HPLC peak response.

References

Technical Support Center: Optimizing LC-MS/MS Analysis for Isobaric Interferents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the separation of isobaric interferents in Liquid Chromatography-Tandem Mass Spectrometry (LC--MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with co-eluting compounds of the same nominal mass.

Frequently Asked Questions (FAQs)

Q1: What are isobaric interferents in LC-MS/MS analysis?

A1: Isobaric interferents are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest.[1][2] These can be structurally unrelated compounds, isomers, or metabolites that are not separated from the target analyte during chromatographic elution.[3] Their presence can lead to inaccurate quantification, false-positive results, or suppression of the analyte signal.[1]

Q2: How can I determine if I have an isobaric interference issue?

A2: Several signs can indicate the presence of isobaric interference:

  • Unexpected peak shapes: Broad, tailing, or split peaks for your analyte of interest.

  • Inconsistent ion ratios: If you are monitoring multiple product ions (MRMs), a change in their relative abundance across different samples can suggest interference.[1]

  • Matrix effects: Significant signal suppression or enhancement in sample matrices compared to pure standards.[1][4]

  • Review of raw data: Close examination of chromatograms can reveal co-eluting peaks that may not be obvious after data processing.[3]

Q3: What are the primary strategies to overcome isobaric interference?

A3: The main approaches can be categorized into three areas:

  • Chromatographic Separation: Optimizing the liquid chromatography method to physically separate the analyte from the interferent before they enter the mass spectrometer.[1][4][5]

  • Mass Spectrometry Techniques: Employing advanced MS methods to differentiate between isobaric compounds in the gas phase.[6][7][8][9]

  • Sample Preparation: Removing interfering compounds from the sample matrix before analysis.[4][10]

Troubleshooting Guides

Issue 1: Poor chromatographic resolution of my target analyte and a suspected interferent.

This is a common challenge when dealing with isobaric compounds. The goal is to modify the LC method to improve the separation between the analyte and the interferent.

Troubleshooting Steps & Solutions:

StrategyDetailed ActionExpected Outcome
Optimize Mobile Phase Gradient Modify the gradient slope, duration, or starting/ending organic solvent percentage. A shallower gradient can often improve the separation of closely eluting compounds.[1]Increased retention time difference between the analyte and interferent, leading to baseline or near-baseline separation.
Change Stationary Phase Select a column with a different chemistry (e.g., C18, Phenyl, Cyano) to exploit different retention mechanisms.[1][3]Altered selectivity and potentially improved resolution of isobaric compounds.
Adjust Mobile Phase pH For ionizable compounds, adjusting the pH of the mobile phase can significantly alter their retention behavior.Enhanced separation by modifying the ionization state of the analyte and/or interferent.
Modify Flow Rate or Temperature Lowering the flow rate can increase column efficiency. Adjusting the column temperature can also affect selectivity and peak shape.Sharper peaks and improved resolution.

Experimental Protocol: Optimizing Chromatographic Separation for Isobaric Fentanyl Analogs

This protocol provides a general framework for resolving isobaric fentanyl analogs, which often have the same exact mass and similar fragmentation patterns.[11]

  • Initial Column and Mobile Phase:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Gradient Elution Program:

    • Start at 5% B for 0.5 min.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B in 0.1 min.

    • Re-equilibrate for 1.4 minutes.

    • Total run time: 13 minutes.[11]

  • Evaluation and Optimization:

    • Inject a mixture of the isobaric standards.

    • If co-elution is observed, systematically adjust the gradient steepness. For example, slow the ramp rate in the region where the compounds elute.

    • If resolution is still insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can provide alternative selectivity for aromatic compounds.

Issue 2: My isobaric compounds co-elute despite extensive chromatographic optimization.

When chromatography alone is insufficient, advanced mass spectrometry techniques can be employed to differentiate between isobaric interferents.

Troubleshooting Steps & Solutions:

TechniqueDescriptionApplication
High-Resolution Mass Spectrometry (HRMS) Utilizes mass analyzers like Orbitrap or TOF to measure m/z with high precision. Isobaric compounds with different elemental compositions will have slightly different exact masses that can be resolved.[7][8]Differentiating compounds with the same nominal mass but different chemical formulas.
Differential Mobility Spectrometry (DMS) / Ion Mobility Spectrometry (IMS) Separates ions in the gas phase based on their size, shape, and charge before they enter the mass spectrometer.[9] This can separate isobaric compounds that have different structures.Resolving isomeric and isobaric compounds that are chromatographically inseparable.
Tandem Mass Spectrometry (MS/MS or MSn) Involves multiple stages of mass selection and fragmentation. By selecting unique precursor-product ion transitions (MRMs), it's possible to selectively quantify an analyte even in the presence of an isobaric interferent that produces different fragment ions.[1][12]Selecting a more specific, albeit potentially less intense, MRM transition to avoid interference.[4]
IQAROS (Incremental Quadrupole Acquisition to Resolve Overlapping Spectra) A method that modulates the intensities of precursors and fragments by stepwise movement of the quadrupole isolation window over the m/z range of the precursors. The modulated signals are then deconvoluted to reconstruct the fragment spectra with less interference.[6][7][8]Resolving co-fragmenting isobars in direct infusion or LC-MS experiments.[6][7][8]

Workflow for Implementing Advanced MS Techniques:

cluster_0 Problem: Co-eluting Isobaric Interferents cluster_1 Mass Spectrometry Solutions cluster_2 Outcome Start Co-eluting Isobaric Interferents Identified HRMS Utilize High-Resolution Mass Spectrometry Start->HRMS Different elemental composition? IMS Employ Ion Mobility Spectrometry (IMS/DMS) Start->IMS Different molecular shape/size? MRM Optimize MRM Transitions (MS/MS) Start->MRM Different fragmentation patterns? IQAROS Implement IQAROS Method Start->IQAROS Co-fragmentation in DI-MS? Resolved Successful Separation and Quantification HRMS->Resolved IMS->Resolved MRM->Resolved IQAROS->Resolved

Caption: Decision tree for selecting an advanced MS technique.

Issue 3: I suspect matrix effects are causing my isobaric interference problems.

The sample matrix itself can be a source of isobaric interferents or can cause signal suppression/enhancement.[1] Effective sample preparation is key to mitigating these effects.[10]

Troubleshooting Steps & Solutions:

TechniqueDescriptionBest For
Solid-Phase Extraction (SPE) A selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away.[10]Complex matrices where the analyte and interferents have different chemical properties (e.g., polarity, charge).
Protein Precipitation (PPT) A simple and rapid method to remove proteins from biological samples by adding an organic solvent or acid.[10]High-protein samples like plasma and serum.
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids.When the analyte and interferents have significantly different polarities.
On-line Mobile Phase Filtration A filtration device installed on the HPLC can remove interferences originating from the mobile phase itself.[13][14]Removing background ions and improving signal-to-noise ratio.[13]

Experimental Protocol: Solid-Phase Extraction (SPE) for Removal of Matrix Interferences

This is a general protocol that can be adapted for various analytes and matrices.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1-2 cartridge volumes of an organic solvent (e.g., methanol).

    • Equilibrate the cartridge with 1-2 cartridge volumes of an aqueous solution that mimics the mobile phase starting conditions (e.g., 0.1% formic acid in water).[10]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.[10]

  • Washing:

    • Wash the cartridge with a weak solvent that will remove loosely bound matrix components without eluting the analyte of interest.[10]

  • Elution:

    • Elute the analyte with a strong solvent that disrupts the interaction between the analyte and the sorbent.[10]

    • Collect the eluate for LC-MS/MS analysis.

Workflow for Sample Preparation Strategy Selection:

cluster_0 Problem: Matrix-Related Interference cluster_1 Sample Preparation Solutions cluster_2 Outcome Start Matrix Interference Suspected SPE Solid-Phase Extraction (SPE) Start->SPE Complex matrix, different polarities PPT Protein Precipitation (PPT) Start->PPT High protein content LLE Liquid-Liquid Extraction (LLE) Start->LLE Significantly different polarities Clean Cleaner Sample for LC-MS/MS Analysis SPE->Clean PPT->Clean LLE->Clean

Caption: Choosing a sample preparation technique.

References

Validation & Comparative

validation of spectrophotometric method for hydrazine determination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of spectrophotometric methods for hydrazine determination, offering a comparison with alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, providing objective performance data and detailed experimental protocols.

Comparison of Analytical Methods for Hydrazine Determination

The selection of an appropriate analytical method for the determination of hydrazine depends on factors such as the required sensitivity, the sample matrix, and the intended application. While the spectrophotometric method using p-dimethylaminobenzaldehyde (p-DMAB) is widely used due to its simplicity and cost-effectiveness, several other techniques offer advantages in terms of sensitivity and selectivity.

Quantitative Performance Data

The following table summarizes the key validation parameters for the spectrophotometric method and its alternatives.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
Spectrophotometry (p-DMAB) 0.2 - 27 µg/g0.20 µg/g0.60 µg/g97.8 - 100.2%0.1 - 0.6%
Spectrophotometry (Bromine and Methyl Red) 0 - 6 µg/mL0.25 µ g/sample Not ReportedNot Reported2.7%
High-Performance Liquid Chromatography (HPLC) 3.1 - 9.4 ppm[1]1.03 ppm[1]3.1 ppm[1]Not ReportedNot Reported
Gas Chromatography-Mass Spectrometry (GC-MS) 0.05 - 100 µg/L[2]0.002 µg/L[2]0.007 µg/L[2]95 - 106%[2]< 13%[2]
Electrochemiluminescence (ECL) 1.0 x 10⁻⁹ - 1.0 x 10⁻⁵ mol/L[3]1.0 x 10⁻⁹ mol/L[3]Not ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectrophotometric Method using p-Dimethylaminobenzaldehyde (p-DMAB)

This method is based on the reaction of hydrazine with p-DMAB in an acidic medium to form a yellow-colored azine, which is quantified spectrophotometrically.

a) Reagents and Solutions:

  • Reagent Solution: Dissolve approximately 0.8 g of 4-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.

  • Standard Hydrazine Solution: Accurately weigh and dissolve about 0.2041 g of hydrazine sulfate in 100 mL of water to prepare a stock solution. Further dilute this stock solution with methanol to obtain working standards of desired concentrations (e.g., 0.5 µg/mL).

b) Sample Preparation:

  • Accurately weigh the sample (e.g., 0.66 g of Sitagliptin phosphate) and dissolve it in 10 mL of water in a 25 mL volumetric flask.

  • Sonicate to ensure complete dissolution.

  • Add 10 mL of the color reagent and make up the volume with 1M Hydrochloric acid.

c) Measurement:

  • Allow the color to develop for a specified time (typically 10-15 minutes).[3]

  • Measure the absorbance of the solution at the wavelength of maximum absorption (around 458 nm) against a reagent blank.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of hydrazine in the sample from the calibration curve.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of hydrazine to form a UV-active compound, which is then separated and quantified by HPLC.

a) Reagents and Solutions:

  • Mobile Phase: A mixture of a buffer (e.g., 10 gm of ammonium dihydrogen phosphate in 1000 mL of water) and methanol in a specified ratio (e.g., 25:75 v/v).[1]

  • Derivatizing Agent: Salicylaldehyde solution.[1]

  • Standard Hydrazine Solution: Prepare a stock solution of hydrazine hydrate and dilute it to the desired concentrations for calibration.[1]

b) Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a diluent.

  • Add the derivatizing agent (salicylaldehyde) and allow the reaction to proceed to form the hydrazone.[4]

c) Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector set at 360 nm.[1]

  • Injection Volume: Appropriate for the instrument.

d) Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Quantify the hydrazine concentration by comparing the peak area of the derivatized hydrazine in the sample to the peak areas of the standards from the calibration curve.[4]

Visualizations

Workflow for Spectrophotometric Method Validation

The following diagram illustrates the key steps involved in the validation of the spectrophotometric method for hydrazine determination according to ICH guidelines.

G cluster_validation Method Validation Workflow prep Method Development & Optimization spec Specificity prep->spec lin Linearity prep->lin acc Accuracy prep->acc prec Precision prep->prec rob Robustness prep->rob report Validation Report spec->report lod_loq LOD & LOQ lin->lod_loq lin->report lod_loq->report acc->report prec->report rob->report

Caption: Workflow for the validation of the spectrophotometric method.

Comparison of Hydrazine Determination Methods

This diagram provides a logical relationship overview of the compared analytical methods, highlighting their principles.

G cluster_methods Hydrazine Determination Methods hydrazine Hydrazine Sample spectro Spectrophotometry hydrazine->spectro chrom Chromatography hydrazine->chrom ecl Electrochemiluminescence hydrazine->ecl pdmab p-DMAB Reaction spectro->pdmab brmr Bromine/Methyl Red spectro->brmr hplc HPLC chrom->hplc gcms GC-MS chrom->gcms

Caption: Overview of analytical methods for hydrazine determination.

References

A Comparative Guide to Validating Analytical Methods for Biopharmaceutical Purity: SEC-HPLC vs. CE-SDS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of analytical methods is a cornerstone of biopharmaceutical development and manufacturing, ensuring that methods used for quality control are reliable, reproducible, and fit for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, outlining the validation characteristics required for various analytical procedures.[1][2] For biopharmaceuticals, particularly monoclonal antibodies (mAbs), ensuring purity and integrity is a critical quality attribute (CQA) that is closely monitored throughout the product lifecycle.

This guide provides a comparative analysis of two widely used, orthogonal techniques for assessing the purity and size heterogeneity of monoclonal antibodies: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) and Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS). Both methods are staples in quality control laboratories for their ability to separate and quantify product-related impurities such as aggregates and fragments.[3]

The Validation Workflow: An ICH Q2(R1) Perspective

Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[4] The validation process involves a systematic evaluation of defined performance characteristics. The relationship and workflow between these key validation parameters are essential for a comprehensive assessment.

ICH_Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop Analytical Procedure Validation_Start Validation Protocol Dev->Validation_Start Specificity Specificity Validation_Start->Specificity Robustness Robustness Validation_Start->Robustness Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Validation_End Validation Report Accuracy->Validation_End Precision->Validation_End LOQ->Validation_End Robustness->Validation_End Routine Routine QC Testing (with System Suitability) Validation_End->Routine

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Comparison of Validation Parameters for Purity Assays

The suitability of an analytical method is determined by its performance across a range of validation parameters. Below is a summary of typical acceptance criteria and representative performance data for SEC-HPLC and CE-SDS when used for the quantification of mAb purity and impurities.

Validation ParameterICH Q2(R1) GuidelineTypical Acceptance CriteriaRepresentative Data: SEC-HPLCRepresentative Data: CE-SDS
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., aggregates, fragments, excipients).Resolution > 2.0 between the main peak and impurities. No interference from placebo/excipients.Peak purity analysis and forced degradation studies show no co-elution at the monomer peak.Electropherograms of stressed samples show clear separation of degradants from the main species.[5]
Linearity Ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation Coefficient (r) ≥ 0.995 (or r² ≥ 0.99)r = 0.999 [6]r > 0.97 [7]
Range The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.80% to 120% of the test concentration for assays. LOQ to 120% for impurity testing.[8]50 µg/mL to 1500 µg/mL0.1 mg/mL to 2.0 mg/mL
Accuracy The closeness of test results to the true value. Expressed as percent recovery.98.0% - 102.0% for drug product assay. Wider range acceptable for impurities.99.1% average recovery.[6]97.6% - 103.7% recovery.[9]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.Repeatability: ≤ 0.1% RSD. Intermediate Precision: < 2.2% RSD.[6]Repeatability: < 2.0% RSD. Intermediate Precision: < 3.0% RSD.[7][9]
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise (S/N) ratio ≥ 3:112.5 µg/mL ~0.1% of total protein
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10:1; Precision and accuracy criteria met.25 µg/mL 0.5% - 0.75% of total protein.[9]

Experimental Protocols

Detailed and controlled methodologies are critical for reproducible results. The following sections provide illustrative protocols for analyzing monoclonal antibody purity using SEC-HPLC and non-reduced CE-SDS.

SEC-HPLC Experimental Workflow

SEC-HPLC separates molecules based on their hydrodynamic size in solution. Larger molecules, such as aggregates, travel a shorter path through the porous chromatography beads and elute first, followed by the monomer, and then smaller fragments.

SECHPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., Phosphate Buffer + NaCl) SystemEquil Equilibrate HPLC System & Column MobilePhase->SystemEquil SamplePrep Dilute mAb Sample (e.g., to 1 mg/mL) Inject Inject Sample SamplePrep->Inject SystemEquil->Inject Separate Isocratic Separation by Size Inject->Separate Detect UV Detection (280 nm or 214 nm) Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate % Purity (% Monomer, % HMW, % LMW) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental Workflow for SEC-HPLC Purity Analysis.

Methodology: SEC-HPLC

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of, for example, 100 mM sodium phosphate with 150 mM sodium chloride, pH 6.8. Filter and degas the solution.

  • Sample Preparation: Dilute the monoclonal antibody sample to a final concentration of approximately 1.0 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm (or equivalent).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: Ambient (25°C).

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

    • Run Time: 30 minutes.

  • System Suitability: Inject a system suitability standard (e.g., a well-characterized mAb reference standard) to verify column performance, peak resolution between monomer and dimer, and peak asymmetry.

  • Analysis: Inject the prepared sample.

  • Data Processing: Integrate the peak areas for high-molecular-weight species (HMW), the monomer, and low-molecular-weight species (LMW). Calculate the relative percentage of each species by dividing its peak area by the total peak area.

CE-SDS Experimental Workflow

CE-SDS separates proteins based on their molecular weight under denaturing conditions. An SDS-protein complex is formed, imparting a uniform negative charge, allowing separation in a gel-filled capillary solely based on size. The non-reduced format is used to assess aggregates and fragmentation of the intact antibody.

CESDS_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing SampleMix Mix mAb Sample with SDS Sample Buffer & Alkylating Agent (IAM) Denature Heat Denature (e.g., 70°C for 10 min) SampleMix->Denature Load Load Sample into CE Instrument Denature->Load Inject Electrokinetic Injection (e.g., 5 kV, 20s) Load->Inject Separate Separate in Gel Matrix by Molecular Weight Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Electropherogram Peaks Detect->Integrate Calculate Calculate % Purity (Corrected Peak Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental Workflow for Non-Reduced CE-SDS Analysis.

Methodology: Non-Reduced CE-SDS

  • Sample Preparation:

    • To the monoclonal antibody sample, add SDS-MW sample buffer to achieve a final protein concentration of 1.0 mg/mL.

    • Add an alkylating agent, such as iodoacetamide (IAM), to prevent disulfide bond scrambling.

    • Heat the sample mixture at 70°C for 10 minutes to ensure complete denaturation. Cool to room temperature.

  • Instrumentation and Conditions:

    • CE System: A capillary electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary.

    • Gel Buffer: SDS-MW Gel Buffer (or equivalent).

    • Separation: Apply a voltage of, for example, 500 V/cm for 35 minutes.

    • Injection: Electrokinetic injection at 5 kV for 20 seconds.

    • Detection Wavelength: 220 nm.

  • System Suitability: Analyze a system suitability standard (e.g., IgG control standard) to verify migration time, resolution, and peak area reproducibility.

  • Analysis: Load the prepared samples into the instrument autosampler for analysis.

  • Data Processing: Integrate the electropherogram peaks. The purity is reported as the percent corrected peak area of the main peak relative to the total corrected peak area of all peaks.

Conclusion

Both SEC-HPLC and CE-SDS are powerful, validated methods for assessing the purity and heterogeneity of biopharmaceuticals in accordance with ICH guidelines. SEC-HPLC provides information on the native-state size distribution, which is highly relevant for understanding the potential for immunogenicity caused by aggregates. CE-SDS offers high-resolution separation under denaturing conditions, which can be advantageous for resolving fragments and non-glycosylated variants that may not be visible by SEC.[5] The choice of method, or more commonly, the use of both as orthogonal techniques, provides a comprehensive purity profile, ensuring the quality, safety, and efficacy of biopharmaceutical products. The validation data demonstrates that both methods can be highly accurate, precise, and linear, making them suitable for their intended purpose in a regulated environment.

References

comparison of different derivatization reagents for carbonyl analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of carbonyl compounds—aldehydes and ketones—is crucial across a spectrum of scientific disciplines, from environmental analysis to pharmaceutical development. Due to the inherent volatility and often poor chromatographic behavior of many carbonyls, derivatization is a cornerstone of analytical methodology. This guide provides an objective comparison of four widely used derivatization reagents: 2,4-Dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), Dansylhydrazine, and Girard's Reagent T. We present a data-driven overview of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the optimal reagent for your analytical needs.

Performance Comparison of Carbonyl Derivatization Reagents

The choice of a derivatization reagent is dictated by several factors, including the analytical technique employed, the required sensitivity, and the nature of the sample matrix. The following table summarizes key performance characteristics of the four reagents based on published experimental data.

Feature2,4-Dinitrophenylhydrazine (DNPH)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)DansylhydrazineGirard's Reagent T
Reaction Principle Forms stable 2,4-dinitrophenylhydrazone derivatives.[1][2][3]Reacts with carbonyls to form stable oxime derivatives.[1]Fluorescent labeling of carbonyls to form dansylhydrazones.[4]Forms cationic hydrazone derivatives.[5][6][7]
Typical Analysis Method HPLC-UV, UHPLC, LC-MS/MS.[2][3][8][9][10]GC-MS, LC-MS.[1][11][12][13][14]HPLC-Fluorescence, LC-MS/MS.[4]LC-MS/MS, MALDI-MS.[5][7]
Detection Principle UV-Vis (approx. 360 nm).[15]Electron Capture Detection (ECD), Mass Spectrometry (MS).[1]Fluorescence, Mass Spectrometry (MS).[4]Mass Spectrometry (MS).[5][7]
Derivative Stability Generally stable.[1][2][3]Excellent thermal stability.[1]Stable hydrazone derivatives.Stable cationic derivatives.[6]
Key Advantages Well-established with numerous standardized methods (e.g., EPA methods); cost-effective.[15]High sensitivity, especially with ECD; forms derivatives with excellent chromatographic properties for GC.[1][12][13][14]High sensitivity due to fluorescent tag; suitable for biological samples.[4]Introduces a permanent positive charge, enhancing ionization efficiency in MS.[5][7]
Potential Drawbacks Can form E/Z stereoisomers, complicating chromatography; reagent can react with ozone.[3][15]Can also form syn/anti isomers.Potential for background fluorescence.Primarily for MS-based detection.
Limits of Detection (LOD) 0.4-9.4 ng/m³ (LC-ESI-MS/MS for air samples)[16]; ~0.1 ng (UHPLC-UV).[10]0.08-0.20 ppbv (GC-MS for air samples).[17]High sensitivity reported.Sub-fmol to fmol range with LC-MS/MS.[7]
Linearity (R²) >0.999.[10]Typically >0.99.Generally >0.99.N/A

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and accurate results. Below are representative methodologies for each derivatization reagent.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC Analysis

This protocol is based on established methods for the analysis of carbonyls in aqueous samples.

1. Reagent Preparation:

  • DNPH Reagent Solution: Prepare a saturated solution of purified DNPH in HPLC-grade acetonitrile. Acidify with a small amount of phosphoric acid or perchloric acid. For trace analysis, it is recommended to recrystallize commercial DNPH from acetonitrile to remove carbonyl impurities.[2]

2. Sample Derivatization:

  • Adjust the pH of the aqueous sample to approximately 3.0.[15]

  • Add an excess of the DNPH reagent solution to the sample.

  • Incubate the mixture at 40°C for 1 hour with gentle agitation to ensure complete reaction.[15]

3. Solid Phase Extraction (SPE) of Derivatives:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the derivatization reaction mixture onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove unreacted DNPH and other polar impurities.

  • Elute the DNPH-hydrazone derivatives with acetonitrile.

4. Analysis:

  • Analyze the eluate by reverse-phase HPLC with UV detection at approximately 360 nm.[15] An isocratic or gradient elution with an acetonitrile/water mobile phase is typically used.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis

This protocol is adapted from EPA Method 556.1 for the analysis of carbonyl compounds in drinking water.[18]

1. Reagent Preparation:

  • PFBHA Reagent Solution: Prepare a 15 mg/mL solution of PFBHA in reagent water. This solution should be prepared fresh daily.[18]

  • Buffer Solution: Prepare a potassium hydrogen phthalate (KHP) buffer to adjust the sample pH.

2. Sample Derivatization:

  • To a 20 mL water sample, add the KHP buffer to adjust the pH to 4.[18]

  • Add 1 mL of the 15 mg/mL PFBHA reagent solution.

  • Incubate the sample at 35°C for 2 hours.[18]

3. Liquid-Liquid Extraction (LLE) of Derivatives:

  • Add 4 mL of hexane to the reaction mixture and shake vigorously to extract the PFBHA-oxime derivatives.

  • Allow the phases to separate and collect the hexane (upper) layer.

4. Analysis:

  • Analyze the hexane extract by gas chromatography-mass spectrometry (GC-MS). A capillary column suitable for semi-volatile compounds is typically used. The mass spectrometer can be operated in either electron impact (EI) or negative chemical ionization (NCI) mode, with NCI often providing higher sensitivity and selectivity.[13]

Dansylhydrazine Derivatization for HPLC-Fluorescence Analysis

This protocol outlines a general procedure for the fluorescent labeling of carbonyls.

1. Reagent Preparation:

  • Dansylhydrazine Solution: Prepare a solution of dansylhydrazine in a suitable organic solvent such as acetonitrile or ethanol.

2. Sample Derivatization:

  • Mix the sample containing carbonyl compounds with the dansylhydrazine solution.

  • An acid catalyst, such as hydrochloric acid or trifluoroacetic acid, is typically added to facilitate the reaction.

  • The reaction is often carried out at an elevated temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes).

3. Analysis:

  • Directly inject an aliquot of the reaction mixture into a reverse-phase HPLC system equipped with a fluorescence detector.

  • The excitation and emission wavelengths for dansylhydrazones are typically in the range of 340 nm and 520 nm, respectively.

Girard's Reagent T Derivatization for LC-MS/MS Analysis

This protocol is designed to introduce a permanent positive charge onto carbonyl compounds for enhanced mass spectrometric detection.[7]

1. Reagent Preparation:

  • Girard's Reagent T Solution: Prepare a solution of Girard's Reagent T in a suitable solvent, often a mixture of an organic solvent like methanol or acetonitrile and an acidic aqueous solution (e.g., acetic acid).

2. Sample Derivatization:

  • Mix the sample with the Girard's Reagent T solution.

  • The reaction is typically carried out at room temperature or with gentle heating for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compounds.

3. Analysis:

  • Analyze the reaction mixture directly by LC-MS/MS.

  • The separation is typically performed on a C18 column.

  • The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode. The pre-charged derivatives provide excellent sensitivity.[7]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the general experimental workflow for carbonyl analysis via derivatization and the chemical reaction of a carbonyl with a hydrazine derivatizing agent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction/Cleanup cluster_analysis Analysis Sample Sample Collection pH_Adjust pH Adjustment Sample->pH_Adjust Add_Reagent Add Derivatization Reagent pH_Adjust->Add_Reagent Incubate Incubation Add_Reagent->Incubate Extraction SPE or LLE Incubate->Extraction Analysis LC or GC Analysis Extraction->Analysis

Caption: General experimental workflow for carbonyl analysis via derivatization.

reaction_pathway Reactants Carbonyl Compound + Derivatization Reagent Intermediate Intermediate Reactants->Intermediate + H⁺ (acid catalyst) Products Stable Derivative + Water Intermediate->Products - H₂O

Caption: General reaction of a carbonyl with a hydrazine-based reagent.

Conclusion

The selection of a derivatization reagent for carbonyl analysis is a critical decision that impacts the sensitivity, selectivity, and overall success of the analytical method.

  • DNPH remains a workhorse in the field, particularly for HPLC-UV analysis, due to its well-established protocols and cost-effectiveness. However, the potential for isomeric products should be considered.[3][15]

  • PFBHA is an excellent choice for GC-based methods, offering high sensitivity, especially with ECD, and producing thermally stable derivatives.[1]

  • Dansylhydrazine provides a highly sensitive alternative for fluorescence-based detection, which is particularly advantageous for complex biological matrices.[4]

  • Girard's Reagent T is uniquely suited for mass spectrometry-based analyses, as it introduces a permanent positive charge that significantly enhances ionization efficiency and detection limits.[5][7]

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the most appropriate derivatization strategy to achieve their analytical goals in the challenging but vital field of carbonyl analysis.

References

A Comparative Guide to the Quantitative Analysis of 2,3,5-Trimethylpyrazine Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,3,5-trimethylpyrazine (TMP) metabolites in human urine. It is designed to assist researchers in selecting the most appropriate technique by presenting supporting experimental data, detailed protocols, and a clear comparison of performance.

Introduction to 2,3,5-Trimethylpyrazine Metabolism

2,3,5-Trimethylpyrazine is a key flavor compound found in a variety of cooked foods, such as coffee and roasted meats, formed during the Maillard reaction.[1] Understanding its metabolic fate in humans is crucial for food science and toxicology. The primary metabolic pathway involves the oxidation of the methyl groups, followed by conjugation for excretion.

Recent studies have identified several key metabolites in human urine. The most abundant are carboxylic acid derivatives, namely 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid.[1][2] Minor metabolites, including pyrazinemethanols and their corresponding glucuronide and sulfate conjugates, have also been detected.[1]

Comparison of Analytical Methodologies: UHPLC-MS/MS vs. GC-MS

The two most prominent analytical techniques for the quantification of TMP metabolites are Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • UHPLC-MS/MS is highly suited for the analysis of polar, non-volatile, and thermally labile compounds, which includes the primary carboxylic acid, glucuronide, and sulfate metabolites of TMP.[3][4] Its high sensitivity and selectivity make it the preferred method for targeted quantitative analysis of these metabolites in complex biological matrices like urine.[2]

  • GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] While the parent compound, 2,3,5-trimethylpyrazine, is amenable to GC-MS analysis, its polar metabolites generally require a derivatization step to increase their volatility and thermal stability.[5] This can add complexity to sample preparation.[5]

Below is a comparative summary of the two techniques for this application:

FeatureUHPLC-MS/MSGC-MS
Applicable Analytes Carboxylic acids, glucuronides, sulfates, pyrazinemethanols (polar, non-volatile)Parent TMP, pyrazinemethanols (volatile). Metabolites require derivatization.
Sample Preparation Simple dilution or protein precipitation.[6]Often requires derivatization to increase analyte volatility.[5]
Sensitivity Generally higher, especially for polar and large molecules.[3]Excellent for volatile analytes.
Selectivity High, especially with tandem MS (MS/MS).High, with good chromatographic separation of isomers.[7]
Primary Advantage Direct analysis of a wide range of polar metabolites without derivatization.Robust, with extensive spectral libraries for identification of volatile compounds.
Primary Limitation Potential for matrix effects impacting ionization.Limited to volatile or derivatizable compounds.

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantitative analysis of 2,3,5-trimethylpyrazine metabolites using a stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) method.

Metabolite ClassLinearity (R²)Precision (RSD)Accuracy (% Recovery)
Pyrazine Carboxylic Acids >0.99<15%85-115%
Pyrazinemethanols >0.99<15%85-115%
Glucuronide Conjugates >0.99<20%80-120%
Sulfate Conjugates >0.99<20%80-120%

Note: These are representative values based on established bioanalytical method validation guidelines.[8] Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Metabolic Pathway and Experimental Workflows

The following diagrams illustrate the metabolic pathway of 2,3,5-trimethylpyrazine and the general experimental workflows for its analysis.

TMP 2,3,5-Trimethylpyrazine P1 Phase I Metabolism (Cytochrome P450 Oxidation) TMP->P1 Alcohols Pyrazinemethanols P1->Alcohols Acids Dimethylpyrazine Carboxylic Acids P1->Acids Alcohols->P1 Further Oxidation P2 Phase II Metabolism (Conjugation) Alcohols->P2 Acids->P2 Excretion Urinary Excretion Acids->Excretion Glucuronides Glucuronide Conjugates P2->Glucuronides Sulfates Sulfate Conjugates P2->Sulfates Glucuronides->Excretion Sulfates->Excretion cluster_0 UHPLC-MS/MS Workflow cluster_1 GC-MS Workflow Urine_UHPLC Urine Sample Prep_UHPLC Dilution & Internal Standard Spiking Urine_UHPLC->Prep_UHPLC Analysis_UHPLC UHPLC-MS/MS Analysis Prep_UHPLC->Analysis_UHPLC Data_UHPLC Data Processing & Quantification Analysis_UHPLC->Data_UHPLC Urine_GC Urine Sample Prep_GC Extraction & Derivatization Urine_GC->Prep_GC Analysis_GC GC-MS Analysis Prep_GC->Analysis_GC Data_GC Data Processing & Quantification Analysis_GC->Data_GC

References

A Comparative Guide to Strategies for the Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a critical process in the pharmaceutical industry, ensuring that methods used for testing raw materials and finished products are reliable, reproducible, and fit for their intended purpose.[1][2][3] Regulatory bodies across the globe, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established guidelines for analytical method validation.[4][5][6] This guide provides a comparative overview of these strategies, with a focus on the key performance parameters, experimental protocols, and the recent shift towards a lifecycle and risk-based approach.

Evolution of Validation Strategies: From ICH Q2(R1) to Q2(R2)

The ICH has been instrumental in harmonizing the principles of analytical method validation. The original ICH Q2(R1) guideline provided a foundational framework for validating analytical procedures.[7][8] However, with advancements in analytical technologies and a deeper understanding of quality systems, the ICH has introduced the revised Q2(R2) and the new Q14 guideline on Analytical Procedure Development.[7][8][9][10][11]

This update represents a significant paradigm shift, moving from a checklist-based validation exercise to a more holistic and risk-based lifecycle management of analytical methods.[7][8][9][12] The new approach emphasizes a thorough understanding of the method's performance and its variability throughout its entire lifecycle, from development and validation to routine use and eventual retirement.[7][8]

Core Validation Parameters: A Comparative Overview

Analytical method validation is assessed through a series of performance characteristics. The following tables provide a comparative summary of the key validation parameters and the typical experimental protocols and acceptance criteria as interpreted from various international guidelines.

Table 1: Comparison of Key Validation Parameters Across Guidelines
Validation ParameterICH Q2(R2)FDAUSP
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][12]Similar to ICH, with an emphasis on demonstrating specificity in the presence of impurities, degradants, and matrix components.Similar to ICH, with specific guidance for evaluating interference from placebo components.[6]
Accuracy The closeness of agreement between a test result and the accepted reference value.Similar to ICH.Similar to ICH.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability, Intermediate Precision, and Reproducibility.Similar to ICH.Similar to ICH, with explicit mention of "ruggedness" as a measure of reproducibility under normal but slightly varied conditions.[6]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]Similar to ICH.Similar to ICH.
Range The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[2][12]Similar to ICH.Similar to ICH.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][12]Similar to ICH.Similar to ICH.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][12]Similar to ICH.Similar to ICH.
Robustness A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]Similar to ICH.Often considered as part of method development and pre-validation studies.[13]
Table 2: Experimental Protocols and Acceptance Criteria for Key Validation Parameters
Validation ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity/Selectivity Analyze the analyte in the presence of potential interferences (e.g., impurities, degradation products, matrix components, placebo). For stability-indicating methods, stressed samples are analyzed.[14]The method should be able to differentiate the analyte from all potential interferences. No significant interference at the retention time of the analyte.
Accuracy 1. Analysis of a certified reference material. 2. Recovery studies on a spiked matrix. 3. Comparison with a well-characterized reference method.For assays, typically 98.0% to 102.0% recovery. For impurity analysis, the recovery should be assessed at the limit of quantitation and at the specification level.
Precision (Repeatability) A minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[14]Relative Standard Deviation (RSD) ≤ 2%.
Precision (Intermediate) Variations in experimental conditions are introduced, such as different days, different analysts, and different equipment.RSD should be within acceptable limits, which may be slightly wider than for repeatability.
Linearity Analysis of a minimum of 5 concentrations across the specified range. The results are plotted and statistically analyzed (e.g., by linear regression).Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range Confirmed by demonstrating that the analytical procedure has a suitable level of linearity, accuracy, and precision when applied to samples at the extremes of the range.The specified range should be justified and appropriate for the intended application.
LOD & LOQ 1. Based on visual evaluation. 2. Based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). 3. Based on the standard deviation of the response and the slope of the calibration curve.[12][13]The determined LOD and LOQ should be verified by analyzing samples at these concentrations.
Robustness Small, deliberate variations are made to method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The effect on the results is evaluated.The method should not be significantly affected by the variations, and the results should remain within the system suitability criteria.

Visualizing the Validation Process

To better understand the workflow and the relationship between different validation parameters, the following diagrams have been created using Graphviz.

AnalyticalMethodValidationWorkflow A Define Analytical Procedure's Intended Use B Develop Validation Protocol A->B C Execute Validation Experiments B->C D Analyze Data and Compare Against Acceptance Criteria C->D F Method Suitable for Intended Use? D->F E Prepare Validation Report G Implement for Routine Use E->G F->E Yes H Method Re-evaluation/ Re-validation F->H No H->B

Caption: A high-level workflow for the validation of an analytical method.

ValidationParametersRelationship Method Validated Analytical Method Specificity Specificity Specificity->Method Accuracy Accuracy Accuracy->Method Range Range Accuracy->Range Precision Precision Precision->Method Precision->Accuracy Precision->Range Linearity Linearity Linearity->Method Linearity->Range Range->Method LOD LOD LOD->Method LOQ LOQ LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The validation of analytical methods is a scientifically sound and data-driven process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. While the fundamental principles of validation remain consistent across different regulatory guidelines, the recent updates from the ICH signal a move towards a more integrated and lifecycle-based approach. By understanding the nuances of these guidelines and employing robust experimental designs, researchers and drug development professionals can ensure that their analytical methods are fit for purpose and meet the stringent requirements of the global regulatory landscape.

References

comparative study of pyrazine formation from different amino acid precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrazine formation from various amino acid precursors, a critical area of study in flavor chemistry, food science, and pharmacology. Pyrazines, a diverse class of nitrogen-containing heterocyclic compounds, are renowned for their significant contributions to the aromas of roasted, toasted, and nutty flavors in cooked foods.[1][2] Beyond their sensory impact, pyrazines are also investigated for a range of pharmacological activities.[3] Understanding the influence of different amino acid precursors on pyrazine formation is paramount for controlling flavor profiles in food products and for the targeted synthesis of bioactive compounds.

The formation of pyrazines from amino acids predominantly occurs through the Maillard reaction, a complex series of non-enzymatic browning reactions initiated by the condensation of an amino group with a carbonyl compound, typically a reducing sugar.[1][2][4] The structural characteristics of the precursor amino acid, along with reaction conditions such as temperature, time, and pH, profoundly influence the yield and the specific types of pyrazines generated.[3][5][6]

Quantitative Comparison of Pyrazine Formation

The yield and profile of pyrazines are highly dependent on the amino acid precursor. The following table summarizes quantitative data from various studies, offering a comparative analysis of pyrazine formation from different amino acids and peptides.

Amino Acid/Peptide PrecursorTotal Pyrazine Yield (µg/g or relative abundance)Major Pyrazines FormedReference
LysineHigh2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
ArginineLowest among several tested amino acids-[7]
Lysine-Arginine (Dipeptide)13.12 µg/g2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
Lysine-Histidine (Dipeptide)Higher than Lys-Arg2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
Histidine-Lysine (Dipeptide)5.54 µg/g2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
SerineNot specifiedPyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine[3]
ThreonineNot specified2,5-Dimethylpyrazine[8]
Alanine-2,5-Dimethylpyrazine was quantitatively the most important[9]
Glutamic Acid & GlutamineLower than individually reacted amino acids-[2]
AsparagineHighest contribution to pyrazine formation in the presence of glycine-[7]

Key Factors Influencing Pyrazine Formation

Several factors significantly affect the formation of pyrazines in sugar-amine reactions:

  • Temperature and Time: The formation of pyrazines generally increases with higher temperatures and longer reaction times.[5][6] For instance, in a glycine-glucose model system, more volatile compounds are produced at 180°C than at 120°C.[6]

  • pH: The pH of the reaction medium has a dramatic effect on alkylpyrazine formation.[5] Low pH values are generally not favorable for pyrazine formation.[10]

  • Type of Sugar: The type of reducing sugar (e.g., glucose, fructose, xylose) also influences the pyrazine profile.[5]

  • Amino Acid Structure: The side chain of the amino acid plays a role in the substitution pattern of the resulting pyrazines.[9] However, some pyrazines, like 2,5-dimethylpyrazine, can be formed from all amino acids without the involvement of the side chain.[9]

  • Peptide Structure: In the case of dipeptides and tripeptides, the amino acid sequence and the position of the amino acids (C- or N-terminus) have a significant impact on pyrazine formation.[4][11]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of pyrazine formation.

Model System for Pyrazine Formation

This protocol describes a typical model system to study the formation of pyrazines from the reaction between an amino acid and a reducing sugar.

Materials:

  • Amino acid (e.g., lysine, glycine, etc.)

  • Reducing sugar (e.g., glucose)

  • Distilled water

  • Sodium hydroxide (NaOH) for pH adjustment

  • Sealed reaction vials

Procedure:

  • Prepare a solution by dissolving a specific molar ratio of the amino acid and reducing sugar in a defined volume of distilled water (e.g., 10 mL).[3]

  • Adjust the pH of the solution to a desired level (e.g., pH 8.0) using NaOH.[3][4]

  • Transfer the solution to a sealed reaction vial.[3]

  • Heat the vial in a controlled temperature environment (e.g., oil bath or oven) at a specific temperature (e.g., 120°C - 140°C) for a set duration (e.g., 90 minutes).[4][12]

  • After the reaction, cool the vial to room temperature to stop the reaction.

  • Add a known amount of an internal standard for quantitative analysis.[3]

Analysis of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile compounds like pyrazines from a sample matrix.[3]

Instrumentation:

  • GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or equivalent)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Heated agitator for SPME

Procedure:

  • Equilibrate the sealed reaction vial containing the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) in a water bath or heated agitator.[3][12]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at a specific temperature (e.g., 50°C) to adsorb the volatile pyrazines.[12]

  • Desorb the extracted analytes from the SPME fiber in the hot injection port of the GC-MS.

  • Separate the compounds on the GC column using a programmed temperature ramp.

  • Identify the pyrazines based on their mass spectra by comparison with a mass spectral library (e.g., NIST).[12]

  • Quantify the pyrazines by comparing their peak areas to that of the internal standard.

Visualizing the Pathways and Processes

To better understand the complex processes involved in pyrazine formation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Maillard_Reaction_Pathway AminoAcid Amino Acid SchiffBase Schiff Base Formation AminoAcid->SchiffBase StreckerDegradation Strecker Degradation AminoAcid->StreckerDegradation ReducingSugar Reducing Sugar ReducingSugar->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori AmadoriProduct Amadori Product Amadori->AmadoriProduct AmadoriProduct->StreckerDegradation AlphaAminoketone α-Aminoketone StreckerDegradation->AlphaAminoketone StreckerAldehyde Strecker Aldehyde StreckerDegradation->StreckerAldehyde SelfCondensation Self-Condensation AlphaAminoketone->SelfCondensation Dihydropyrazine Dihydropyrazine Intermediate SelfCondensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazines Pyrazines Oxidation->Pyrazines

Caption: General pathway of pyrazine formation via the Maillard reaction.

Experimental_Workflow Preparation Sample Preparation (Amino Acid + Sugar Solution) Reaction Maillard Reaction (Heating in Sealed Vial) Preparation->Reaction Extraction Headspace SPME (Volatile Extraction) Reaction->Extraction Analysis GC-MS Analysis (Separation & Identification) Extraction->Analysis DataProcessing Data Processing (Quantification & Comparison) Analysis->DataProcessing

Caption: Experimental workflow for comparative study of pyrazine formation.

References

A Comparative Performance Analysis of Fructosazine and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the performance of Fructosazine against other notable pyrazine derivatives. The information is curated to assist researchers, scientists, and drug development professionals in evaluating these compounds for potential therapeutic applications. This document summarizes quantitative experimental data, details key experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Pyrazine and its derivatives are a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] Fructosazine, a naturally occurring polyhydroxyalkylpyrazine, has demonstrated significant potential in anti-aging and immunomodulation.[2][3] This guide places the performance of Fructosazine in context with other key pyrazine derivatives such as Deoxyfructosazine, Tetramethylpyrazine (Ligustrazine), and the clinically significant proteasome inhibitor, Bortezomib.

Data Presentation: Comparative Performance of Pyrazine Derivatives

The following tables summarize the quantitative performance of Fructosazine and other selected pyrazine derivatives across various therapeutic areas.

Table 1: Anti-aging and Immunomodulatory Activity

DerivativeTherapeutic AreaKey Biological ActivityQuantitative DataReference(s)
Fructosazine Anti-agingIncreased fibroblast viability to 138.1% at 5 µM.[2][4]
Promotes collagen and hyaluronic acid secretion.Increased Type I Collagen and Hyaluronic Acid secretion at 1 µM.[5]
Inhibits Matrix Metalloproteinase-1 (MMP-1).50.9% decrease in MMP-1 secretion at 1 µM under oxidative stress.[5]
Scavenges Reactive Oxygen Species (ROS).412.2% increase in Catalase (CAT) activity at 5 µM.[2][5]
Deoxyfructosazine Immunomodulatory, Anti-agingInhibits Interleukin-2 (IL-2) production.IC50 for IL-2 inhibition: ~1.25 mM.[3]
Enhances collagen and hyaluronic acid secretion.N/A[2]
Inhibits MMP-1, scavenges ROS.N/A[2]

Table 2: Anticancer Activity

DerivativeCancer Cell LineIC50 ValueReference(s)
Bortezomib Multiple Myeloma (RPMI-8226)3-40 nM[6]
Prostate Cancer (PC3)32.8 nM[7]
Imidazo[1,2-a]pyrazine derivative (10i) Breast Cancer (MCF-7)17 µM[8]
Melanoma (A375)16 µM[8]
Chalcone-pyrazine hybrid (46) Breast Cancer (MCF-7)9.1 µM[9]
Ligustrazine-chalcone hybrid (57) Breast Cancer (MCF-7)1.41 µM[9]
Pyrazolo[3,4-d]pyrimidine derivative (7) Cervical Cancer (HeLa)17.50 µM[10]
Colon Cancer (Caco-2)73.08 µM[10]
Lung Cancer (A549)68.75 µM[10]

Table 3: Antimicrobial Activity

DerivativeMicrobial StrainMIC Value (µg/mL)Reference(s)
Fructosazine Escherichia coli3600 (at pH 5)[1]
Triazolo[4,3-a]pyrazine derivative (2e) Staphylococcus aureus32[11]
Escherichia coli16[11]
Pyrazine-2-carboxylic acid derivative (P10) Candida albicans3.125[12]
Pyrazine carboxamide (5d) Salmonella Typhi (XDR)6.25[13]

Table 4: Neuroprotective and Antioxidant Activity

DerivativeActivityQuantitative DataReference(s)
Tetramethylpyrazine (Ligustrazine) Neuroprotection (hypoxia)EC50: 12.75 mg/kg (in vivo)[14]
Neuroprotection (CoCl2-induced toxicity)EC50: 3.68 µM[9]
Pyrazine-2-carboxylic acid derivative (P10) Antioxidant (DPPH assay)IC50: 60.375 µg/mL[12]
Fructosazine Antioxidant (ROS scavenging)Superior ROS scavenging ability compared to Deoxyfructosazine.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Test compound (e.g., Fructosazine or other pyrazine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Antimicrobial Activity: Outer Membrane Permeability Assay

This assay evaluates a compound's ability to permeabilize the outer membrane of Gram-negative bacteria using the fluorescent probe N-(1-Naphthyl)phenylenediamine (NPN).

Principle: NPN exhibits weak fluorescence in an aqueous environment but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.

Materials:

  • Gram-negative bacteria culture (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2)

  • NPN solution (10 µM in HEPES buffer)

  • Test compound

  • Positive control (e.g., Polymyxin B)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash and resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).

  • Assay Setup: In a 96-well black plate, add 100 µL of the cell suspension to each well.

  • NPN Addition: Add 10 µL of NPN solution to each well.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control and a negative control (buffer only).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Monitor the fluorescence every 5 minutes for 30-60 minutes.

  • Data Analysis: An increase in fluorescence intensity corresponds to the uptake of NPN due to outer membrane permeabilization.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or other suitable solvent

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions (e.g., 100 µL).

  • DPPH Addition: Add an equal volume of the DPPH solution to each well/cuvette.

  • Controls: Prepare a blank (solvent only) and a control (solvent with DPPH solution).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the percentage of scavenging activity against the compound concentrations to determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition Assay

This assay determines a compound's ability to inhibit the activity of nitric oxide synthase (NOS), a key enzyme in the inflammatory process.[1][17]

Principle: NOS catalyzes the production of nitric oxide (NO) from L-arginine. The stable end-product of NO, nitrite (NO₂⁻), can be quantified using the Griess reagent. A reduction in nitrite production in the presence of a test compound indicates NOS inhibition.

Materials:

  • Purified NOS enzyme (e.g., iNOS)

  • NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-arginine solution

  • NADPH solution

  • Cofactors (H4B, FAD, FMN)

  • Test compound

  • Griess Reagent 1 (e.g., sulfanilamide in phosphoric acid)

  • Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve: Prepare a series of sodium nitrite standards in the assay buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mix containing assay buffer, L-arginine, NADPH, and cofactors.

  • Compound Addition: Add various concentrations of the test compound to the reaction mixture. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the NOS enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Griess Reaction: Add 50 µL of Griess Reagent 1 to all wells, incubate for 5-10 minutes. Then, add 50 µL of Griess Reagent 2 and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve from the nitrite standards. Calculate the nitrite concentration in each sample and determine the percentage of NOS inhibition for each concentration of the test compound to calculate the IC50 value.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of Fructosazine and other pyrazine derivatives.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_tertiary Preclinical Evaluation compound_library Pyrazine Derivative Library in_vitro_assays In Vitro Bioassays (e.g., MTT, Antimicrobial) compound_library->in_vitro_assays hit_identification Hit Identification in_vitro_assays->hit_identification dose_response Dose-Response & IC50/EC50 Determination hit_identification->dose_response Active Hits selectivity_assays Selectivity & Specificity Assays dose_response->selectivity_assays lead_selection Lead Candidate Selection selectivity_assays->lead_selection in_vivo_models In Vivo Animal Models lead_selection->in_vivo_models Promising Leads toxicology_studies Toxicology & Safety Profiling in_vivo_models->toxicology_studies pharmacokinetics Pharmacokinetics (ADME) toxicology_studies->pharmacokinetics final_candidate Final Candidate pharmacokinetics->final_candidate

General workflow for screening pyrazine derivatives.

nf_kb_pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates bortezomib Bortezomib proteasome 26S Proteasome bortezomib->proteasome inhibits ikb IκBα ikk->ikb phosphorylates ikb->proteasome ubiquitination & degradation nfkb_inactive NF-κB (p50/p65) (Inactive) ikb->nfkb_inactive sequesters nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active release nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates

NF-κB signaling pathway and the action of Bortezomib.

mapk_pathway stress_stimuli Stress Stimuli (e.g., High Glucose, Oxidative Stress) jnk JNK stress_stimuli->jnk p38 p38 MAPK stress_stimuli->p38 erk ERK stress_stimuli->erk tmp Tetramethylpyrazine tmp->jnk inhibits phosphorylation tmp->p38 inhibits phosphorylation tmp->erk inhibits phosphorylation downstream Downstream Targets (Transcription Factors, etc.) jnk->downstream p38->downstream erk->downstream cellular_response Cellular Response (Apoptosis, Inflammation, etc.) downstream->cellular_response

MAPK signaling pathway and the inhibitory action of Tetramethylpyrazine.

fructosazine_anti_aging fructosazine Fructosazine fibroblasts Dermal Fibroblasts fructosazine->fibroblasts ros Reactive Oxygen Species (ROS) fructosazine->ros scavenges antioxidant_enzymes Antioxidant Enzymes (e.g., CAT) fructosazine->antioxidant_enzymes upregulates oxidative_stress Oxidative Stress oxidative_stress->ros induces collagen_synthesis Collagen & Hyaluronic Acid Synthesis fibroblasts->collagen_synthesis stimulates mmp1 MMP-1 Expression fibroblasts->mmp1 inhibits skin_aging Skin Aging (Wrinkles, Loss of Elasticity) collagen_synthesis->skin_aging reduces mmp1->skin_aging contributes to ros->skin_aging contributes to antioxidant_enzymes->ros neutralizes

Anti-aging mechanism of Fructosazine.

References

A Comparative Guide to Method Validation for Hydrazine Determination in Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of hydrazine, a potential genotoxic impurity, in pantoprazole sodium sesquihydrate. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate method for quality control and regulatory compliance.

Hydrazine is a reactive chemical that may be used in the synthesis of active pharmaceutical ingredients (APIs) and can persist as a genotoxic impurity in the final drug substance.[1][2][3] Regulatory bodies, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1), mandate the use of validated, highly sensitive analytical procedures to control the levels of such impurities in pharmaceutical products.[4][5][6][7] This guide compares two prominent chromatographic methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection after derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis.

Methodology Comparison

The selection of an analytical method for hydrazine detection often involves a trade-off between sensitivity, selectivity, and sample throughput. Both RP-HPLC and GC-MS offer robust and reliable approaches, each with distinct advantages.

RP-HPLC with Pre-column Derivatization

This method relies on the chemical derivatization of hydrazine to enhance its detectability by a UV detector. A common derivatizing agent is salicylaldehyde, which reacts with hydrazine to form a stable derivative with a strong chromophore.[8][9]

Headspace GC-MS with in-situ Derivatization

This technique involves the derivatization of hydrazine within the sample vial (in-situ) to form a volatile derivative, which is then introduced into the GC-MS system via headspace injection. Acetone is a frequently used derivatizing agent, forming acetone azine.[10][11] The mass spectrometer provides high selectivity and sensitivity for detection.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the two primary methods discussed. The data is compiled from published studies on the determination of hydrazine in pharmaceutical substances.

Validation Parameter RP-HPLC with Salicylaldehyde Derivatization Headspace GC-MS with Acetone Derivatization
Limit of Detection (LOD) 3.1 ppm[8]0.1 ppm[10][11]
Limit of Quantitation (LOQ) 3.1 ppm to 9.4 ppm (Range)[9]0.1 ppm[10][11]
Linearity (Concentration Range) 3.1 ppm to 9.4 ppm[9]0.1 to 10 ppm[10][11]
Correlation Coefficient (r²) > 0.999[8]≥ 0.999[10][11]
Accuracy (% Recovery) 98.21% - 100.18%[9]79% - 117%[10][11]
Precision (% RSD) Not explicitly stated in the abstract2.7% - 5.6%[10][11]

Experimental Protocols

RP-HPLC Method with Salicylaldehyde Derivatization

This protocol is based on a validated method for hydrazine in pantoprazole sodium sesquihydrate.[8][9]

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance 2695 separation module with a 2998 Photo Diode Array (PDA) detector.[8]

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Buffer (10 gm ammonium dihydrogen phosphate in 1000 mL water) and methanol in a ratio of 25:75 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 360 nm.[8]

  • Data Acquisition: Waters Empower software.[8]

2. Sample Preparation:

  • Accurately weigh 100 mg of the pantoprazole sodium sesquihydrate test sample into a 10 mL volumetric flask.[8]

  • Add 5 mL of diluent.

  • Add 50 µL of Salicylaldehyde.[8]

  • Vortex for 20 minutes to ensure complete derivatization.

  • Make up to the mark with the diluent.[8]

Headspace GC-MS Method with Acetone Derivatization

This is a generic method applicable to various active pharmaceutical ingredients.[10][11]

1. Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Derivatization Reagent: Acetone or acetone-d6.[10][11]

  • Analysis: The resulting acetone azine or acetone azine-d12 is analyzed by headspace GC-MS.[10][11]

2. Sample Preparation:

  • Weigh 10 mg of the API into a 10 mL headspace GC injection vial.[10][11]

  • Add the derivatization reagent (acetone).

  • The vial is sealed and incubated to allow for the in-situ derivatization and partitioning of the volatile derivative into the headspace.

Mandatory Visualization

MethodValidationWorkflow start Start: Define Analytical Procedure Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol (ICH Q2(R1)) method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity validation_report Compile Validation Report lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness solution_stability Solution Stability robustness->solution_stability method_implementation Implement Validated Method for Routine Analysis validation_report->method_implementation end End method_implementation->end

Caption: Workflow for Analytical Method Validation as per ICH Q2(R1) Guidelines.

Alternative and Emerging Methods

While HPLC and GC-MS are the most established techniques, other methods for hydrazine detection exist and are subjects of ongoing research. These include:

  • Ion Chromatography (IC): Can be used for the direct determination of hydrazine without derivatization.

  • Spectrophotometric Methods: These methods often involve derivatization to produce a colored compound that can be quantified using a spectrophotometer.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers very high sensitivity and selectivity and can be used for the determination of hydrazine in various matrices, including air and biological samples.[12][13]

The choice of the most suitable method will depend on the specific requirements of the analysis, including the required sensitivity, the available instrumentation, and the sample matrix. For the determination of trace levels of hydrazine in pantoprazole sodium sesquihydrate, both the validated RP-HPLC and headspace GC-MS methods provide reliable and robust solutions that comply with regulatory expectations.

References

Comparative Analysis of the Antimicrobial Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial activity of various pyrazine derivatives, drawing upon recent experimental data. The information is intended to support research and development efforts in the discovery of novel anti-infective agents. This document summarizes quantitative antimicrobial data, details common experimental protocols, and visualizes key mechanisms of action and experimental workflows.

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different classes of pyrazine derivatives against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antimicrobial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
Compound 2e3216[1]
Ampicillin (Control)328[1]

Table 2: Antimicrobial Activity of Pyrazine Carboxamide and N-substituted 3-Aminopyrazine-2-carboxamide Derivatives

CompoundStaphylococcus aureus (MIC in µM)Mycobacterium tuberculosis H37Rv (MIC in µg/mL)Reference
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide7.81Not Reported
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamideNot Reported12.5
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideNot Reported12.5
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideNot Reported12.5[2]
Phenyl Derivative 20 (R' = 4-CF3)31.25Not Reported[2]

Table 3: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives

CompoundEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
P110010050506.25[3]
P2100100256.256.25[3]
P3501005012.56.25[3]
P45050256.253.125[3]
P6100252512.56.25[3]
P750252512.56.25[3]
P950252512.56.25[3]
P101002550503.125[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance in a liquid medium.[4][5]

  • Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium. Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to the final desired inoculum density (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive control wells (inoculum without compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a substance.[6][7]

  • Preparation of Agar Plates: Prepare and sterilize Mueller-Hinton Agar (MHA) or other suitable agar medium and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Inoculation of Plates: Uniformly spread the inoculum over the entire surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Substance: Add a fixed volume of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions for 16-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the antimicrobial activity of pyrazine derivatives.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts multiple cellular processes in Mycobacterium tuberculosis.[8][9]

pyrazinamide_mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) PZA_in PZA PZA->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA Enzymatic Conversion POA Pyrazinoic Acid (POA) PncA->POA Disruption Disruption of: - Membrane Transport - Energy Production - Fatty Acid Synthesis I POA->Disruption Accumulation CellDeath Bacterial Cell Death Disruption->CellDeath sulfonamide_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_RNA DNA, RNA, and Protein Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth and Replication DNA_RNA->Growth Sulfonamide Sulfonamide (Pyrazine Derivative) Sulfonamide->DHPS Competitive Inhibition broth_microdilution_workflow start Start prep_compounds Prepare Stock Solutions of Pyrazine Derivatives start->prep_compounds serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compounds->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end agar_well_diffusion_workflow start Start prep_plates Prepare and Pour Mueller-Hinton Agar Plates start->prep_plates inoculate_plates Uniformly Inoculate Agar Surface with Microorganism prep_plates->inoculate_plates prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate_plates create_wells Create Wells in the Agar inoculate_plates->create_wells add_compounds Add Pyrazine Derivative Solutions to Wells create_wells->add_compounds incubate Incubate at 37°C for 16-24 hours add_compounds->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

References

Safety Operating Guide

Proper Disposal of 2-Hydrazinyl-3-methylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Hydrazinyl-3-methylpyrazine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.

Core Principle: Hazardous Waste Management

Due to its hazardous properties, this compound must be disposed of as authorized hazardous or special waste.[1] It is crucial to adhere to local, state, and federal regulations governing hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, personnel must wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1]

Required PPE:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: Laboratory coat or other suitable protective clothing.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Face Protection: Face shield, especially when there is a risk of splashing.

  • Respiratory Protection: Use only in a well-ventilated area.[1] If ventilation is inadequate, a suitable respirator should be worn.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills

For small spills, follow these steps:

  • Ensure Proper Ventilation: Work in a well-ventilated area.[1]

  • Wear Full PPE: Don protective clothing, gloves, safety glasses, and a dust respirator if the material is solid.[1]

  • Contain the Spill: Use dry clean-up procedures and avoid generating dust.[1]

  • Collect the Material: Sweep up, shovel up, or vacuum the spilled material.[1] Consider using explosion-proof machines that are grounded.[1]

  • Store for Disposal: Place the spilled material in a clean, dry, sealable, and properly labeled container for disposal as hazardous waste.[1]

Major Spills

For larger spills, the hazard is more significant:

  • Alert Personnel: Immediately caution personnel in the area.[1]

  • Contact Emergency Services: Alert emergency services and inform them of the location and nature of the hazard.[1]

  • Control Personal Contact: Wear appropriate protective clothing to control personal contact with the substance.[1]

  • Prevent Environmental Contamination: By any means available, prevent the spillage from entering drains or water courses.[1]

  • Recover the Product: If possible, recover the product.

  • Clean-Up Procedures:

    • If Dry: Use dry clean-up procedures and avoid generating dust. Collect residues and place them in sealed plastic bags or other containers for disposal.[1]

    • If Wet: Vacuum or shovel up the material and place it in labeled containers for disposal.[1]

  • Decontaminate the Area: Wash the area down with large amounts of water and prevent runoff from entering drains.[1] If contamination of drains or waterways occurs, advise Emergency Services.[1]

Disposal Procedure

The primary and recommended method for the disposal of this compound is through an authorized hazardous waste collection service.

Step-by-Step Disposal Guide:

  • Package the Waste: Carefully place the this compound waste into a designated, sealable, and clearly labeled container. The label should include the chemical name and any relevant hazard symbols.

  • Store Securely: Store the waste container in a well-ventilated, locked-up area, away from incompatible materials.[1] The container should be kept tightly closed.[1]

  • Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • Documentation: Maintain all necessary documentation related to the disposal of the hazardous waste as required by your institution and local regulations.

Chemical Neutralization (Cautionary Note)

While chemical neutralization methods exist for hydrazine compounds, such as treatment with hypochlorite solutions, these procedures can be dangerous and are not recommended for routine laboratory disposal without specialized expertise and equipment. The reaction can be highly exothermic, and incomplete reactions can produce toxic byproducts. Therefore, this guide does not provide a protocol for chemical neutralization. The safest and most compliant method of disposal is through a certified hazardous waste management provider.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound.

cluster_start Start cluster_assessment Initial Assessment cluster_disposal_path Disposal Path cluster_spill_path Spill Response start Handling this compound assess_waste Is material a waste product? start->assess_waste assess_spill Is there a spill? start->assess_spill assess_waste->assess_spill No package Package in a labeled, sealable container assess_waste->package Yes spill_size Assess spill size assess_spill->spill_size Yes end_point Proper Disposal Complete assess_spill->end_point No store Store in a secure, well-ventilated area package->store contact_ehs Contact EHS for hazardous waste pickup store->contact_ehs contact_ehs->end_point minor_spill Minor Spill Protocol: - Wear PPE - Contain & Collect - Package for disposal spill_size->minor_spill Minor major_spill Major Spill Protocol: - Alert personnel & EMS - Wear PPE - Prevent drain entry - Collect & Decontaminate spill_size->major_spill Major minor_spill->package major_spill->package

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydrazinyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydrazinyl-3-methylpyrazine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 19848-54-5). Professionals in research, scientific, and drug development fields should strictly adhere to these guidelines to minimize risks and ensure a safe laboratory environment. This compound is classified as harmful and an irritant; therefore, proper personal protective equipment (PPE) and handling procedures are mandatory.[1]

Hazard Identification and Classification

This compound is associated with multiple health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementGHS Code
Acute Toxicity (Oral)Harmful if swallowed.[1]H302
Acute Toxicity (Dermal)Harmful in contact with skin.[1]H312
Acute Toxicity (Inhalation)Harmful if inhaled.[1]H332
Serious Eye Damage/IrritationCauses serious eye irritation.[1]H319
Specific Target Organ ToxicityMay cause respiratory irritation.[1]H335

Due to the presence of the hydrazine functional group, this compound should be handled with extreme caution, as hydrazine and its derivatives can be toxic, potentially fatal if absorbed through the skin, and destructive to mucous membranes.[2][3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory.[1][2] A face shield should be worn over the goggles to provide additional protection against splashes, especially when handling larger quantities.[2][4]
Hands Chemical-Resistant GlovesNeoprene or nitrile gloves are recommended.[2] Butyl rubber is also an excellent choice for handling hydrazine compounds.[4] Always consult the glove manufacturer's resistance chart and inspect gloves for any damage before use.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential.[2] An additional chemical-resistant apron should be worn when there is a significant risk of splashing.[5]
Respiratory Respirator (as needed)All work should be conducted in a certified chemical fume hood to minimize inhalation.[6] If a risk assessment indicates potential exposure above permissible limits, a full-face respirator with appropriate cartridges (e.g., ABEK) must be used.[2] Respirator users must be properly trained and fit-tested.[2]
Feet Closed-Toe ShoesClosed-toe shoes, preferably made of leather or rubber, must be worn to protect against spills.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety.

Step-by-Step Handling Protocol
  • Preparation and Inspection:

    • Before starting any work, ensure that a certified chemical fume hood is operational.[6]

    • Confirm the immediate availability and functionality of an emergency eyewash station and safety shower.[2][4]

    • Designate a specific area within the fume hood for handling the compound and label it clearly.

    • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood to prevent the release of dust or vapors.[6]

    • Use spark-proof tools and equipment, as related pyrazine compounds can be flammable.[7][8]

    • Keep containers of this compound tightly sealed when not in use.[1][9]

    • Avoid eating, drinking, or smoking in the laboratory.[1][9]

  • Post-Handling:

    • Thoroughly decontaminate all equipment after use.

    • Wipe down the work area in the fume hood.

    • Carefully remove and dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.[1]

Storage Plan
  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][9]

  • Keep it away from incompatible materials such as oxidizing agents and strong acids.[2][10]

  • Store away from heat, sparks, and open flames.[7][9]

  • The storage area should be clearly labeled and secured, with access limited to authorized personnel.[5][11]

Disposal Plan
  • All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[1]

  • Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[1][7][9] Do not pour waste down the drain.[4][12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationAction Plan
Skin Contact Immediately flush the affected skin with plenty of running water.[1] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[7]
Spill Evacuate the area. For small spills, and only if trained to do so, use dry cleanup procedures to avoid generating dust.[1] Collect the spilled material in a sealed container for disposal.[1] For large spills, contact your institution's emergency response team.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final_check Final Check start Start: Handling this compound check_hazards Review SDS Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Eye & Respiratory Irritation start->check_hazards engineering_controls Work in Chemical Fume Hood? check_hazards->engineering_controls respirator Wear Full-Face Respirator (ABEK Cartridges) engineering_controls->respirator No no_respirator Standard Lab Ventilation engineering_controls->no_respirator Yes body_protection Wear: - Flame-Resistant Lab Coat - Chemical Apron respirator->body_protection no_respirator->body_protection hand_protection Wear: - Nitrile or Neoprene Gloves body_protection->hand_protection eye_protection Wear: - Chemical Splash Goggles - Face Shield hand_protection->eye_protection final_ppe_check Final PPE Check Complete: Proceed with Caution eye_protection->final_ppe_check

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.